Product packaging for Chloroacetamido-PEG4-C2-Boc(Cat. No.:)

Chloroacetamido-PEG4-C2-Boc

Cat. No.: B606652
M. Wt: 397.9 g/mol
InChI Key: VCADUZGDEHVWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chloroacetamido-PEG4-t-Butyl Ester is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32ClNO7 B606652 Chloroacetamido-PEG4-C2-Boc

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32ClNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCADUZGDEHVWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chloroacetamido-PEG4-C2-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Chloroacetamido-PEG4-C2-Boc, a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a versatile molecule featuring a chloroacetamide group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. This unique combination of functionalities allows for the sequential and site-specific conjugation of two different molecules. The chloroacetamide moiety serves as a reactive handle for thiol groups, commonly found in cysteine residues of proteins, while the Boc-protected amine provides a latent nucleophile that can be deprotected for subsequent reactions.

Table 1: General Properties of this compound

PropertyValueSource(s)
IUPAC Name tert-butyl (2-(2-(2-(2-(2-chloroacetamido)ethoxy)ethoxy)ethoxy)ethyl)carbamateN/A
CAS Number 1365655-90-8[1]
Molecular Formula C₁₇H₃₃ClN₂O₇N/A
Molecular Weight 397.89 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Purity Typically ≥95%[1]
Storage Store at -20°C, keep in dry and avoid sunlight[2]

Table 2: Physicochemical Properties of this compound

PropertyValue/DescriptionSource(s)
Solubility Soluble in organic solvents such as DMSO (10 mM), DMF, and dichloromethane (B109758). The PEG4 linker enhances solubility in aqueous solutions.[2][3]
Stability The chloroacetamide group is relatively stable in aqueous solutions at neutral pH but can undergo hydrolysis at elevated temperatures or extreme pH. The Boc protecting group is stable to a wide range of conditions but is readily cleaved under acidic conditions.[4][5]
Reactivity The chloroacetamide group is a soft electrophile that reacts specifically with soft nucleophiles like thiols (e.g., cysteine) to form a stable thioether bond. The Boc-protected amine is unreactive until deprotected.[6]

Experimental Protocols

Bioconjugation to a Cysteine-Containing Peptide or Protein

This protocol describes the general procedure for conjugating this compound to a biomolecule containing a free thiol group.

Materials:

  • This compound

  • Cysteine-containing peptide or protein

  • Reaction Buffer: Phosphate buffer (50-100 mM), pH 7.0-7.5

  • Quenching reagent (optional): A small molecule thiol like β-mercaptoethanol or N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography, reversed-phase HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the cysteine-containing peptide or protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the this compound stock solution to the peptide/protein solution with gentle mixing.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.

  • Quenching (Optional):

    • To quench any unreacted chloroacetamide groups, add a small excess of a quenching reagent and incubate for 30 minutes.

  • Purification:

    • Remove excess reagents and byproducts by purifying the conjugate using an appropriate chromatography technique.

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for further conjugation.

Materials:

  • Boc-protected conjugate

  • Deprotection Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) or 4M HCl in dioxane.

  • Neutralizing base: A weak base like saturated sodium bicarbonate solution or diisopropylethylamine (DIPEA).

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the deprotection reagent to the solution.

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS (typically 1-2 hours for completion).[7]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.[7]

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a basic aqueous solution.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[7]

Characterization Methods

Table 3: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Characteristic peaks for the Boc group (~1.4 ppm), PEG linker (~3.6 ppm), and chloroacetyl group (~4.1 ppm).
¹³C NMR Further structural confirmation.Resonances corresponding to the carbonyls of the amide and carbamate, the carbons of the PEG chain, and the Boc group.
Mass Spectrometry (ESI-MS) Determination of molecular weight and confirmation of conjugation.A peak corresponding to the exact mass of the molecule or its conjugates.
HPLC (RP-HPLC) Purity assessment and purification of conjugates.A single major peak for the pure compound. Separation of starting materials, product, and byproducts in reaction monitoring.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of complex bioconjugates and therapeutic agents.

  • PROTACs: This linker is widely used to connect a target protein-binding ligand and an E3 ligase-binding ligand to form a PROTAC.[3][8][9] The PEG4 spacer provides the necessary length and flexibility for the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[8][10]

  • Antibody-Drug Conjugates (ADCs): The chloroacetamide group can be used for site-specific conjugation to engineered cysteines on an antibody, while the deprotected amine can be used to attach a cytotoxic payload.

  • Peptide and Protein Modification: The linker can be used to attach labels (e.g., fluorescent dyes, biotin) or other functional molecules to peptides and proteins.[11] The PEG linker can improve the solubility and pharmacokinetic properties of the modified biomolecule.[11]

Visualizing Workflows and Pathways

Bioconjugation Workflow

Bioconjugation_Workflow Start Start: Cysteine-containing Peptide/Protein Reaction Conjugation Reaction (pH 7.0-7.5) Start->Reaction Linker This compound Linker->Reaction Conjugate Boc-Protected Conjugate Reaction->Conjugate Purification1 Purification (e.g., HPLC) Conjugate->Purification1 Purified_Conjugate Purified Boc-Protected Conjugate Purification1->Purified_Conjugate Deprotection Boc Deprotection (Acidic Conditions) Purified_Conjugate->Deprotection Final_Product Final Conjugate with Free Amine Deprotection->Final_Product Purification2 Purification Final_Product->Purification2 Final_Purified Final Purified Conjugate Purification2->Final_Purified

Caption: General workflow for bioconjugation and deprotection.

PROTAC Synthesis and Mechanism of Action

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action Linker_deprotected Deprotected Chloroacetamido- PEG4-C2-Amine Reaction1 Amide Bond Formation Linker_deprotected->Reaction1 E3_Ligand E3 Ligase Ligand (with reactive group) E3_Ligand->Reaction1 Intermediate Chloroacetamido-PEG-E3 Ligand Reaction1->Intermediate Reaction2 Thioether Formation Intermediate->Reaction2 POI_Ligand Target Protein Ligand (with Thiol) POI_Ligand->Reaction2 PROTAC Final PROTAC Molecule Reaction2->PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Poly-Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of Target Protein Ubiquitination->Degradation

Caption: PROTAC synthesis and its mechanism of action.

References

Elucidation of Chloroacetamido-PEG4-C2-Boc: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structure, properties, and analytical characterization of Chloroacetamido-PEG4-C2-Boc, a heterobifunctional linker molecule integral to the advancement of bioconjugation and proteomics. This document outlines the core chemical attributes and provides a generalized framework for its synthesis and analysis, catering to professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

Core Structural and Chemical Properties

This compound, with the systematic IUPAC name tert-butyl (2-(2-(2-(2-(2-chloroacetamido)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a versatile chemical tool employed in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure is characterized by three key functional domains: a chloroacetamide group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine.

The chloroacetamide moiety serves as a reactive handle for covalent modification, particularly with thiol groups on proteins. The hydrophilic PEG4 linker enhances solubility and provides spatial separation between conjugated molecules. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable cap for the terminal amine, allowing for sequential and controlled conjugation strategies.

A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
IUPAC Name tert-butyl (2-(2-(2-(2-(2-chloroacetamido)ethoxy)ethoxy)ethoxy)ethyl)carbamate[3]
CAS Number 1365655-90-8[3]
Molecular Formula C₁₇H₃₃ClN₂O₇[3]
Molecular Weight 412.9 g/mol [3]
Purity Typically ≥95%[3]

General Synthetic Strategy

The synthesis of this compound generally involves a multi-step process. A common approach begins with the mono-Boc protection of a diamine-PEG linker. The resulting intermediate, possessing a free terminal amine, is then acylated using chloroacetyl chloride or a related activated chloroacetic acid derivative.

A generalized workflow for this synthesis is depicted below. The process necessitates careful control of reaction conditions to ensure selective acylation and prevent side reactions. Purification of the final product is typically achieved through column chromatography.

G cluster_0 Boc Protection cluster_1 Acylation cluster_2 Purification start H2N-PEG4-C2-NH2 step1 Mono-Boc Protection start->step1 boc2o (Boc)2O boc2o->step1 intermediate1 Boc-NH-PEG4-C2-NH2 step1->intermediate1 step2 Chloroacetylation intermediate1->step2 chloroacetyl_chloride Cl-C(O)CH2Cl chloroacetyl_chloride->step2 final_product This compound step2->final_product purification Column Chromatography final_product->purification

Caption: Generalized synthetic workflow for this compound.

Structural Elucidation and Quality Control

The definitive structural confirmation and purity assessment of this compound rely on a combination of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the molecular structure. Although specific spectral data for this exact compound is not publicly available, a predicted ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons of the chloroacetyl group, the PEG linker, the ethylenediamine (B42938) backbone, and the Boc protecting group.

Expected ¹H NMR Chemical Shifts (Predicted):

  • Chloroacetyl group (CH₂Cl): A singlet typically observed around 4.0-4.2 ppm.

  • PEG linker (OCH₂CH₂O): A complex multiplet system generally found between 3.5 and 3.7 ppm.

  • Ethylenediamine backbone (NHCH₂CH₂NH): Protons adjacent to the amide and carbamate (B1207046) nitrogens would appear as distinct multiplets, likely in the range of 3.2-3.5 ppm.

  • Boc protecting group (C(CH₃)₃): A characteristic sharp singlet at approximately 1.4 ppm.

Mass Spectrometry (MS)

Mass spectrometry is employed to verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The expected monoisotopic mass would correspond to the molecular formula C₁₇H₃₃ClN₂O₇. Electrospray ionization (ESI) is a common technique for analyzing such molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column with a water/acetonitrile or water/methanol gradient, is suitable for this purpose. The purity is determined by integrating the peak area of the main compound relative to any impurities.

G cluster_0 Synthesis Output cluster_1 Analytical Workflow cluster_2 Data Analysis crude_product Crude Product hplc HPLC (Purity Assessment) crude_product->hplc ms Mass Spectrometry (Molecular Weight Verification) crude_product->ms nmr NMR Spectroscopy (Structural Confirmation) crude_product->nmr data_analysis Structural Elucidation & Purity Confirmation hplc->data_analysis ms->data_analysis nmr->data_analysis

Caption: Analytical workflow for the characterization of this compound.

Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a valuable linker in several advanced biochemical applications.

PROTAC Development

In the field of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.[1] The chloroacetamide group can be reacted with a thiol-containing moiety on one of the ligands, while the Boc-protected amine can be deprotected to react with an activated carboxylic acid on the other ligand.

G cluster_0 PROTAC Assembly target_ligand Target Protein Ligand (with Thiol) conjugation1 Thiol Reaction target_ligand->conjugation1 linker Chloroacetamido- PEG4-C2-NH-Boc linker->conjugation1 e3_ligand E3 Ligase Ligand (with Activated Carboxyl) conjugation2 Amide Bond Formation e3_ligand->conjugation2 deprotection Boc Deprotection deprotection->conjugation2 conjugation1->deprotection protac Final PROTAC Molecule conjugation2->protac

Caption: Logical flow of PROTAC synthesis using this compound.

Antibody-Drug Conjugates (ADCs)

In ADC development, the chloroacetamide group can be used to conjugate a cytotoxic payload to a monoclonal antibody, often through reaction with engineered cysteine residues. The PEG4 spacer helps to improve the pharmacokinetic properties of the resulting ADC.

Conclusion

This compound is a well-defined chemical entity with significant utility in the construction of complex biomolecules for research and therapeutic applications. Its structure allows for a modular and controlled approach to bioconjugation. The structural elucidation and quality control of this linker rely on a standard suite of analytical techniques, ensuring its reliable performance in demanding applications. This guide provides a foundational understanding for researchers and developers working with this important chemical tool.

References

An In-depth Technical Guide to Chloroacetamido-PEG4-C2-Boc (CAS: 1365655-90-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloroacetamido-PEG4-C2-Boc, a heterobifunctional linker crucial in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical and Physical Properties

This compound is a well-defined molecule featuring a chloroacetamide group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected carboxylic acid. This unique combination of functional groups allows for sequential and controlled conjugation to different molecules of interest. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

PropertyValueSource
CAS Number 1365655-90-8[3][4][5][6]
Molecular Formula C₁₇H₃₂ClNO₇[6]
Molecular Weight 397.89 g/mol [6]
IUPAC Name tert-butyl 1-(2-chloroacetamido)-3,6,9,12-tetraoxapentadecan-15-oate[6]
Appearance Colorless to yellow liquid, semi-solid, or solidN/A
Purity ≥97%N/A
Solubility Soluble in DMSO (10 mM)N/A
Storage -20°C[1]

Synthesis and Functionalization

Proposed Synthetic Workflow

G cluster_synthesis Proposed Synthesis start tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate product This compound start->product Chloroacetylation (Base, Solvent) reagent Chloroacetyl chloride or Chloroacetic anhydride (B1165640) reagent->product

Caption: Proposed synthesis of this compound.

Representative Experimental Protocols

The following are representative protocols for the key reactions involving this compound, based on standard organic chemistry principles. Researchers should optimize these conditions for their specific applications.

Protocol 1: Synthesis via Chloroacetylation (Representative)

  • Dissolution: Dissolve tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758), THF) under an inert atmosphere (e.g., nitrogen, argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (1.5-2 equivalents), to the solution and cool to 0°C.

  • Chloroacetylation: Slowly add chloroacetyl chloride or chloroacetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Boc Deprotection

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane or dioxane.

  • Acidification: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Removal of Acid: Co-evaporate the excess acid with a suitable solvent (e.g., toluene (B28343) for TFA) under reduced pressure.

  • Isolation: The resulting free carboxylic acid can often be used in the next step without further purification.

Protocol 3: Thiol-Alkylation

  • Reactant Preparation: Dissolve the thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule) in a suitable buffer, typically at a pH of 7.5-8.5.

  • Linker Addition: Add a solution of this compound (1-1.5 equivalents) in a water-miscible organic solvent (e.g., DMF, DMSO).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by HPLC or LC-MS.

  • Purification: Purify the resulting conjugate by preparative HPLC.

Application in PROTAC Development

This compound is an ideal linker for constructing PROTACs. The chloroacetamide group can react with a nucleophilic residue (e.g., cysteine) on a target protein ligand or an E3 ligase ligand, while the deprotected carboxylic acid can be coupled to the other ligand using standard amide bond formation chemistry.

General PROTAC Synthesis Workflow

G cluster_protac PROTAC Synthesis Workflow linker This compound deprotection Boc Deprotection (TFA) linker->deprotection activated_linker Chloroacetamido-PEG4-C2-COOH deprotection->activated_linker coupling Amide Coupling (e.g., HATU, EDC) activated_linker->coupling ligand1 Target Protein Ligand (with amine) ligand1->coupling intermediate Ligand1-Linker Conjugate coupling->intermediate conjugation Thiol-Alkylation intermediate->conjugation ligand2 E3 Ligase Ligand (with thiol) ligand2->conjugation protac Final PROTAC conjugation->protac

Caption: General workflow for synthesizing a PROTAC.

PROTAC Mechanism of Action

The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

G cluster_moa PROTAC Mechanism of Action PROTAC PROTAC Ternary Target Protein PROTAC E3 Ligase PROTAC->Ternary:f1 Target Target Protein Target->Ternary:f0 E3 E3 Ligase E3->Ternary:f2 Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Simplified PROTAC mechanism of action.

Safety and Handling

For research use only. Not for drug, household, or other uses. A Material Safety Data Sheet (MSDS) should be consulted before handling. Standard laboratory personal protective equipment should be worn. The toxicological properties of this compound have not been fully investigated.

This guide provides a summary of the available information and representative procedures for this compound. Researchers are encouraged to consult relevant literature for specific applications and to optimize protocols for their individual needs.

References

The Central Role of the PEG4 Linker in Chloroacetamido-PEG4-C2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the design and function of linker molecules are of paramount importance. The linker, a seemingly simple bridge, dictates the spatial orientation, solubility, and overall efficacy of these complex bioconjugates. This technical guide provides an in-depth analysis of Chloroacetamido-PEG4-C2-Boc, a heterobifunctional linker, with a specific focus on the critical role of its polyethylene (B3416737) glycol (PEG) component.

This compound is comprised of three key functional moieties: a chloroacetamide group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected carboxyethyl group. This guide will dissect the individual contributions of each component, with a primary emphasis on the multifaceted functions of the PEG4 linker. We will explore its impact on physicochemical properties, delve into detailed experimental protocols for its application, and visualize the intricate workflows where it plays a pivotal role.

Core Components and their Functions

The utility of this compound as a versatile tool in bioconjugation stems from the distinct functionalities of its constituent parts:

  • Chloroacetamide Group: This reactive moiety serves as a covalent warhead, specifically targeting nucleophilic amino acid residues on proteins. It exhibits a high reactivity and selectivity towards the thiol group of cysteine residues under mild physiological conditions, forming a stable thioether bond. This allows for the precise and irreversible attachment of the linker to a protein of interest.

  • Boc-Protected Carboxyethyl Group: The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle. Upon deprotection under acidic conditions, it reveals a carboxylic acid. This functional group can then be activated to react with primary amines, enabling the conjugation of a second molecule, such as an E3 ligase ligand in a PROTAC or a payload in other bioconjugates.

  • PEG4 Linker: The tetraethylene glycol spacer is the central scaffold of the molecule, connecting the reactive chloroacetamide and the protected carboxyl ends. Its role extends far beyond that of a simple spacer, profoundly influencing the overall properties and performance of the final bioconjugate.

The Pivotal Role of the PEG4 Linker

The inclusion of a discrete PEG4 unit in the this compound linker imparts several crucial advantages in the design and development of targeted therapies:

  • Enhanced Solubility: One of the most significant contributions of the PEG4 linker is the enhancement of aqueous solubility.[1][2] Many bioactive small molecules, such as protein ligands and cytotoxic payloads, are hydrophobic in nature, leading to poor solubility and bioavailability. The hydrophilic ethylene (B1197577) glycol repeats of the PEG4 chain improve the overall water solubility of the resulting conjugate, facilitating its handling and administration in biological systems.[1][2]

  • Increased Stability and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the stability of biomolecules by protecting them from enzymatic degradation.[1] Furthermore, the PEG linker can shield the conjugate from the host's immune system, thereby reducing its immunogenicity.[1]

  • Optimal Spacing and Flexibility: The defined length of the PEG4 linker provides precise spatial control, ensuring that the two conjugated molecules (e.g., a target protein ligand and an E3 ligase ligand in a PROTAC) are positioned at an optimal distance and orientation for effective interaction.[2] The inherent flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of productive ternary complexes in the case of PROTACs.[2]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, the PEG4 linker can reduce renal clearance, leading to a longer circulation half-life and improved pharmacokinetic profile of the therapeutic agent.[1]

Quantitative Data

The physicochemical properties of this compound are critical for its application in bioconjugation. The following table summarizes key quantitative data for this linker.

PropertyValue
Molecular Formula C17H32ClNO7
Molecular Weight 397.89 g/mol
CAS Number 1365655-90-8
Purity ≥95%
Solubility Soluble in DMSO

Experimental Protocols

The successful application of this compound hinges on well-defined experimental procedures. Below are detailed methodologies for key applications.

Protocol 1: Covalent Labeling of a Cysteine-Containing Peptide

This protocol describes the reaction of this compound with a model cysteine-containing peptide.

Materials:

  • This compound

  • Cysteine-containing peptide (e.g., GGYC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of the cysteine-containing peptide in PBS (pH 7.4).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 100 µL of the peptide solution with 1.2 equivalents of the this compound stock solution.

    • Vortex the mixture gently and incubate at room temperature for 2 hours, protected from light.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT), to a final concentration of 10 mM to consume any unreacted chloroacetamide.

  • Purification and Analysis:

    • Acidify the reaction mixture with a small volume of TFA (to a final concentration of 0.1%).

    • Purify the labeled peptide by RP-HPLC using a suitable C18 column and a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B).

    • Collect fractions corresponding to the product peak and confirm the identity and purity of the labeled peptide by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the reacted linker (mass of this compound minus the mass of HCl).

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step procedure for synthesizing a PROTAC.

Step 1: Conjugation to the Target Protein Ligand

  • Reaction Setup:

    • Dissolve the cysteine-containing target protein ligand in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Add a 1.2 to 2-fold molar excess of this compound (from a stock solution in DMSO).

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or RP-HPLC to remove unreacted linker and ligand.

    • Characterize the product by mass spectrometry to confirm successful conjugation.

Step 2: Boc Deprotection and Conjugation to the E3 Ligase Ligand

  • Boc Deprotection:

    • Dissolve the purified conjugate from Step 1 in a solution of TFA in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA/DCM).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the solvent and TFA under reduced pressure. The resulting amine is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the deprotected intermediate and the E3 ligase ligand (containing a carboxylic acid) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

    • Add a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Final Purification:

    • Purify the final PROTAC molecule by RP-HPLC.

    • Confirm the identity and purity of the PROTAC by mass spectrometry and NMR spectroscopy.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Covalent Labeling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling Target_Ligand Target Protein Ligand (with Cysteine) Intermediate Ligand-Linker Conjugate (Boc-protected) Target_Ligand->Intermediate Reaction with Chloroacetamide Linker This compound Linker->Intermediate Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection Deprotected_Intermediate Ligand-Linker-NH2 Deprotection->Deprotected_Intermediate PROTAC Final PROTAC Molecule Deprotected_Intermediate->PROTAC Amide Bond Formation (HATU, DIPEA) E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->PROTAC

Caption: A simplified workflow for the synthesis of a PROTAC molecule.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex PROTAC->Ternary_Complex Recycling Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The mechanism of action for PROTAC-mediated protein degradation.

Conclusion

The this compound linker is a powerful and versatile tool in the field of bioconjugation, particularly for the development of targeted protein degraders. The integral PEG4 component is not merely a spacer but a critical determinant of the physicochemical properties and biological performance of the final conjugate. Its ability to enhance solubility, improve stability, and provide optimal spatial flexibility underscores the importance of rational linker design in modern drug discovery. The detailed protocols and workflow visualizations provided in this guide serve as a valuable resource for researchers aiming to leverage the unique advantages of this heterobifunctional linker in their scientific endeavors. As the quest for more precise and effective therapeutics continues, the strategic implementation of well-designed linkers like this compound will undoubtedly play a central role in shaping the future of medicine.

References

The Strategic Application of Boc Protecting Group Chemistry in the Synthesis of Bifunctional Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthetic strategies for constructing complex molecules, particularly bifunctional linkers used in advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its acid-labile nature, coupled with its stability under a wide range of other reaction conditions, allows for the precise and sequential assembly of these critical molecular bridges.[1][2] This technical guide provides an in-depth exploration of Boc protecting group chemistry as it pertains to the synthesis of bifunctional linkers, offering detailed experimental protocols, quantitative data, and logical workflows to aid researchers in this field.

Core Principles of Boc Protection in Bifunctional Linkers

The primary role of the Boc group in the context of bifunctional linkers is the temporary masking of primary or secondary amine functionalities.[1][3] This protection is essential to prevent unwanted side reactions during the stepwise assembly of the linker and the subsequent conjugation of different molecular entities, such as a targeting moiety and a payload.[1]

Key Characteristics of the Boc Group:

  • Acid Lability: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2][4] This allows for selective deprotection without affecting other, more robust protecting groups.

  • Stability: It is stable in basic and nucleophilic environments, making it compatible with a wide array of synthetic transformations.[5]

  • Orthogonality: The Boc group's acid sensitivity allows for orthogonal protection strategies when used in conjunction with base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl), enabling complex, multi-step syntheses.[5][6]

Bifunctional linkers often possess a Boc-protected amine at one terminus and another reactive group (e.g., a carboxylic acid, NHS ester, maleimide, or alkyne) at the other.[1] This "heterobifunctional" nature is instrumental for the controlled, directional synthesis of molecules like PROTACs, which link a target protein ligand to an E3 ligase ligand.[7][8][9]

Chemical Mechanisms

Boc Protection of Amines

The introduction of the Boc group onto an amine is typically achieved using di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[10][11] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. A base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), is often used to facilitate the reaction.[4][10]

G cluster_protection Boc Protection Mechanism Amine R-NH₂ (Amine) Intermediate [Intermediate Complex] Amine->Intermediate + (Boc)₂O Boc2O (Boc)₂O (Boc Anhydride) ProtectedAmine R-NH-Boc (Protected Amine) Intermediate->ProtectedAmine Base (e.g., TEA) Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Boc Protection of an Amine.
Boc Deprotection (Acid-Catalyzed Cleavage)

The removal of the Boc group is an acid-catalyzed process.[2] A strong acid protonates the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine as an ammonium (B1175870) salt.[2][3]

G cluster_deprotection Boc Deprotection Mechanism ProtectedAmine R-NH-Boc Protonation Protonated Carbamate ProtectedAmine->Protonation + H⁺ (e.g., TFA) Cleavage Cleavage Protonation->Cleavage CarbamicAcid R-NH-COOH (Carbamic Acid) Cleavage->CarbamicAcid tButylCation (CH₃)₃C⁺ (tert-Butyl Cation) Cleavage->tButylCation FreeAmine R-NH₃⁺ (Ammonium Salt) CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2

Acid-Catalyzed Boc Deprotection.

A potential complication during deprotection is the reaction of the electrophilic tert-butyl cation with nucleophilic residues in the molecule, such as tryptophan, methionine, or cysteine.[12] To prevent these side reactions, scavengers like anisole, thioanisole, or triisopropylsilane (B1312306) (TIS) are often added to the deprotection cocktail.[4][13]

Experimental Protocols

General Procedure for Mono-Boc Protection of a Diamine Linker

Selective mono-protection of a symmetric diamine is a common challenge in linker synthesis. A widely used strategy involves the in-situ generation of one equivalent of HCl to protonate one of the amino groups, rendering it non-nucleophilic. The remaining free amine can then be selectively protected with (Boc)₂O.[14]

Materials:

  • Diamine (e.g., 1,6-hexanediamine)

  • Anhydrous Methanol (B129727) (MeOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Trimethylsilyl chloride (Me₃SiCl) or Thionyl chloride (SOCl₂)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 2 N)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Diamine Solution Preparation: Dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[14]

  • Mono-protonation: Slowly add one equivalent of Me₃SiCl or SOCl₂ dropwise to the cooled solution. The reagent reacts with methanol to generate HCl in situ, which protonates one of the amine groups.[14]

  • Addition of (Boc)₂O: Add 1 mL of water, followed by a solution of (Boc)₂O (1 equivalent) in methanol.[14]

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]

  • Workup:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with ethyl ether to remove unreacted (Boc)₂O.[14]

    • Adjust the pH of the aqueous layer to >12 with a NaOH solution.[14]

    • Extract the product into dichloromethane (3 x volumes).[14]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mono-Boc protected diamine.[14]

G cluster_workflow Workflow for Mono-Boc Protection of a Diamine A Dissolve Diamine in Anhydrous MeOH at 0°C B Add 1 eq. Me₃SiCl (in situ HCl generation) A->B Mono-protonation C Add 1 eq. (Boc)₂O in MeOH B->C Selective Protection D Stir at Room Temperature (1 hr) C->D E Aqueous Workup (Water, Ether Wash) D->E F Basify with NaOH (pH > 12) E->F G Extract with CH₂Cl₂ F->G H Dry and Concentrate G->H I Mono-Boc Protected Diamine H->I G cluster_troubleshooting Troubleshooting Boc Deprotection Start Boc Deprotection Issue Q1 Incomplete Reaction? Start->Q1 A1_Yes Increase TFA concentration Extend reaction time Consider stronger acid (HCl/Dioxane) Q1->A1_Yes Yes Q2 Side Product Formation? Q1->Q2 No A1_Yes->Q2 A2_Yes Add scavengers (TIS, anisole) Lower reaction temperature Q2->A2_Yes Yes End Successful Deprotection Q2->End No A2_Yes->End

References

The Reactivity of Chloroacetamide with Thiols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity between the chloroacetamide functional group and thiols. It is intended to serve as a valuable resource for researchers in chemistry, biology, and pharmacology, particularly those involved in drug development and the study of covalent inhibitors. This document details the reaction mechanism, kinetics, and key factors influencing reactivity. Furthermore, it provides detailed experimental protocols for studying this reaction and explores its relevance in key biological signaling pathways.

Core Concepts: The Chloroacetamide-Thiol Reaction

The reaction between a chloroacetamide and a thiol is a cornerstone of bioconjugation chemistry and covalent inhibitor design. The thiol group, most notably the side chain of cysteine residues in proteins, acts as a potent nucleophile, attacking the electrophilic carbon of the chloroacetamide. This results in the formation of a stable thioether bond and the displacement of the chloride leaving group.

The reaction proceeds via a concerted SN2 mechanism.[1][2][3][4] This is supported by kinetic studies, including the analysis of Brønsted-type plots, which show a relatively early transition state with respect to both the incoming nucleophile and the departing leaving group.[1][2][3][4] Molecular modeling calculations have further corroborated this concerted transition state.[1][2][3][4]

Several factors significantly influence the rate of this reaction:

  • pH: The reaction rate is highly dependent on pH. The reactive species is the thiolate anion (RS-), not the protonated thiol (RSH). Therefore, the reaction rate increases with pH as the equilibrium shifts towards the more nucleophilic thiolate.

  • Thiol pKa: The pKa of the thiol group is a critical determinant of reactivity. Thiols with lower pKa values will have a higher concentration of the reactive thiolate anion at a given pH, leading to a faster reaction rate.

  • Leaving Group: The nature of the halide leaving group affects the reaction rate. Iodoacetamides are generally more reactive than chloroacetamides due to iodide being a better leaving group.

  • Substitution on Chloroacetamide: The steric and electronic properties of the substituents on the chloroacetamide can modulate its reactivity.

  • Temperature and Ionic Strength: As with most chemical reactions, the rate of the chloroacetamide-thiol reaction is influenced by temperature and the ionic strength of the medium.[1][2][3][4]

Quantitative Kinetic Data

The following tables summarize key quantitative data from seminal studies on the kinetics of the reaction between chloroacetamide and various thiols.

Table 1: Second-Order Rate Constants (k) for the Reaction of Chloroacetamide with Various Thiols

ThiolTemperature (°C)pHk (M⁻¹s⁻¹)Reference
Mercaptoacetic acid309.00.0483Lindley, 1960
β-Mercaptoethylamine309.00.117Lindley, 1960
Cysteine309.00.055Lindley, 1960
N-acetylcysteine257.40.029(Calculated from related data)
Glutathione257.40.035(Calculated from related data)

Note: The rate constants are highly pH-dependent. The values presented here are at a specific pH for comparison. Refer to the original publications for a more comprehensive dataset across a range of pH values.

Table 2: Brønsted-Type Plot Analysis for the Reaction of N-phenylchloroacetamide with Thiols

ParameterValueInterpretationReference
βnuc0.22 ± 0.07Indicates an early transition state with respect to the attacking thiolate.Keillor et al.

Experimental Protocols

This section provides detailed methodologies for two common experimental setups used to study the kinetics of the chloroacetamide-thiol reaction.

Kinetic Analysis using a pH-Stat

This classic method monitors the progress of the reaction by measuring the consumption of a base required to maintain a constant pH as a proton is released from the thiol upon its reaction with the chloroacetamide.

Materials:

  • pH-stat apparatus (e.g., autotitrator)

  • Thermostatted reaction vessel

  • Calibrated pH electrode

  • Standardized solution of NaOH (e.g., 0.01 M)

  • Thiol compound (e.g., cysteine, glutathione)

  • Chloroacetamide

  • Nitrogen gas supply

  • Buffer solutions for pH calibration

Procedure:

  • Preparation:

    • Prepare a stock solution of the thiol compound in deoxygenated water.

    • Prepare a stock solution of chloroacetamide in deoxygenated water.

    • Calibrate the pH electrode using standard buffer solutions.

    • Equilibrate the reaction vessel to the desired temperature (e.g., 30 °C).

  • Reaction Setup:

    • Add a known volume of the thiol stock solution to the reaction vessel.

    • Adjust the initial pH to the desired value using a small amount of dilute NaOH or HCl.

    • Start bubbling nitrogen gas through the solution to maintain an inert atmosphere and prevent thiol oxidation.

    • Allow the system to equilibrate for a few minutes.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the chloroacetamide stock solution.

    • Start the pH-stat, which will automatically titrate the reaction mixture with the standardized NaOH solution to maintain the pH at the setpoint.

    • Record the volume of NaOH added over time. The rate of NaOH consumption is directly proportional to the rate of the reaction.

  • Data Analysis:

    • Plot the volume of NaOH added versus time.

    • The initial slope of this curve is proportional to the initial reaction rate.

    • Calculate the second-order rate constant (k) using the appropriate integrated rate law, taking into account the concentrations of the reactants.

Experimental_Workflow_pH_Stat cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep1 Prepare Thiol & Chloroacetamide Solutions prep2 Calibrate pH Electrode prep1->prep2 prep3 Equilibrate Reaction Vessel prep2->prep3 react1 Add Thiol to Vessel prep3->react1 react2 Adjust Initial pH react1->react2 react3 Initiate Reaction with Chloroacetamide react2->react3 react4 Monitor NaOH Consumption with pH-Stat react3->react4 analysis1 Plot NaOH Volume vs. Time react4->analysis1 analysis2 Determine Initial Rate analysis1->analysis2 analysis3 Calculate Second-Order Rate Constant analysis2->analysis3

Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

This method directly monitors the change in concentration of reactants and/or products over time.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Thermostatted autosampler

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)

  • Thiol compound

  • Chloroacetamide

  • Quenching solution (e.g., a high concentration of a thiol like dithiothreitol (B142953) or an acid to stop the reaction)

Procedure:

  • Method Development:

    • Develop an HPLC method that can separate the starting thiol, chloroacetamide, and the thioether product.

    • Determine the optimal wavelength for detection of one or more of these components.

    • Generate a standard curve for the component(s) to be quantified.

  • Reaction Setup:

    • Prepare stock solutions of the thiol and chloroacetamide in a suitable buffer (e.g., phosphate (B84403) buffer at the desired pH).

    • Equilibrate the solutions to the desired reaction temperature.

  • Reaction and Sampling:

    • Initiate the reaction by mixing the thiol and chloroacetamide solutions.

    • At specific time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Integrate the peak areas of the reactant(s) and/or product.

  • Data Analysis:

    • Use the standard curve to convert peak areas to concentrations.

    • Plot the concentration of the reactant or product versus time.

    • Fit the data to the appropriate integrated rate law to determine the second-order rate constant (k).

Experimental_Workflow_HPLC cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Develop HPLC Separation Method prep2 Generate Standard Curve prep1->prep2 prep3 Prepare Reactant Solutions prep2->prep3 react1 Initiate Reaction prep3->react1 react2 Withdraw Aliquots at Time Points react1->react2 react3 Quench Reaction react2->react3 analysis1 Inject Samples into HPLC react3->analysis1 analysis2 Quantify Reactants/Products analysis1->analysis2 analysis3 Calculate Rate Constant analysis2->analysis3

Relevance in Biological Signaling Pathways

The specific and rapid reaction of chloroacetamides with cysteine residues has been harnessed by medicinal chemists to design covalent inhibitors that target proteins involved in various disease-related signaling pathways.

Covalent Inhibition of TEAD in the Hippo-YAP Pathway

The Hippo-YAP signaling pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer. The TEAD family of transcription factors are key downstream effectors of this pathway. Covalent inhibitors containing a chloroacetamide warhead have been developed to target a conserved cysteine residue in the palmitate-binding pocket of TEAD, thereby disrupting the TEAD-YAP interaction and inhibiting oncogenic signaling.

Hippo_YAP_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_yap_regulation YAP/TAZ Regulation cluster_nuclear_events Nuclear Events Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates p_YAP_TAZ p-YAP/TAZ YAP_TAZ->p_YAP_TAZ YAP_TAZ_nuc YAP/TAZ (nuclear) YAP_TAZ->YAP_TAZ_nuc translocates Cytoplasmic Sequestration\n& Degradation Cytoplasmic Sequestration & Degradation p_YAP_TAZ->Cytoplasmic Sequestration\n& Degradation TEAD TEAD YAP_TAZ_nuc->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Chloroacetamide_Inhibitor Chloroacetamide Inhibitor Chloroacetamide_Inhibitor->TEAD covalently binds Cys residue

Induction of Ferroptosis by Targeting GPX4

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides. Chloroacetamide-containing compounds can covalently bind to the active site selenocysteine (B57510) of GPX4, inhibiting its function and inducing ferroptosis. This is a promising strategy for cancer therapy.

Ferroptosis_Pathway cluster_gsh_synthesis GSH Synthesis cluster_gpx4_cycle GPX4 Cycle cluster_ferroptosis Ferroptosis Cystine Cystine System_xc System xc- Cystine->System_xc Cysteine Cysteine System_xc->Cysteine GSH Glutathione (GSH) Cysteine->GSH GPX4 GPX4 GSH->GPX4 Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols Lipid_Peroxides Lipid Peroxides Lipid_Peroxides->GPX4 reduces Lipid_Peroxidation Lipid Peroxidation Lipid_Peroxides->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Chloroacetamide_Compound Chloroacetamide Compound Chloroacetamide_Compound->GPX4 covalently binds selenocysteine

Targeting RNF4 in the Ubiquitin-Proteasome System

RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that plays a crucial role in the DNA damage response and protein quality control by ubiquitinating SUMOylated proteins, often targeting them for proteasomal degradation. The development of covalent inhibitors targeting specific cysteine residues in E3 ligases like RNF4 is an active area of research for therapeutic intervention in diseases such as cancer.

RNF4_Pathway Substrate_Protein Substrate Protein SUMOylation SUMOylation Substrate_Protein->SUMOylation SUMOylated_Protein SUMOylated Protein SUMOylation->SUMOylated_Protein RNF4 RNF4 (STUbL) SUMOylated_Protein->RNF4 recognized by Ubiquitination Ubiquitination SUMOylated_Protein->Ubiquitination RNF4->Ubiquitination catalyzes Ub_Protein Ubiquitinated Protein Ubiquitination->Ub_Protein Proteasome Proteasome Ub_Protein->Proteasome targeted to Degradation Degradation Proteasome->Degradation Chloroacetamide_Ligand Chloroacetamide Ligand Chloroacetamide_Ligand->RNF4 covalently binds Cys residue

Conclusion

The reaction between chloroacetamide and thiols is a robust and versatile tool in chemical biology and drug discovery. Its predictable SN2 mechanism and tunable reactivity make it an ideal electrophilic warhead for the development of covalent inhibitors. A thorough understanding of the kinetics and factors influencing this reaction, as detailed in this guide, is essential for the rational design of novel therapeutic agents that can selectively and irreversibly modify their protein targets, leading to profound and lasting biological effects. The ongoing exploration of this chemistry promises to yield new insights into biological processes and provide innovative solutions for the treatment of a wide range of diseases.

References

An In-Depth Technical Guide to Chloroacetamido-PEG4-C2-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamido-PEG4-C2-Boc is a heterobifunctional crosslinker that is gaining prominence in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates three key functional components: a reactive chloroacetamide group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. This combination of features allows for the controlled and efficient linkage of biomolecules to small molecule payloads, enhancing their therapeutic potential.

This technical guide provides a comprehensive overview of the applications of this compound, including its chemical properties, reaction mechanisms, and general protocols for its use in bioconjugation.

Core Properties of this compound

The utility of this compound in bioconjugation stems from the distinct properties of its constituent parts.

PropertyValueSource
Molecular Weight 397.89 g/mol [1]
Purity ≥97%[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO, DMF, and other organic solventsGeneral knowledge
The Chloroacetamide Group: A Cysteine-Reactive Handle

The chloroacetamide group is an effective electrophile that selectively reacts with nucleophilic thiol groups, primarily those found on cysteine residues within proteins and peptides. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, covalently linking the molecule to the target biomolecule. The reactivity of chloroacetamides is generally considered to be greater than iodoacetamides, offering a balance of reactivity and stability.

The PEG4 Spacer: Enhancing Biocompatibility

The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that imparts several beneficial properties to the resulting bioconjugate. These advantages are crucial for the development of effective therapeutics and diagnostics.[2]

  • Increased Solubility: The PEG spacer enhances the aqueous solubility of hydrophobic payloads, which can improve formulation and bioavailability.

  • Reduced Immunogenicity: PEGylation can shield the conjugate from the host's immune system, reducing the likelihood of an immune response.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG chain can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life.

  • Reduced Aggregation: The PEG spacer helps to prevent the aggregation of conjugated proteins, maintaining their biological activity.

The Boc Protecting Group: Controlled Sequential Conjugation

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In the context of this compound, it allows for a sequential conjugation strategy. The chloroacetamide group can be reacted first, and then the Boc group can be removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be used for subsequent conjugation to another molecule, providing precise control over the construction of complex bioconjugates like PROTACs.

Applications in Bioconjugation

The unique trifunctional nature of this compound makes it a versatile tool for a range of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker plays a critical role in the stability and efficacy of an ADC. This compound can be used to link a cytotoxic drug to an antibody, often by targeting surface-accessible cysteine residues. The stability of the resulting thioether bond is a key consideration in linker design.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound is well-suited for PROTAC synthesis due to its ability to facilitate the connection of a target protein-binding ligand and an E3 ligase-binding ligand. The defined length of the PEG4 spacer can be crucial for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

While specific, validated protocols for this compound are not widely available in peer-reviewed literature, the following general methodologies can be adapted for its use. Optimization of these protocols for specific applications is highly recommended.

Conjugation to a Thiol-Containing Biomolecule (e.g., Protein)

This protocol outlines the general steps for reacting the chloroacetamide group of the linker with a cysteine residue on a protein.

Materials:

  • Thiol-containing protein (e.g., antibody, peptide) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., TCEP, DTT) if antibody disulfides need to be reduced

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: If necessary, reduce interchain disulfide bonds of the antibody using a suitable reducing agent like TCEP. Purify the reduced antibody to remove the excess reducing agent.

  • Linker Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution.

  • Conjugation Reaction: Add the linker stock solution to the protein solution. The molar ratio of linker to protein will need to be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 5- to 20-fold molar excess of the linker.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing. The optimal reaction time and temperature should be determined empirically.

  • Quenching: Quench any unreacted chloroacetamide groups by adding an excess of a thiol-containing molecule like L-cysteine.

  • Purification: Remove excess linker and other small molecules by SEC or dialysis.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Acid Treatment: Add TFA to the solution. A common concentration is 20-50% TFA in DCM.

  • Incubation: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

  • Work-up:

    • Direct Evaporation: Remove the DCM and excess TFA under reduced pressure. The resulting TFA salt of the amine can often be used directly in the next step.

    • Neutralization (Optional): If the free amine is required, the reaction mixture can be carefully neutralized with a mild base like saturated sodium bicarbonate solution, followed by extraction with an organic solvent and drying over anhydrous sodium sulfate.

Conjugation to the Deprotected Amine

The newly exposed amine can be reacted with various functional groups, most commonly an activated carboxylic acid (e.g., an NHS ester).

Materials:

  • Deprotected amine-containing conjugate

  • Molecule with an activated carboxylic acid (e.g., NHS ester)

  • Anhydrous DMF or DMSO

  • Tertiary base (e.g., diisopropylethylamine (DIPEA))

Procedure:

  • Dissolution: Dissolve the deprotected conjugate in anhydrous DMF or DMSO.

  • Reaction: Add the NHS ester-activated molecule and a tertiary base like DIPEA to the solution.

  • Incubation: Stir the reaction at room temperature overnight.

  • Purification: Purify the final conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.

Visualization of Workflows

General Workflow for ADC Synthesis

ADC_Synthesis cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Deprotection cluster_3 Step 4: Payload Attachment Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody (with free thiols) Antibody->Reduced_Ab Reduction (e.g., TCEP) Conjugate_Boc Antibody-Linker (Boc-protected) Reduced_Ab->Conjugate_Boc Linker This compound Linker->Conjugate_Boc Conjugate_NH2 Antibody-Linker (amine-terminated) Conjugate_Boc->Conjugate_NH2 Boc Deprotection (e.g., TFA) ADC Final ADC Conjugate_NH2->ADC Payload Activated Payload (e.g., NHS ester) Payload->ADC

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

General Workflow for PROTAC Synthesis

PROTAC_Synthesis cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation POI_Ligand Target Protein Ligand (with thiol) Intermediate_Boc POI Ligand-Linker (Boc-protected) POI_Ligand->Intermediate_Boc Linker This compound Linker->Intermediate_Boc Intermediate_NH2 POI Ligand-Linker (amine-terminated) Intermediate_Boc->Intermediate_NH2 Boc Deprotection (e.g., TFA) PROTAC Final PROTAC Intermediate_NH2->PROTAC E3_Ligand E3 Ligase Ligand (activated) E3_Ligand->PROTAC

Caption: General workflow for PROTAC synthesis.

Characterization of Bioconjugates

Thorough characterization of the final bioconjugate is essential to ensure its quality, purity, and desired activity. A combination of analytical techniques is typically employed.

Analytical TechniquePurpose
UV-Vis Spectroscopy To determine the concentration of the protein and the drug-to-antibody ratio (DAR) by measuring absorbance at different wavelengths.
Size-Exclusion Chromatography (SEC) To assess the purity of the conjugate and detect the presence of aggregates or fragments.
Hydrophobic Interaction Chromatography (HIC) To determine the drug-load distribution and calculate the average DAR.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess purity and can also be used to determine the DAR after reduction of the antibody.
Mass Spectrometry (MS) To confirm the molecular weight of the conjugate and its individual components (e.g., light chain and heavy chain with attached drug-linker), providing precise DAR information.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) A qualitative method to visualize the increase in molecular weight upon conjugation.
Enzyme-Linked Immunosorbent Assay (ELISA) To confirm that the conjugation process has not compromised the binding affinity of the antibody to its target antigen.
Cell-based Assays To evaluate the biological activity of the final conjugate, such as the cytotoxicity of an ADC or the degradation efficiency of a PROTAC.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation. Its unique combination of a cysteine-reactive chloroacetamide, a biocompatibility-enhancing PEG4 spacer, and a Boc-protected amine for sequential conjugation allows for the precise construction of complex bioconjugates. While specific quantitative data and detailed protocols for this particular linker are not extensively documented in publicly available literature, the general principles and methodologies outlined in this guide provide a solid foundation for its successful application in the development of novel targeted therapeutics and diagnostics. As with any bioconjugation strategy, empirical optimization of reaction conditions and thorough characterization of the final product are paramount to achieving desired outcomes.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins. These heterobifunctional molecules are at the forefront of targeted protein degradation (TPD), a strategy that co-opts the cell's natural ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs). A PROTAC molecule is elegantly composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[1][] While the choice of ligands dictates the target and the E3 ligase to be hijacked, the linker is far from a passive spacer. It plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] This guide provides a comprehensive technical overview of PROTAC linkers, their components, and their profound impact on the development of this transformative therapeutic modality.

The Core Components of a PROTAC Molecule

A PROTAC's tripartite structure is the foundation of its mechanism of action. By simultaneously binding to a target protein and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][5] The PROTAC is then released to engage in another cycle of degradation, highlighting its catalytic nature.[]

Target Protein Ligand (Warhead)

The target protein ligand, often referred to as the "warhead," is responsible for selectively binding to the protein of interest. The specificity of this ligand is a primary determinant of the PROTAC's target selectivity.[6] High-affinity binding can contribute to the stability of the ternary complex and, consequently, the efficiency of degradation.[6] However, a key advantage of the PROTAC approach is that the warhead does not need to inhibit the protein's function; it merely needs to bind with sufficient affinity to enable the formation of the ternary complex.[7] This opens up the possibility of targeting proteins that have historically been considered "undruggable" due to the lack of a functional active site.[8]

E3 Ubiquitin Ligase Ligand (Anchor)

The E3 ligase ligand, or "anchor," recruits a specific E3 ubiquitin ligase to the ternary complex. While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[9][10] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[10][] The choice of E3 ligase is critical, as their tissue-specific expression and subcellular localization can influence the PROTAC's activity and potential for off-target effects.[9]

The PROTAC Linker: More Than Just a Connection

The linker is the chemical bridge that connects the warhead and the anchor. Its composition, length, rigidity, and attachment points are critical parameters that profoundly influence a PROTAC's biological activity.[3][12] A well-designed linker is essential for:

  • Facilitating Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow the warhead and anchor to bind to their respective proteins simultaneously and effectively, leading to a stable and productive ternary complex.[4][13]

  • Influencing Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability, which are key determinants of its drug-like properties.[14]

  • Determining Selectivity and Potency: Subtle changes in linker composition or length can dramatically alter the degradation efficiency (potency) and even the selectivity of the PROTAC for a specific target protein over its homologs.[15][16]

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The most common types are flexible linkers, such as alkyl chains and polyethylene (B3416737) glycol (PEG) chains, and rigid linkers that incorporate cyclic structures.[1]

Flexible Linkers

Flexible linkers are the most prevalent in early-stage PROTAC development due to their synthetic tractability and the conformational freedom they provide, which can facilitate the initial identification of active degraders.[4]

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths. They are synthetically accessible and offer a high degree of flexibility.[5] However, their hydrophobic nature can sometimes lead to poor aqueous solubility.[1]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are widely used to improve the solubility and drug-like properties of PROTACs.[1][14] Their hydrophilicity can enhance compatibility with physiological environments.[1]

Rigid Linkers

Rigid linkers are increasingly being incorporated into more advanced PROTAC designs to improve potency and selectivity. By restricting the conformational flexibility, rigid linkers can help to pre-organize the PROTAC into a bioactive conformation that favors the formation of a stable ternary complex.[1]

  • Cycloalkanes and Heterocycles: Structures such as piperazine, piperidine, and cyclohexane (B81311) can introduce rigidity and also improve physicochemical properties like water solubility and metabolic stability.[1]

  • Alkynes and Triazoles: The incorporation of alkyne groups or the formation of triazole rings via "click chemistry" are common strategies to introduce rigidity into the linker.[5] Triazoles are particularly favored due to their metabolic stability.[1]

"Smart" or Functional Linkers

Recent innovations have led to the development of linkers with additional functionalities, allowing for conditional activation of the PROTAC.[4]

  • Photoswitchable Linkers: These often contain moieties like azobenzene (B91143) that can change their conformation upon exposure to specific wavelengths of light, enabling spatiotemporal control over PROTAC activity.[5]

  • Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlled activation.[4]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The optimization of linker length and composition is a critical and often empirical process in PROTAC development. The following tables summarize quantitative data from published studies, illustrating the profound impact of these linker properties on degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Effect of Linker Length on TBK1 Degradation [7]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradationN/A
12-29SubmicromolarHigh
21396
2929276

Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [][17]

PROTAC LinkerLinker Length (atoms)ERα Degradation (at 100 nM)
Alkyl Chain9Low
Alkyl Chain12Moderate
Alkyl Chain16High
Alkyl Chain19Moderate
Alkyl Chain21Low

Table 3: Effect of Linker Composition on BRD4 Degradation (CRBN-based PROTACs) [7]

Linker CompositionDC50 (µM)
No PEG units< 0.5
1-2 PEG units> 5
4-5 PEG units< 0.5

Experimental Protocols

The development and evaluation of PROTACs involve a series of key experiments to assess their synthesis, ability to induce ternary complex formation, and ultimately, their efficacy in degrading the target protein in a cellular context.

General Protocol for PROTAC Synthesis (Example: Amide Coupling)

This protocol describes a general two-step synthesis of a PROTAC via amide bond formation.

  • Step 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate

    • Dissolve the E3 ligase ligand (e.g., pomalidomide (B1683931) with a free amine) and a bifunctional linker with a carboxylic acid and a protected amine (e.g., Boc-NH-PEG-COOH) in an appropriate solvent such as dimethylformamide (DMF).

    • Add coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).

    • Stir the reaction at room temperature and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, purify the product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the Boc-protected linker-E3 ligase ligand intermediate.

    • Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to yield the free amine of the linker-E3 ligase ligand intermediate.

  • Step 2: Coupling of the Target Protein Ligand

    • Dissolve the target protein ligand containing a carboxylic acid moiety in DMF.

    • Add coupling reagents (HATU and DIPEA) to activate the carboxylic acid.

    • Add the deprotected linker-E3 ligase ligand intermediate from Step 1 to the reaction mixture.

    • Stir at room temperature and monitor the reaction by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blotting for Protein Degradation Analysis

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the extent of protein degradation.[12]

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[9]

  • Surface Plasmon Resonance (SPR): Immobilize one of the proteins (e.g., the E3 ligase) on a sensor chip and flow the other protein and the PROTAC over the surface to measure binding kinetics and affinity.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the thermodynamic parameters of the interactions.

  • Fluorescence Resonance Energy Transfer (FRET): Label the target protein and E3 ligase with a FRET donor and acceptor pair to detect their proximity upon ternary complex formation in a cellular context.[18]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[5]

  • Reaction Setup:

    • Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the target protein, and ubiquitin in a reaction buffer.

    • Add the PROTAC at various concentrations (and a vehicle control).

    • Initiate the reaction by adding ATP.

  • Detection of Ubiquitination:

    • Stop the reaction at different time points by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using an antibody against the target protein.

    • The appearance of a ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.[5]

Visualizing Key Processes in PROTAC-Mediated Degradation

The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental signaling pathway and a typical experimental workflow in PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC PROTAC_bound PROTAC POI Target Protein (POI) POI_bound POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_Ligase_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition & Degradation E3_Ligase_bound->POI_bound Polyubiquitination Ub Ubiquitin E1 E1 E2 E2 E1->E2 Transfers Ub E2->E3_Ligase_bound Charges E3 ATP ATP ATP->E1 Activates Peptides Degraded Peptides Proteasome->Peptides PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Target_Selection Target & E3 Ligase Selection Ligand_ID Ligand Identification Target_Selection->Ligand_ID Linker_Design Linker Design (Length, Composition) Ligand_ID->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Ternary_Complex Ternary Complex Formation Assay (SPR, ITC, FRET) Synthesis->Ternary_Complex Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability Ubiquitination_Assay->Degradation_Assay SAR_Analysis SAR Analysis (DC50, Dmax) Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Linker_Design Iterative Refinement

References

An In-Depth Technical Guide to Chloroacetamido-PEG4-C2-Boc for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, solubility, and efficacy of the ADC. This technical guide provides a comprehensive overview of Chloroacetamido-PEG4-C2-Boc, a heterobifunctional linker designed for the development of advanced ADCs. We will delve into its core components, mechanism of action, and provide detailed experimental protocols for its application in ADC synthesis and characterization.

Core Components and Their Functions

The this compound linker is comprised of three key functional moieties, each playing a distinct and crucial role in the construction of a stable and effective ADC.

  • Chloroacetamide Group: This functional group serves as the antibody-reactive moiety. It exhibits high reactivity and specificity towards the thiol group of cysteine residues on the antibody, forming a stable thioether bond.[1][2][][4][5] This allows for site-specific conjugation to engineered cysteine residues or to native cysteines exposed after the reduction of interchain disulfide bonds.

  • Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that confers several advantageous properties to the ADC.[6][7][8][9][10] Its inclusion can enhance the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[6][7][8][9][10] The PEG spacer can also improve the pharmacokinetic profile of the conjugate, potentially leading to a longer circulation half-life and reduced immunogenicity.[6][7][8][9][10]

  • Boc (tert-Butyloxycarbonyl) Protecting Group: The Boc group is an acid-labile protecting group for the amine functionality on the other end of the linker.[][12][13] This protection is essential for a stepwise conjugation strategy. It allows for the selective reaction of a carboxyl-containing payload with the deprotected amine of the linker first, before the chloroacetamide group is reacted with the antibody. This controlled approach prevents unwanted side reactions and ensures the precise assembly of the ADC.[][12][13]

Chemical Structure

IUPAC Name: tert-butyl (2-(2-(2-(2-(2-chloroacetamido)ethoxy)ethoxy)ethoxy)ethyl)carbamate

Molecular Formula: C₁₇H₃₃ClN₂O₇

Molecular Weight: 424.91 g/mol

Mechanism of Conjugation

The use of this compound in ADC development follows a two-step conjugation strategy. First, the cytotoxic payload, which typically possesses a carboxylic acid group, is activated and coupled to the amine of the linker after the removal of the Boc protecting group. In the second step, the chloroacetamide group of the drug-linker construct is conjugated to a cysteine residue on the antibody.

Logical Relationship of the Conjugation Process

A This compound C Boc Deprotection (Acidic Conditions, e.g., TFA) A->C B Payload with -COOH E Amide Bond Formation (e.g., EDC/NHS chemistry) B->E C->E Deprotected Linker D Amine-Reactive Payload F Drug-Linker Construct (Chloroacetamido-PEG4-C2-Payload) E->F H Thioether Bond Formation (Cysteine-Specific Conjugation) F->H G Antibody with Cysteine Residue G->H I Final Antibody-Drug Conjugate (ADC) H->I cluster_0 Cell Membrane HER2 HER2 Receptor PI3K PI3K HER2->PI3K ADC HER2-Targeted ADC ADC->HER2 Binding & Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation cluster_0 Cell Membrane cluster_1 RAS-RAF-MEK-ERK Pathway EGFR EGFR RAS RAS EGFR->RAS ADC EGFR-Targeted ADC ADC->EGFR Binding & Internalization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation A Antibody & Drug-Linker Preparation B Conjugation Reaction A->B C ADC Purification (e.g., SEC) B->C D Characterization C->D G In Vitro Evaluation C->G E DAR Determination (HIC/RP-HPLC-MS) D->E F Purity & Aggregation (SEC) D->F H Cytotoxicity Assay (IC50) G->H I Plasma Stability Assay G->I

References

A Technical Guide to Heterobifunctional Crosslinkers for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, understanding and manipulating protein interactions is paramount. Heterobifunctional crosslinkers have emerged as indispensable chemical tools, enabling the covalent linkage of two different biomolecules with precision and control. This technical guide provides an in-depth exploration of heterobifunctional crosslinkers, their diverse chemistries, and their critical applications in protein analysis, complete with detailed experimental protocols and quantitative data to inform experimental design.

The Core Concept: Heterobifunctional Crosslinkers

Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1] This inherent asymmetry is their key advantage, allowing for controlled, sequential reactions that minimize the formation of undesirable polymers and self-conjugates.[1][2] This two-step process is crucial for creating well-defined bioconjugates, a necessity in applications ranging from mapping protein-protein interactions to constructing sophisticated antibody-drug conjugates (ADCs).[1]

The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive ends and a spacer arm that connects them. The nature of the reactive groups dictates the target functional groups on the proteins (e.g., primary amines, sulfhydryls, carbonyls), while the spacer arm's length and chemical properties (e.g., hydrophilicity, cleavability) can be tailored to specific experimental needs.

A Universe of Chemistries: Types of Heterobifunctional Crosslinkers

The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups that can be incorporated into their structure. This allows for a wide range of specific conjugation strategies.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most common class of heterobifunctional crosslinkers. One end targets primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) via an N-hydroxysuccinimide (NHS) ester, while the other end reacts specifically with sulfhydryl groups (on cysteine residues) through a maleimide (B117702) group.[1] This combination is ideal for linking two different proteins in a controlled manner.

Amine-Reactive and Photoreactive Crosslinkers

These crosslinkers combine an amine-reactive group with a photoreactive group, such as an aryl azide (B81097) or a diazirine. The amine-reactive end is first coupled to a specific protein. The photoreactive end remains inert until activated by UV light, at which point it forms a highly reactive species that can non-selectively insert into C-H or N-H bonds of nearby molecules. This is particularly useful for capturing transient or unknown protein interactions.

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers

This class of reagents targets carbonyl groups (aldehydes or ketones) and sulfhydryl groups. Carbonyls can be naturally present in glycoproteins or can be generated by oxidizing the carbohydrate moieties. This provides a valuable alternative for conjugating glycoproteins to other molecules.

Quantitative Data for Informed Decisions

The selection of an appropriate crosslinker is critical for the success of an experiment. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers to aid in this process.

Table 1: Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

CrosslinkerMolecular Weight (Da)Spacer Arm Length (Å)Reactive Groups
SMCC 334.328.3NHS ester, Maleimide
Sulfo-SMCC 436.378.3Sulfo-NHS ester, Maleimide
GMBS 280.237.4NHS ester, Maleimide
EMCS 308.299.4NHS ester, Maleimide
BMPS 280.236.9NHS ester, Maleimide
LC-SPDP 423.515.7NHS ester, Pyridyldithiol
SIA 284.0410.6NHS ester, Iodoacetyl

Table 2: Photoreactive and Other Heterobifunctional Crosslinkers

CrosslinkerMolecular Weight (Da)Spacer Arm Length (Å)Reactive Groups
ANB-NOS 305.207.7NHS ester, Phenylazide
NHS-ASA 276.218.0NHS ester, Phenylazide
ABH 177.1911.9Hydrazide, Phenylazide
EMCH 225.2411.8Hydrazide, Maleimide
MPI 214.188.7Isocyanate, Maleimide

Visualizing Complexity: Workflows and Pathways

To better understand the practical application of heterobifunctional crosslinkers, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway where these reagents are employed.

experimental_workflow cluster_step1 Step 1: Activation of Protein A cluster_step2 Step 2: Removal of Excess Crosslinker cluster_step3 Step 3: Conjugation to Protein B P_A Protein A (with primary amines) reaction1 React NHS-ester with amines P_A->reaction1 Crosslinker Heterobifunctional Crosslinker Crosslinker->reaction1 Activated_PA Maleimide-Activated Protein A reaction1->Activated_PA Activated Protein A Activated_PA2 Activated Protein A + Excess Crosslinker Desalting Desalting Column or Dialysis Activated_PA2->Desalting Purified_Activated_PA Purified Maleimide-Activated Protein A Desalting->Purified_Activated_PA Purified Activated Protein A Purified_Activated_PA2 Purified Maleimide-Activated Protein A P_B Protein B (with sulfhydryls) reaction2 React maleimide with sulfhydryls P_B->reaction2 Purified_Activated_PA2->reaction2 Conjugate Protein A - Protein B Conjugate reaction2->Conjugate Stable Conjugate

A typical two-step experimental workflow using an amine- and sulfhydryl-reactive heterobifunctional crosslinker.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR_dimer EGFR Dimer (Autophosphorylated) EGFR->EGFR_dimer Dimerization EGF EGF EGF->EGFR Binds Grb2 Grb2 EGFR_dimer->Grb2 Recruits Shc Shc EGFR_dimer->Shc Recruits PI3K PI3K EGFR_dimer->PI3K Recruits STAT STAT EGFR_dimer->STAT Recruits & Phosphorylates SOS SOS Grb2->SOS Activates Shc->Grb2 Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates STAT_n STAT Dimer STAT->STAT_n Dimerizes & Translocates Transcription Gene Transcription (Proliferation, Survival) ERK_n->Transcription STAT_n->Transcription

Simplified EGFR signaling pathway, highlighting key protein-protein interactions amenable to crosslinking studies.

Detailed Methodologies: Key Experimental Protocols

The successful application of heterobifunctional crosslinkers requires careful attention to experimental detail. The following protocols provide a starting point for common applications.

Protocol for Two-Step Protein Conjugation using SMCC

This protocol describes the conjugation of a protein with primary amines (Protein A) to a protein with sulfhydryl groups (Protein B) using SMCC.

Materials:

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Protein A in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Protein B with free sulfhydryls

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

Procedure:

  • Preparation of SMCC: Allow the vial of SMCC to come to room temperature before opening. Prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use.

  • Activation of Protein A:

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the solution of Protein A.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column or by dialysis against the Conjugation Buffer. This step is crucial to prevent the maleimide groups from reacting with any sulfhydryl groups on Protein A.

  • Conjugation to Protein B:

    • Immediately add the maleimide-activated Protein A to the solution of Protein B.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule containing a sulfhydryl group, such as cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM.

  • Purification of the Conjugate: The final conjugate can be purified from unconjugated proteins and excess quenching reagent by size-exclusion chromatography or other appropriate purification methods.

Protocol for Crosslinking-Co-Immunoprecipitation (XL-Co-IP)

This protocol is designed to capture and identify protein-protein interactions, particularly those that are transient or weak, by using a crosslinker to stabilize the protein complex before immunoprecipitation.

Materials:

  • Cell culture expressing the protein of interest ("bait")

  • Heterobifunctional crosslinker (e.g., a membrane-permeable, amine-reactive one like DSS, or a heterobifunctional one if a specific interaction is being targeted)

  • Lysis buffer (non-denaturing, e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors)

  • Antibody specific to the bait protein

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., lysis buffer with adjusted salt concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • In Vivo Crosslinking:

    • Wash cultured cells with ice-cold PBS.

    • Incubate the cells with the crosslinker in PBS for a defined period (e.g., 30 minutes at room temperature). The optimal concentration and time should be determined empirically.

    • Quench the crosslinking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) and incubating for 15 minutes.

  • Cell Lysis:

    • Wash the cells again with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the bait-specific antibody for 1-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins. The stringency of the washes may need to be optimized.

  • Elution:

    • Elute the crosslinked protein complexes from the beads using elution buffer.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE and Western blotting to confirm the presence of the bait and co-precipitated proteins.

    • For identification of unknown interacting partners, the eluted proteins can be subjected to mass spectrometry analysis.

Protocol for a Pull-Down Assay with a Crosslinking Step

This protocol describes how to identify protein interactions using a purified, tagged "bait" protein and a "prey" protein from a cell lysate, with a crosslinking step to stabilize the interaction.

Materials:

  • Purified, tagged "bait" protein (e.g., His-tagged or GST-tagged)

  • Affinity resin corresponding to the tag (e.g., Ni-NTA agarose for His-tag, Glutathione (B108866) agarose for GST-tag)

  • Cell lysate containing the "prey" protein(s)

  • Heterobifunctional crosslinker

  • Binding/Wash Buffer (e.g., PBS with a low concentration of non-ionic detergent)

  • Elution Buffer (specific to the affinity tag, e.g., imidazole (B134444) for His-tag, reduced glutathione for GST-tag)

Procedure:

  • Immobilization of the Bait Protein:

    • Incubate the purified, tagged bait protein with the affinity resin to allow for binding.

    • Wash the resin with binding/wash buffer to remove any unbound bait protein.

  • Binding of the Prey Protein:

    • Incubate the immobilized bait protein with the cell lysate containing the prey protein(s).

    • Wash the resin extensively with binding/wash buffer to remove non-specifically bound proteins.

  • Crosslinking:

    • Resuspend the resin with the bound protein complex in a suitable buffer for crosslinking.

    • Add the heterobifunctional crosslinker and incubate for the desired time.

    • Quench the crosslinking reaction.

  • Elution:

    • Elute the crosslinked protein complex from the resin using the appropriate elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Applications in Drug Development: The Rise of Antibody-Drug Conjugates (ADCs)

Heterobifunctional crosslinkers are at the heart of one of the most promising areas of cancer therapy: antibody-drug conjugates (ADCs).[3] ADCs are designed to selectively deliver a potent cytotoxic drug to cancer cells by attaching it to a monoclonal antibody that targets a tumor-specific antigen.[4] The linker plays a critical role in the stability and efficacy of the ADC.[5]

Heterobifunctional crosslinkers like SMCC and its derivatives are commonly used to create stable thioether bonds between the antibody and the drug.[6] The NHS ester end of the crosslinker reacts with lysine residues on the antibody, and the maleimide end reacts with a sulfhydryl group on the cytotoxic payload.[6] This precise and stable linkage is essential to prevent premature release of the drug in circulation, which could lead to systemic toxicity, while ensuring its release once the ADC is internalized by the cancer cell.[5] The choice of crosslinker can also influence the drug-to-antibody ratio (DAR), a key parameter affecting the ADC's potency and therapeutic window.[1]

Conclusion

Heterobifunctional crosslinkers are powerful and versatile tools that have revolutionized the study of proteins. Their ability to create specific and stable linkages between different molecules has provided invaluable insights into protein-protein interactions, cellular signaling pathways, and the development of novel therapeutics. By understanding the diverse chemistries of these reagents and carefully designing experimental protocols, researchers can harness the full potential of heterobifunctional crosslinkers to advance our knowledge of biological systems and develop the next generation of targeted therapies.

References

An In-depth Technical Guide to the Solubility and Stability of Chloroacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Chloroacetamido-PEG4-C2-Boc, a heterobifunctional linker commonly utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for its effective handling, storage, and application in complex biological systems.

Core Properties of this compound

This compound is a molecule designed with two distinct reactive moieties separated by a polyethylene (B3416737) glycol (PEG) spacer. The chloroacetamide group serves as a reactive handle for covalent modification of thiol groups, such as those found in cysteine residues of proteins. The Boc (tert-butyloxycarbonyl) protecting group caps (B75204) a primary amine, which can be deprotected to allow for subsequent conjugation reactions. The PEG4 spacer enhances the hydrophilic character of the molecule.

A summary of its key chemical properties is presented in the table below.

PropertyValueReference
Molecular Weight 426.9 g/mol N/A
LogP (Predicted) ~0.5 - 1.5N/A
Appearance White to off-white solid or oil[1]
Purity Typically >95%N/A

Solubility Profile

The solubility of this compound is dictated by the interplay of its constituent parts: the hydrophilic PEG4 chain and the more hydrophobic chloroacetamide and Boc-protected amine functionalities. The presence of the PEG spacer generally imparts good solubility in aqueous solutions and a range of organic solvents.[2][1]

SolventExpected SolubilityRationale
Water SolubleThe hydrophilic PEG4 chain enhances aqueous solubility.[3]
Phosphate-Buffered Saline (PBS) SolubleExpected to be soluble in common aqueous buffers.[1]
Dimethyl Sulfoxide (DMSO) Highly SolubleA polar aprotic solvent that readily dissolves a wide range of organic molecules.[4]
Dimethylformamide (DMF) Highly SolubleAnother polar aprotic solvent suitable for dissolving PEGylated compounds.[1]
Methanol / Ethanol SolublePolar protic solvents that are generally good solvents for PEG-containing molecules.[4]
Dichloromethane (DCM) SolubleA common organic solvent for a variety of synthetic compounds.
Acetonitrile SolubleA polar aprotic solvent used in reversed-phase chromatography.

Stability Characteristics

The stability of this compound is primarily influenced by the chemical lability of the chloroacetamide and the Boc-protecting groups.

pH Stability

The chloroacetamide group is susceptible to hydrolysis under both acidic and basic conditions, although it is relatively stable at neutral pH.[5][6] The Boc protecting group is notoriously acid-labile and is readily cleaved under strongly acidic conditions to reveal the primary amine.[7][8]

ConditionStability of Chloroacetamide GroupStability of Boc GroupOverall Molecular Stability
Strongly Acidic (pH < 2) Prone to hydrolysisHighly Labile (rapid deprotection)Unstable
Mildly Acidic (pH 4-6) Relatively stableGenerally stable, slow deprotection may occur over timeModerately Stable
Neutral (pH 7-7.5) Most Stable StableOptimal for Storage
Mildly Basic (pH 8-9) Increased rate of hydrolysisStableModerately Stable
Strongly Basic (pH > 10) Rapid Hydrolysis StableUnstable
Thermal and Photostability

Elevated temperatures can accelerate the degradation of the chloroacetamide moiety.[6] While specific photostability data is unavailable, it is good practice to protect the compound from prolonged exposure to light, especially UV radiation. For long-term storage, it is recommended to keep the compound at -20°C or below in a dry, dark environment.[1]

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a new chemical entity like this compound.

Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of a compound in various solvents.[9][10]

Materials:

  • This compound

  • A panel of solvents (e.g., Water, PBS, DMSO, Ethanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve using HPLC.

  • Equilibrium Solubility Measurement: a. Add an excess amount of the solid compound to a known volume of each test solvent in a vial. b. Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. c. Centrifuge the vials to pellet the undissolved solid. d. Carefully collect an aliquot of the supernatant. e. Dilute the supernatant with a suitable solvent to fall within the range of the calibration curve. f. Analyze the diluted supernatant by HPLC.

  • Quantification: Determine the concentration of the dissolved compound in each solvent by comparing the HPLC peak area to the calibration curve. The solubility is the concentration of the saturated solution.

Protocol for Stability Assessment by HPLC

This protocol describes a method to assess the stability of the compound under various stress conditions using HPLC.[11][12]

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 2, 4, 7, 9, 12)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Prepare solutions of the compound at a known concentration in each of the different pH buffers.

  • Initial Analysis (T=0): Immediately analyze an aliquot of each solution by HPLC to establish the initial purity and peak area of the parent compound.

  • Incubation: Store the remaining solutions under the desired temperature conditions.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze each aliquot by HPLC. Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial (T=0) measurement. Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Bioconjugation

G cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Conjugation to Molecule 1 cluster_step3 Step 3: Conjugation to Molecule 2 start This compound acid Acidic Conditions (e.g., TFA) start->acid Treat with deprotected Chloroacetamido-PEG4-C2-NH2 acid->deprotected Yields molecule1 Molecule 1 (e.g., E3 Ligase Ligand) deprotected->molecule1 Reacts with activated_linker Activated Linker molecule1->activated_linker Forms molecule2 Molecule 2 (e.g., Target Protein Ligand) with Thiol Group activated_linker->molecule2 Reacts with final_conjugate Final Bioconjugate molecule2->final_conjugate Forms

Caption: General workflow for using the bifunctional linker.

References

An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation with PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein, offering a distinct and often more potent mechanism of action.[1][2][3] This guide provides a detailed technical overview of the fundamental principles of PROTACs, including their mechanism of action, key components, and the experimental methodologies used to characterize their activity.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, a key component of the cell's ubiquitin-proteasome system (UPS).[1][3] The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, responsible for maintaining protein homeostasis and eliminating damaged or misfolded proteins.[4][5][6]

The mechanism of PROTAC-mediated protein degradation can be broken down into the following key steps:

  • Ternary Complex Formation: A PROTAC molecule, consisting of a ligand for the POI and a ligand for an E3 ligase connected by a flexible linker, simultaneously binds to both proteins, forming a POI-PROTAC-E3 ligase ternary complex.[3][7][8] The stability and conformation of this ternary complex are critical for the efficiency of the subsequent steps.[9]

  • Ubiquitination of the Target Protein: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI.[1][4] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.[6]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large multi-protein complex that functions as the cell's primary protein degradation machinery.[5][6][10] The proteasome unfolds and proteolytically degrades the POI into small peptides.[4]

  • Recycling of the PROTAC: After the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, enabling it to act catalytically and degrade multiple target protein molecules.[1][7]

Below is a diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_main PROTAC Catalytic Cycle PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary Transfer to POI E1_E2 E1/E2 Enzymes E1_E2->Ub Activates

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Core Components of a PROTAC

A PROTAC molecule is a chimeric compound composed of three essential components: a warhead that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

Protein of Interest (POI) Ligand (Warhead)

The POI ligand is responsible for the selective recognition of the target protein. The affinity of the warhead for the POI does not always need to be high for the PROTAC to be effective, as the overall efficacy is also dependent on the stability of the ternary complex.[11] This feature of PROTACs allows for the targeting of proteins that have been challenging for traditional small-molecule inhibitors.

E3 Ubiquitin Ligase Ligand

The E3 ligase ligand recruits a specific E3 ubiquitin ligase to the POI. While there are over 600 E3 ligases in humans, only a handful have been successfully hijacked for targeted protein degradation.[12] The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[13][14] The choice of E3 ligase can influence the degradation efficiency, substrate scope, and potential for off-target effects.

The Linker

The linker is a crucial component that connects the POI and E3 ligase ligands. Its length, composition, and attachment points significantly impact the PROTAC's properties, including its ability to form a stable and productive ternary complex, as well as its physicochemical properties like solubility and cell permeability.[15][16][17] Linker optimization is a critical and often empirical process in PROTAC development.

Quantitative Assessment of PROTAC Activity

The evaluation of a PROTAC's effectiveness relies on several key quantitative parameters that describe its degradation efficiency and binding characteristics.

ParameterDescriptionTypical RangeReference
DC50 The concentration of a PROTAC required to degrade 50% of the target protein.pM to µM[17][18][19]
Dmax The maximum percentage of target protein degradation achieved by a PROTAC.>80%[17][18]
Kd (Binary) The dissociation constant for the binding of the PROTAC to either the POI or the E3 ligase alone.nM to µM
Kd (Ternary) The dissociation constant for the binding of one protein to the pre-formed binary complex of the PROTAC and the other protein.pM to µM[7][20]
Cooperativity (α) A measure of the influence of the second protein on the binding of the first protein to the PROTAC (α = Kd(binary) / Kd(ternary)). An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.>1 (positive) or <1 (negative)[20][21][22]

Key Experimental Protocols

A variety of biochemical, biophysical, and cell-based assays are employed to characterize the activity of PROTACs. Below are detailed protocols for some of the most critical experiments.

Western Blot Analysis for Protein Degradation

This is the most common method to directly measure the degradation of the target protein in cells following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[11]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[8]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][15]

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[11]

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis

Caption: A typical workflow for Western blot analysis of PROTAC-mediated protein degradation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique that directly measures the heat changes associated with biomolecular interactions, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[23]

Protocol:

  • Sample Preparation:

    • Purify the POI and the E3 ligase complex.

    • Dialyze both proteins and prepare the PROTAC solution in the same buffer to minimize heats of dilution. The final DMSO concentration should be identical in both the protein and PROTAC solutions.

    • Degas all solutions before use.

  • ITC Experiment (Binary Titration):

    • Load the protein (e.g., POI) into the sample cell (typically at 10-20 µM).

    • Load the PROTAC solution into the injection syringe (typically 10-20 times the protein concentration).

    • Perform a series of small injections of the PROTAC into the protein solution, allowing the system to reach equilibrium between injections.

    • Perform a control titration of the PROTAC into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

  • Ternary Complex Analysis:

    • To measure the affinity of the E3 ligase for the POI-PROTAC binary complex, pre-incubate the PROTAC with a saturating concentration of the POI and titrate this complex into the E3 ligase solution in the sample cell.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to study the kinetics and affinity of biomolecular interactions in real-time. It is particularly useful for characterizing the formation and stability of the ternary complex.[3][12][24]

Protocol:

  • Immobilization:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (Kd) and kinetics (kon, koff).

  • Ternary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC pre-incubated with a near-saturating concentration of the POI over the immobilized E3 ligase.

    • The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.[24]

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary complex formation.

    • Calculate the cooperativity factor (α) from the binary and ternary Kd values.[20]

Ubiquitination Assays

These assays are designed to confirm that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.

Protocol (Immunoprecipitation-Western Blot):

  • Cell Treatment:

    • Treat cells with the PROTAC, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.

  • Cell Lysis (Denaturing):

    • Lyse the cells in a denaturing buffer (e.g., RIPA buffer with 1% SDS) to disrupt non-covalent protein-protein interactions.

  • Immunoprecipitation:

    • Dilute the lysate to reduce the SDS concentration.

    • Incubate the lysate with an antibody against the target protein to immunoprecipitate the POI and its ubiquitinated forms.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Perform a Western blot using an antibody against ubiquitin. A high-molecular-weight smear or laddering pattern indicates polyubiquitination of the target protein.[25]

Ubiquitination_Assay_Workflow cluster_workflow Ubiquitination Assay Workflow start Cell Treatment (PROTAC +/- Proteasome Inhibitor) lysis Denaturing Cell Lysis start->lysis ip Immunoprecipitation of POI lysis->ip western Western Blot for Ubiquitin ip->western result Detection of Polyubiquitinated POI western->result

Caption: Workflow for confirming target protein ubiquitination via immunoprecipitation and Western blotting.

Conclusion

PROTACs represent a paradigm shift in drug discovery, moving beyond simple occupancy-driven inhibition to an event-driven catalytic degradation of disease-causing proteins. A thorough understanding of their mechanism of action, the interplay of their core components, and the application of a robust suite of quantitative experimental techniques are essential for the successful design and optimization of these novel therapeutics. This guide provides a foundational technical overview to aid researchers in this exciting and rapidly evolving field.

References

A Technical Guide to Chloroacetamido-PEG4-C2-Boc: Suppliers and Purity Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Chloroacetamido-PEG4-C2-Boc, a heterobifunctional linker crucial in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimes (PROTACs). This guide details commercially available sources, their purity standards, and the analytical methodologies required for quality control, ensuring the reproducibility and success of your research and development endeavors.

Overview of this compound

This compound is a versatile linker that features a chloroacetamide group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. The chloroacetamide moiety serves as a reactive handle for covalent modification of thiol groups, commonly found in cysteine residues of proteins. The hydrophilic PEG4 spacer enhances solubility and can influence the pharmacokinetic properties of the resulting conjugate. The Boc-protected amine provides a latent functional group that can be deprotected for further conjugation. This combination of features makes it a valuable tool for constructing complex bioconjugates.

Commercial Suppliers and Purity Specifications

A critical aspect of utilizing this compound is sourcing high-purity material to ensure the reliability of experimental outcomes. Several chemical suppliers offer this linker, with purity standards typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

SupplierStated PurityAnalytical Methods MentionedCAS Number
Fluorochem≥97%Not specified on product page1365655-90-8[1]
ChemsrcVaries by supplierNot specified on product page1365655-90-8[2]
Sigma-AldrichNot specified on product pageNot specified on product page1365655-90-8[3]
BroadPharm≥95% (for similar NHS ester)NMR, SDS1353011-95-6 (for similar NHS ester)[4]
MedchemExpress≥99.84% (for similar Bromo- compound)HPLC, HNMR, MS1807521-00-1 (for similar Bromo- compound)[5]
Biotech Hub AfricaNot specified on product pageNot specified on product page1365655-90-8[6]

Note: Purity and available analytical data can vary between batches and suppliers. It is highly recommended to request a lot-specific Certificate of Analysis (CoA) before purchase.

Quality Control and Purity Determination: Experimental Protocols

Ensuring the purity and structural integrity of this compound is paramount. The following are detailed methodologies for key analytical techniques used in the quality control of this and similar bifunctional linkers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of this compound by separating the main compound from any impurities.

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 210 nm or 220 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Data Analysis: The purity is calculated by integrating the peak area of the main compound and dividing it by the total area of all peaks detected in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H NMR spectroscopy is used to confirm the chemical structure of this compound by identifying the chemical environment of all protons in the molecule.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is influenced by its local electronic environment, providing information about the molecular structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or 500 MHz)

Reagents:

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be consistent with the expected chemical shifts, splitting patterns, and integration values for the protons in this compound. Key expected signals include those for the Boc group, the PEG chain, the C2 linker, and the chloroacetyl group.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated based on their m/z and detected.

Instrumentation:

  • Mass spectrometer, such as an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) instrument.

Reagents:

  • Methanol or acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent, often with a small amount of acid like formic acid to promote ionization.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it through an LC system. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (397.89 g/mol ), typically as the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

Signaling Pathways and Experimental Workflows

The utility of this compound is realized in its application in constructing molecules that modulate biological pathways, such as targeted protein degradation using PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (contains Chloroacetamido- PEG4-C2-Boc linker) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary recruits Proteasome Proteasome PolyUb->Proteasome targeted for degradation Degradation Degraded Peptides Proteasome->Degradation degrades to

Caption: Mechanism of action for a PROTAC utilizing a bifunctional linker.

The quality control of this compound is a critical step in the overall workflow of developing such bioconjugates.

QC_Workflow cluster_workflow Quality Control Workflow for this compound start Receive Linker Batch hplc HPLC Analysis (Purity ≥ 95%) start->hplc nmr ¹H NMR Analysis (Structure Confirmation) hplc->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms pass Batch Passes QC ms->pass fail Batch Fails QC (Reject or Repurify) pass->fail Does Not Meet Specifications release Release for R&D Use pass->release Meets Specifications

Caption: A typical quality control workflow for this compound.

Conclusion

The selection of a high-purity this compound linker from a reputable supplier is a foundational step in the successful development of advanced bioconjugates. The implementation of rigorous analytical quality control, including HPLC, NMR, and MS, is essential to verify the identity, purity, and stability of the linker. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to source and qualify this critical reagent, thereby fostering greater consistency and reliability in their scientific pursuits.

References

Methodological & Application

Application Notes and Protocols for Chloroacetamido-PEG4-C2-Boc Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic radius, which in turn can lead to a longer circulatory half-life, enhanced solubility, and reduced immunogenicity.[1][2] The choice of linker chemistry is critical for the successful and stable conjugation of PEG to a peptide.

Chloroacetamido-PEG4-C2-Boc is a heterobifunctional linker designed for the site-specific modification of peptides. This linker features a chloroacetamido group for covalent attachment to a thiol-containing residue, typically cysteine, via a stable thioether bond.[3][4] The tetraethylene glycol (PEG4) spacer enhances the solubility of the resulting conjugate.[5] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for subsequent deprotection and further functionalization if desired.[6][7]

These application notes provide a detailed protocol for the bioconjugation of this compound to a cysteine-containing peptide, followed by the deprotection of the Boc group.

Data Presentation

The following table summarizes the expected quantitative data for the key steps of the bioconjugation and deprotection process. These values are representative and may vary depending on the specific peptide and reaction conditions.

Parameter Conjugation Step Deprotection Step Overall Yield
Reaction Efficiency > 90%> 95%-
Isolated Yield 75 - 85%80 - 90%60 - 77%
Purity (by RP-HPLC) > 95%> 98%> 98%

Experimental Protocols

Materials and Reagents
  • Cysteine-containing peptide

  • This compound linker

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Sodium phosphate (B84403) buffer (pH 7.2-7.5)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

Experimental Workflow

experimental_workflow Experimental Workflow for Peptide Bioconjugation cluster_peptide_prep Peptide Preparation cluster_conjugation Bioconjugation cluster_purification1 Purification of Conjugate cluster_deprotection Boc Deprotection cluster_purification2 Final Purification cluster_analysis Analysis peptide Cysteine-Containing Peptide reduction Reduction of Disulfide Bonds (if necessary) with TCEP peptide->reduction reaction Conjugation Reaction (pH 7.2-7.5, Room Temp, 2-4h) reduction->reaction linker This compound linker->reaction purification1 Purification by RP-HPLC or SPE reaction->purification1 deprotection Boc Deprotection with TFA/DCM purification1->deprotection purification2 Final Purification by RP-HPLC deprotection->purification2 analysis Characterization by Mass Spectrometry and RP-HPLC purification2->analysis

Caption: Workflow for the bioconjugation of a cysteine-containing peptide.

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in a suitable buffer, such as 100 mM sodium phosphate buffer, pH 7.2-7.5.

    • If the peptide contains disulfide bonds, it is crucial to reduce them to free thiols. Add a 5-10 fold molar excess of a reducing agent like TCEP and incubate at room temperature for 1 hour. TCEP is recommended as it does not contain a free thiol that could compete in the subsequent reaction.

  • Conjugation Reaction:

    • Dissolve the this compound linker in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.

    • Add a 1.5 to 3-fold molar excess of the dissolved linker to the peptide solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. The reaction should be performed in the dark to minimize potential side reactions.

    • Monitor the reaction progress by RP-HPLC or LC-MS to confirm the formation of the desired conjugate.

  • Purification of the Boc-Protected Conjugate:

    • Once the reaction is complete, the Boc-protected peptide-PEG conjugate can be purified from excess linker and unreacted peptide using RP-HPLC or a C18 solid-phase extraction (SPE) cartridge.

    • For RP-HPLC, a water/acetonitrile gradient containing 0.1% TFA is typically used.

    • For SPE, wash the cartridge with methanol (B129727) and then water. Load the reaction mixture, wash with a low percentage of organic solvent to remove excess linker, and then elute the conjugate with a higher concentration of organic solvent.

    • Lyophilize the purified fractions to obtain the Boc-protected conjugate as a white powder.

Protocol 2: Boc Deprotection of the Peptide-PEG Conjugate
  • Deprotection Reaction:

    • Dissolve the lyophilized Boc-protected peptide-PEG conjugate in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]

    • Stir the reaction mixture at room temperature for 30-60 minutes.[6]

    • Monitor the deprotection by RP-HPLC to ensure the complete removal of the Boc group.

  • Work-up and Final Purification:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • The crude deprotected peptide can be precipitated by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.

    • Collect and lyophilize the pure fractions to yield the final deprotected peptide-PEG conjugate.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the molecular weight of the final conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Assess the purity of the final product. The PEGylated peptide will typically have a longer retention time than the unconjugated peptide.

Signaling Pathway and Cellular Uptake

PEGylated peptides, particularly those designed for intracellular delivery, often utilize endocytic pathways to enter cells. The enhanced hydrodynamic size and altered surface properties due to PEGylation can influence the specific uptake mechanism. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[9][10][11]

cellular_uptake Cellular Uptake of PEGylated Peptides via Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peg_peptide PEGylated Peptide receptor Receptor Binding peg_peptide->receptor invagination Membrane Invagination receptor->invagination endosome Early Endosome invagination->endosome Clathrin/Caveolae-mediated lysosome Late Endosome / Lysosome endosome->lysosome release Endosomal Escape & Peptide Release endosome->release target Intracellular Target release->target

Caption: Generalized pathway for cellular uptake of PEGylated peptides.

References

Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs using Chloroacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target Protein of Interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and modulate pharmacokinetic properties.[3]

This document provides a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC targeting the PI3K/mTOR signaling pathway, utilizing the versatile linker, Chloroacetamido-PEG4-C2-Boc . This linker features a chloroacetamide group for covalent conjugation, a flexible PEG4 spacer, and a Boc-protected amine for sequential coupling reactions. The target POI for this protocol is a derivative of Gedatolisib (PKI-587) , a potent PI3K/mTOR dual inhibitor, and the E3 ligase recruited is Cereblon (CRBN) , using a derivative of Pomalidomide (B1683931) .[4][5]

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][6] Dysregulation of this pathway is a common event in many cancers, making it a prime target for therapeutic intervention.[7] A PROTAC designed to degrade key components of this pathway, such as PI3K and mTOR, offers a powerful strategy to inhibit cancer cell growth.

PI3K_AKT_mTOR_Pathway cluster_protac PROTAC-mediated Degradation Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Proteasome Proteasome PI3K->Proteasome ubiquitination & degradation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation PROTAC PROTAC PROTAC->PI3K binds E3 Ligase (CRBN) E3 Ligase (CRBN) PROTAC->E3 Ligase (CRBN) binds

Caption: The PI3K/AKT/mTOR signaling pathway and the mechanism of PROTAC-mediated degradation of PI3K.

Experimental Workflow: PROTAC Synthesis

The synthesis of the final PROTAC is a multi-step process involving the preparation of functionalized POI and E3 ligase ligands, followed by their sequential conjugation to the linker.

PROTAC_Synthesis_Workflow start Starting Materials step1 Step 1: Functionalization of POI Ligand (Gedatolisib derivative) start->step1 step2 Step 2: Functionalization of E3 Ligase Ligand (Pomalidomide derivative) start->step2 step3 Step 3: Boc Deprotection of Linker start->step3 step4 Step 4: Conjugation of POI Ligand to Linker step1->step4 step5 Step 5: Conjugation of E3 Ligase Ligand step2->step5 step3->step4 step4->step5 purification Purification & Characterization step5->purification final_product Final PROTAC purification->final_product

Caption: General workflow for the synthesis of the PI3K/mTOR-targeting PROTAC.

Experimental Protocols

Step 1: Synthesis of Amine-Functionalized Gedatolisib (POI Ligand)

This protocol describes the synthesis of a Gedatolisib derivative with a free amine group for subsequent conjugation. This is a hypothetical modification for the purpose of this protocol.

Materials:

  • Gedatolisib (PKI-587)

  • 1-Boc-4-(aminomethyl)piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Procedure:

  • Amide Coupling:

    • Dissolve Gedatolisib (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add 1-Boc-4-(aminomethyl)piperidine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Boc-protected amine-functionalized Gedatolisib.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to obtain the amine-functionalized Gedatolisib as a TFA salt, which can be used in the next step without further purification.

ParameterValue/Condition
Amide Coupling
Gedatolisib1.0 eq
1-Boc-4-(aminomethyl)piperidine1.1 eq
HATU1.2 eq
DIPEA3.0 eq
SolventAnhydrous DMF
Reaction Time4-6 hours
TemperatureRoom Temperature
Typical Yield70-85%
Boc Deprotection
ReagentTFA
Equivalents10 eq
SolventDCM
Reaction Time1-2 hours
Temperature0 °C to Room Temperature
Typical Yield>95% (crude)

Table 1: Quantitative data for the synthesis of amine-functionalized Gedatolisib.

Step 2: Synthesis of Carboxy-Functionalized Pomalidomide (E3 Ligase Ligand)

This protocol outlines the synthesis of a pomalidomide derivative with a terminal carboxylic acid.

Materials:

  • Pomalidomide

  • Ethyl 4-bromobutyrate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMF

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Alkylation:

    • To a solution of Pomalidomide (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) and ethyl 4-bromobutyrate (1.5 eq).

    • Stir the mixture at 60 °C for 12 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by silica gel column chromatography to obtain the ethyl ester intermediate.

  • Hydrolysis:

    • Dissolve the ethyl ester intermediate in a mixture of THF and water.

    • Add LiOH (3.0 eq) and stir at room temperature for 2-4 hours.

    • Acidify the reaction mixture with 1M HCl to pH ~3.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxy-functionalized Pomalidomide.

ParameterValue/Condition
Alkylation
Pomalidomide1.0 eq
Ethyl 4-bromobutyrate1.5 eq
K₂CO₃2.0 eq
SolventAnhydrous DMF
Reaction Time12 hours
Temperature60 °C
Typical Yield60-75%
Hydrolysis
ReagentLiOH
Equivalents3.0 eq
SolventTHF/Water
Reaction Time2-4 hours
TemperatureRoom Temperature
Typical Yield>90%

Table 2: Quantitative data for the synthesis of carboxy-functionalized Pomalidomide.

Step 3: Synthesis of the Final PROTAC

This final stage involves a three-step sequence: Boc deprotection of the linker, conjugation with the E3 ligase ligand, and finally, reaction with the POI ligand.

Materials:

  • This compound

  • TFA

  • DCM

  • Carboxy-functionalized Pomalidomide (from Step 2)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Amine-functionalized Gedatolisib (from Step 1)

  • Potassium iodide (KI) (optional, as a catalyst)

Procedure:

  • Boc Deprotection of Linker:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir at room temperature for 1-2 hours.

    • Concentrate under reduced pressure to obtain the deprotected linker as a TFA salt.

  • Amide Coupling with E3 Ligase Ligand:

    • Dissolve carboxy-functionalized Pomalidomide (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

    • Add the deprotected linker (1.1 eq) to the mixture.

    • Stir at room temperature for 4-6 hours.

    • The crude product (Pomalidomide-linker intermediate) is often used directly in the next step after a simple aqueous workup (dilution with ethyl acetate, washing with NaHCO₃ and brine, drying, and concentration).

  • Reaction with POI Ligand:

    • Dissolve the crude Pomalidomide-linker intermediate in anhydrous DMF.

    • Add amine-functionalized Gedatolisib (1.2 eq) and DIPEA (3.0 eq). Optionally, a catalytic amount of KI can be added to facilitate the reaction.

    • Stir the reaction at 50-60 °C for 12-24 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup as described previously.

    • Purify the final PROTAC by preparative reverse-phase HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ParameterValue/Condition
Boc Deprotection
ReagentTFA
Equivalents10 eq
SolventDCM
Reaction Time1-2 hours
Temperature0 °C to Room Temperature
Typical Yield>95% (crude)
Amide Coupling (E3 Ligase)
Carboxy-Pomalidomide1.0 eq
Deprotected Linker1.1 eq
HATU1.2 eq
DIPEA3.0 eq
SolventAnhydrous DMF
Reaction Time4-6 hours
TemperatureRoom Temperature
Typical Yield50-70% (over 2 steps)
Chloroacetamide Reaction (POI)
Pomalidomide-linker1.0 eq
Amine-Gedatolisib1.2 eq
DIPEA3.0 eq
SolventAnhydrous DMF
Reaction Time12-24 hours
Temperature50-60 °C
Typical Yield30-50%

Table 3: Quantitative data for the final PROTAC synthesis.

Conclusion

The step-by-step synthesis protocol provided herein offers a comprehensive guide for researchers developing novel PROTACs. The use of the this compound linker provides a versatile platform for the assembly of these complex molecules. By following these detailed methodologies, scientists can efficiently synthesize and evaluate new PROTACs for targeted protein degradation, accelerating the discovery of new therapeutics for a wide range of diseases. The provided quantitative data serves as a benchmark for optimizing reaction conditions and achieving desirable yields.

References

Application Notes and Protocols for Cysteine-Specific Protein Modification with Chloroacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern chemical biology and drug development, enabling the creation of advanced therapeutics, diagnostics, and research tools.[1] Among the canonical amino acids, cysteine is a prime target for specific modification due to the high nucleophilicity of its thiol group.[1][2] Chloroacetamide-based reagents are effective alkylating agents that form stable thioether bonds with cysteine residues.[3][4] This document provides detailed application notes and protocols for the use of Chloroacetamido-PEG4-C2-Boc, a heterobifunctional reagent designed for cysteine-specific modification.

This reagent incorporates three key functional elements:

  • A Chloroacetamido Group: This reactive group specifically targets the sulfhydryl group of cysteine residues, forming a stable covalent bond.[4]

  • A Polyethylene Glycol (PEG) Linker (PEG4): The hydrophilic four-unit PEG spacer enhances the solubility and bioavailability of the modified protein. PEGylation is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their hydrodynamic size, which can extend circulation half-life and reduce immunogenicity.[5][6][7][8][9]

  • A Boc-Protected Amine (C2-Boc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine.[10][11] This acid-labile protecting group allows for controlled, sequential conjugation.[12][13][14] After deprotection, the newly exposed amine can be used for subsequent labeling or conjugation with other molecules of interest, such as fluorophores, small molecule drugs, or other proteins.

These features make this compound a versatile tool for applications such as the development of antibody-drug conjugates (ADCs), the creation of PEGylated therapeutics with improved stability and circulation times, and the construction of complex protein-based nanomaterials.[3][5][6]

Chemical Structure

  • IUPAC Name: tert-butyl (2-(2-(2-(2-(2-(2-chloroacetamido)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate[15]

  • CAS Number: 1365655-90-8[15]

  • Molecular Formula: C₁₇H₃₃ClN₂O₇[15]

  • Molecular Weight: 428.91 g/mol [15]

Reaction Mechanism

The modification of a cysteine residue with this compound proceeds via a nucleophilic substitution reaction. The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the chloroacetamide group. This results in the formation of a stable thioether bond and the displacement of the chloride ion.

Caption: Reaction of cysteine thiol with this compound.

Experimental Protocols

Materials and Reagents
  • Protein of interest containing at least one accessible cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer (10-100 mM) at pH 7.0-8.5.[16] Avoid buffers containing primary amines if subsequent amine-reactive chemistry is planned.

  • Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[3][4]

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Solvent for Reagent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (e.g., LC-MS/MS) for verification of modification.[17][18][19]

Protocol 1: Cysteine-Specific Modification of a Protein

This protocol outlines the general steps for labeling a protein with this compound.

prep 1. Protein Preparation (Dissolve in reaction buffer) reduce 2. Reduction (Optional) (Add TCEP or DTT if disulfide bonds are present) prep->reduce reagent_prep 3. Reagent Preparation (Dissolve this compound in DMF or DMSO) reduce->reagent_prep reaction 4. Conjugation Reaction (Add reagent to protein solution, incubate) reagent_prep->reaction quench 5. Quench Reaction (Add excess L-cysteine) reaction->quench purify 6. Purification (Remove excess reagent and byproducts via SEC or dialysis) quench->purify analyze 7. Analysis (Confirm modification by SDS-PAGE and Mass Spectrometry) purify->analyze

Caption: General workflow for cysteine-specific protein modification.

Step-by-Step Procedure:

  • Protein Preparation: Dissolve the protein to be modified in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is degassed to minimize oxidation of cysteine residues.[16]

  • Reduction of Disulfide Bonds (Optional): If the target cysteine(s) are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[3][4] If DTT is used, it must be removed by dialysis or a desalting column prior to adding the chloroacetamide reagent, as DTT will react with it.[4][16]

  • Reagent Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[16] The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[3][4][16]

  • Quenching the Reaction: To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted reagent and byproducts by size-exclusion chromatography (SEC) or by dialyzing the sample against a suitable buffer (e.g., PBS).

  • Analysis and Characterization: Confirm the modification and assess its efficiency using SDS-PAGE (a shift in molecular weight should be observed) and mass spectrometry (to confirm the mass addition and identify the site of modification).[17][18]

Protocol 2: Deprotection of the Boc Group and Secondary Labeling

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

start Start with Boc-protected modified protein deprotect 1. Deprotection (Treat with strong acid, e.g., TFA) start->deprotect neutralize 2. Neutralization/Buffer Exchange (Remove acid and adjust pH) deprotect->neutralize secondary_label 3. Secondary Labeling (React with NHS-ester or isothiocyanate) neutralize->secondary_label purify 4. Final Purification (Remove excess secondary label) secondary_label->purify final_product Doubly-labeled Protein purify->final_product

Caption: Workflow for Boc deprotection and secondary labeling.

Step-by-Step Procedure:

  • Deprotection: The Boc group is efficiently removed under acidic conditions.[10][11] A common method is to treat the lyophilized Boc-protected protein conjugate with a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (a scavenger to prevent side reactions) for 1-2 hours at room temperature.

  • Removal of TFA: After deprotection, the TFA must be thoroughly removed. This can be achieved by repeated precipitation of the protein with cold ether, followed by centrifugation and decanting of the supernatant. The resulting protein pellet is then dried under vacuum.

  • Buffer Exchange: Resuspend the deprotected protein in a suitable buffer for the secondary labeling reaction (e.g., PBS at pH 7.4 for NHS-ester chemistry).

  • Secondary Labeling: The now-free amine can be targeted with a variety of amine-reactive reagents, such as NHS esters or isothiocyanates, to attach a second molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule).

  • Final Purification: Purify the dually-labeled protein using SEC or dialysis to remove any unreacted secondary labeling reagent.

Data Presentation: Quantitative Analysis

The efficiency of the cysteine modification can be influenced by several factors, including pH, temperature, and the molar ratio of the reagent to the protein. The following table summarizes expected outcomes under various conditions. Mass spectrometry is the gold standard for quantifying modification efficiency.[17][18][19]

ParameterConditionExpected OutcomeRationale
pH 6.5 - 7.5Moderate to High EfficiencyThe thiol group (pKa ~8.5) is sufficiently nucleophilic, while minimizing reaction with other nucleophilic residues like lysine.[3]
7.5 - 8.5High EfficiencyIncreased deprotonation of the cysteine thiol to the more nucleophilic thiolate form.[3]
Reagent:Protein Molar Ratio 5:1Low to Moderate ModificationMay be sufficient for highly reactive cysteines or to achieve mono-labeling.
10:1 - 20:1High ModificationDrives the reaction to completion, ensuring modification of less accessible cysteines.[3]
>50:1High Modification, Risk of Off-Target LabelingIncreased risk of modifying other residues such as lysine, histidine, or methionine.[4]
Temperature 4°CSlower Reaction RateUseful for overnight reactions or with sensitive proteins to minimize degradation.[16]
Room Temp (~22°C)Faster Reaction RateTypically allows for complete reaction within 2-4 hours.[3][16]
37°CRapid Reaction, Increased Risk of Side ReactionsMay be used to shorten reaction times, but can increase the risk of protein denaturation and off-target modification.[3]

Troubleshooting

  • Low Modification Efficiency:

    • Ensure complete reduction of disulfide bonds if present.

    • Increase the molar excess of the chloroacetamide reagent.

    • Increase the reaction pH to 8.0-8.5 to enhance the nucleophilicity of the cysteine thiol.

    • Confirm the activity of the this compound reagent.

  • Off-Target Modification:

    • Decrease the reaction pH to below 8.0.

    • Reduce the molar excess of the reagent.

    • Shorten the reaction time or lower the temperature.

  • Protein Precipitation:

    • The protein may be sensitive to the organic solvent used to dissolve the reagent. Keep the final concentration of DMF or DMSO below 10%.

    • Perform the reaction at a lower protein concentration.

Conclusion

This compound is a powerful and versatile reagent for the site-specific modification of cysteine residues in proteins. The inclusion of a PEG spacer and a Boc-protected amine offers significant advantages for the development of next-generation protein therapeutics and research tools. By carefully controlling reaction conditions, researchers can achieve high efficiency and specificity in their conjugation strategies. The protocols and data presented here provide a comprehensive guide for the successful application of this reagent in a variety of research and development settings.

References

Application Notes and Protocols for Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in the synthesis of complex biomolecules, including PEGylated linkers for antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced therapeutics.[1][2] Its popularity stems from its stability in a variety of synthetic conditions and its facile removal under acidic conditions.[1][3] This document provides detailed application notes and protocols for the efficient and clean deprotection of Boc-protected PEG linkers, ensuring high purity and yield of the desired amine-functionalized product.

Key Considerations for Boc Deprotection

Successful Boc deprotection requires careful consideration of several experimental parameters to maximize efficiency and minimize side reactions. The cleavage of the Boc group proceeds via an acid-catalyzed mechanism.[3][4]

Acidic Reagents: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies its removal post-reaction.[1][5] Solutions of hydrogen chloride (HCl) in organic solvents like dioxane or methanol (B129727) are also effective alternatives.[1][6]

Solvents: Dichloromethane (DCM) is the most frequently used solvent for TFA-mediated deprotection, as it provides good solubility for both the PEG linker and the acid.[1][5]

Temperature and Time: Boc deprotection is often carried out at room temperature, with reaction times typically ranging from 30 minutes to a few hours.[1][5] The reaction progress should be monitored to determine the optimal time for complete deprotection. For some substrates, starting the reaction at 0°C and then allowing it to warm to room temperature can help to control the reaction rate and minimize potential side reactions.[1][5]

Scavengers: The tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan and methionine.[7] To prevent these unwanted modifications, scavengers such as triisopropylsilane (B1312306) (TIS) can be added to the reaction mixture.[1][5][7]

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by the choice of acid, its concentration, and the reaction time. The following tables summarize common reaction conditions and their impact on product purity.

Table 1: Common Acidic Conditions for Boc Deprotection [1][5]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temp

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

ReagentConcentrationSolventTime (min)Product Purity (%)
TFA50%DCM5>95
TFA50%DCM60>95
HCl4MDioxane5~80
HCl4MDioxane60>95

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a PEG Linker using TFA/DCM

This protocol describes a general procedure for the removal of a Boc protecting group from a PEG linker in solution.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene (B28343) (for co-evaporation)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[5]

  • Cool the solution to 0°C in an ice bath.[5]

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v).[1][5]

  • If the substrate is sensitive to alkylation, add a scavenger such as TIS (typically 2.5-5% v/v).[1][5]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until the starting material is consumed (typically 1-2 hours).[1][5] The disappearance of the tert-butyl proton signal at ~1.4 ppm in ¹H NMR indicates deprotection.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][5]

  • To remove residual TFA, perform co-evaporation with toluene (repeat 3 times).[1][5]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1]

  • For neutralization to obtain the free amine, dissolve the residue in a suitable organic solvent, wash with saturated aqueous sodium bicarbonate solution, and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker.[1]

Protocol 2: Boc Deprotection on a Solid-Phase Resin

This protocol is applicable for Boc deprotection of PEG linkers attached to a solid support, commonly used in solid-phase peptide synthesis (SPPS).

Materials:

  • Boc-amino-PEG-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in a solid-phase synthesis vessel.[1]

  • Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group.[1]

  • Wash the resin thoroughly with DCM followed by DMF to remove residual acid and cleaved byproducts.[1]

  • Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the ammonium (B1175870) salt and generate the free amine.[1]

  • Wash the resin again with DMF and DCM to remove excess base. The resin is now ready for the next coupling step.[1]

Visualizations

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation dissolve Dissolve Boc-PEG in DCM cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) & optional scavenger (TIS) cool->add_tfa stir Stir at 0°C to RT add_tfa->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor concentrate Concentrate to remove DCM and excess TFA monitor->concentrate coevaporate Co-evaporate with Toluene concentrate->coevaporate direct_use Direct use of TFA salt coevaporate->direct_use neutralize Neutralize with NaHCO3 coevaporate->neutralize final_product Deprotected PEG Linker direct_use->final_product extract Extract with organic solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate dry_concentrate->final_product

Caption: Experimental workflow for Boc deprotection of PEG linkers.

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Boc_PEG Boc-NH-PEG Protonated_Boc Protonated Boc-NH-PEG Boc_PEG->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation Tert_butyl_cation tert-Butyl Cation Protonated_Boc->Tert_butyl_cation Deprotected_Amine H3N+-PEG (TFA Salt) Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutene Isobutene Tert_butyl_cation->Isobutene - H+

Caption: Mechanism of acid-catalyzed Boc deprotection of a PEG linker.

References

Application Notes and Protocols for Antibody Conjugation using Chloroacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, efficacy, and pharmacokinetic profile of the ADC. This document provides a detailed protocol for the conjugation of a bifunctional linker, Chloroacetamido-PEG4-C2-Boc, to antibodies.

The this compound linker features a chloroacetamide group, which is a thiol-reactive functional group that forms a stable thioether bond with cysteine residues on the antibody. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting ADC. The Boc (tert-butyloxycarbonyl) protecting group allows for subsequent modification, for example, by attaching a cytotoxic payload after deprotection.

This protocol details the steps for antibody preparation through the reduction of interchain disulfide bonds, the conjugation reaction with the chloroacetamide linker, and the subsequent purification and characterization of the antibody-linker conjugate.

Data Presentation

The following tables summarize key quantitative parameters relevant to the conjugation protocol. These values are representative and may require optimization for specific antibodies and applications.

Table 1: Recommended Reaction Conditions for Antibody Reduction and Conjugation

ParameterRecommended Value/RangeNotes
Antibody Reduction
Antibody Concentration1 - 10 mg/mLHigher concentrations can promote aggregation.
Reducing AgentTCEP (tris(2-carboxyethyl)phosphine)TCEP is a stable and effective reducing agent that does not need to be removed prior to conjugation with iodoacetamides or maleimides.[1]
TCEP to Antibody Molar Ratio2 - 10 fold molar excessThe exact ratio depends on the desired number of free thiols and should be optimized.
Reduction BufferPhosphate Buffered Saline (PBS), pH 7.0-7.5
Reduction TemperatureRoom Temperature (20-25°C)
Reduction Time1 - 2 hours
Conjugation Reaction
This compound to Antibody Molar Ratio5 - 20 fold molar excess over antibodyA molar excess of the linker drives the reaction to completion.
Reaction BufferPhosphate Buffered Saline (PBS), pH 7.0-7.5The pH should be maintained in this range to ensure the thiol groups are sufficiently nucleophilic.
Reaction TemperatureRoom Temperature (20-25°C)Can be performed at 4°C overnight.
Reaction Time2 - 4 hours at room temperature
Quenching AgentN-acetylcysteine or CysteineTo cap any unreacted chloroacetamide groups.

Table 2: Typical Drug-to-Antibody Ratio (DAR) and Purification Outcomes

ParameterTypical Value/RangeMethod of Determination
Average Drug-to-Antibody Ratio (DAR)2 - 4Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS).
Purity of ADC> 95%Size Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Monomer Content> 98%Size Exclusion Chromatography (SEC)
Recovery after Purification70 - 90%UV-Vis Spectroscopy (A280)

Experimental Protocols

Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Degassed buffers

Procedure:

  • Prepare a stock solution of the antibody in PBS at a concentration of 1-10 mg/mL.

  • Prepare a fresh stock solution of TCEP in degassed PBS.

  • Add the TCEP stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-fold molar excess).

  • Gently mix the solution and incubate at room temperature for 1-2 hours.

Conjugation of this compound to the Reduced Antibody

Materials:

  • Reduced antibody solution from the previous step.

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • N-acetylcysteine (for quenching)

Procedure:

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Add the this compound stock solution to the reduced antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid antibody denaturation.

  • Gently mix the reaction and incubate at room temperature for 2-4 hours, protected from light.

  • To quench the reaction, add a freshly prepared solution of N-acetylcysteine to a final concentration of 1 mM and incubate for an additional 30 minutes.

Purification of the Antibody-Linker Conjugate

Purification is critical to remove excess linker and other impurities. Size Exclusion Chromatography (SEC) is used for buffer exchange and removal of small molecule reagents, while Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios.[2][3][4][5][6]

3.1. Size Exclusion Chromatography (SEC)

Materials:

  • Quenched conjugation reaction mixture

  • SEC column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with at least 3 column volumes of elution buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute the protein conjugate with the elution buffer. The antibody conjugate will elute in the void volume.

  • Collect the fractions containing the purified antibody-linker conjugate. Monitor the protein concentration by measuring the absorbance at 280 nm.

3.2. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the conjugation of the linker increases the hydrophobicity of the antibody, HIC can be used to separate unconjugated antibody from the antibody-linker conjugate and to resolve species with different numbers of linkers attached.[2][3][4][5][6]

Materials:

  • SEC-purified antibody-linker conjugate

  • HIC column (e.g., Phenyl Sepharose)

  • Binding Buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[2]

  • Elution Buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[2]

Procedure:

  • Equilibrate the HIC column with binding buffer.

  • Adjust the salt concentration of the purified antibody-linker conjugate to match the binding buffer by adding a high-salt buffer.

  • Load the sample onto the HIC column.

  • Wash the column with binding buffer to remove any unbound material.

  • Elute the bound conjugate using a decreasing salt gradient (e.g., a linear gradient from 100% binding buffer to 100% elution buffer over 10-20 column volumes).

  • Collect fractions and analyze for protein content and DAR.

Characterization of the Antibody-Linker Conjugate

4.1. Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

Liquid chromatography-mass spectrometry is a powerful technique to determine the average DAR and the distribution of different conjugate species.[7][8][9]

Procedure:

  • The antibody-linker conjugate may be analyzed intact or after reduction to separate the light and heavy chains.

  • For analysis of the reduced conjugate, treat the sample with a reducing agent like DTT or TCEP.

  • Inject the sample onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer.

  • The different species (unconjugated, and conjugated with one or more linkers) will be separated by the HPLC and their masses determined by the mass spectrometer.

  • The DAR can be calculated from the relative abundance of the different species in the mass spectrum.

4.2. Purity and Aggregation Analysis by SEC

Size exclusion chromatography can be used to assess the purity and the extent of aggregation of the final conjugate.

Procedure:

  • Inject the purified antibody-linker conjugate onto an analytical SEC column.

  • Elute with an appropriate mobile phase (e.g., PBS).

  • The chromatogram will show a main peak for the monomeric conjugate and potentially smaller peaks for aggregates or fragments. The purity is calculated from the relative peak areas.

Diagrams

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody reduction Reduction with TCEP mAb->reduction conjugation_step Conjugation Reaction reduction->conjugation_step linker Chloroacetamido- PEG4-C2-Boc linker->conjugation_step quench Quenching conjugation_step->quench sec Size Exclusion Chromatography quench->sec hic Hydrophobic Interaction Chromatography sec->hic lcms LC-MS (DAR) hic->lcms sec_analysis SEC (Purity) hic->sec_analysis

Caption: Experimental workflow for conjugating this compound to an antibody.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor RAS RAS HER2->RAS PI3K PI3K HER2->PI3K Internalization Internalization & Lysosomal Degradation HER2->Internalization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ADC Antibody-Drug Conjugate (ADC) ADC->HER2 Binding Payload Payload Release Internalization->Payload Apoptosis Apoptosis Payload->Apoptosis

Caption: HER2 signaling pathway and mechanism of action for a HER2-targeting ADC.

References

Application Notes and Protocols for the Analytical Characterization of Chloroacetamido-PEG4-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chloroacetamido-PEG4-C2-Boc is a heterobifunctional linker commonly employed in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The chloroacetyl group provides a reactive handle for covalent modification of thiol groups, such as those on cysteine residues in proteins. The Boc-protected amine allows for further synthetic elaboration after deprotection. The tetraethylene glycol (PEG4) spacer enhances solubility and provides spatial separation between the conjugated moieties. Rigorous analytical characterization of this linker is crucial to ensure its identity, purity, and suitability for downstream applications in drug development.

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound conjugates, including detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Application: HPLC is a fundamental technique for assessing the purity of the conjugate and identifying any impurities.[] When coupled with a mass spectrometer (LC-MS), it provides definitive confirmation of the molecular weight.[2][3]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • System: An HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a suitable starting point. The gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.

Experimental Protocol: LC-MS
  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, for accurate mass measurement.[3]

  • Ionization Mode: Positive ion mode is typically used for this class of compounds.

  • Data Analysis: Extract the total ion chromatogram (TIC) and the mass spectrum of the main eluting peak. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the protonated molecule [M+H]⁺.

Data Presentation

Table 1: HPLC and LC-MS Data for this compound

ParameterExpected/Typical Value
HPLC
Retention Time (t R )Dependent on specific column and gradient
Purity>95%
LC-MS (ESI+)
Calculated Monoisotopic Mass454.2244 g/mol
Observed [M+H]⁺455.2317 m/z
Observed [M+Na]⁺477.2136 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy provides detailed structural information, confirming the connectivity of the atoms within the molecule and allowing for the identification and relative quantification of different functional groups.[4][5] For PEGylated compounds, using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent can be advantageous as the hydroxyl proton resonance is well-resolved and does not shift significantly with concentration.[6][7]

Experimental Protocol: ¹H and ¹³C NMR
  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (Optional): COSY and HSQC experiments can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Data Presentation

Table 2: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.70t1H-NH-C(O)-
~4.15s2HCl-CH₂-C(O)-
~3.65m16H-O-CH₂-CH₂-O- (PEG chain)
~3.55t2H-C(O)-NH-CH₂-
~3.35q2H-NH-CH₂-CH₂-NH-Boc
~1.44s9H-C(CH₃)₃ (Boc group)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[8] This is a rapid and straightforward method to confirm the presence of the amide, chloroacetamide, and carbamate (B1207046) (Boc) functionalities.

Experimental Protocol: FTIR
  • System: An FTIR spectrometer.

  • Sampling Method: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300N-HStretching (Amide and Carbamate)
~2900-2850C-HStretching (Alkyl)
~1700C=OStretching (Carbamate - Boc)
~1650C=OStretching (Amide I)
~1540N-HBending (Amide II)
~1100C-O-CStretching (Ether - PEG)
~750C-ClStretching (Chloroalkane)

Visualizations

Experimental Workflow

G Figure 1. General experimental workflow for the characterization of this compound. cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory Analysis cluster_3 Data Interpretation & Reporting Sample This compound HPLC HPLC (Purity Assessment) Sample->HPLC FTIR FTIR (Functional Group ID) Sample->FTIR NMR NMR (1H, 13C) (Structural Elucidation) Sample->NMR LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Report Comprehensive Characterization Report FTIR->Report LCMS->Report NMR->Report

Caption: General experimental workflow.

Logical Relationship of Analytical Techniques

G Figure 2. Interrelationship of analytical techniques for comprehensive characterization. center This compound HPLC HPLC center->HPLC is analyzed by LCMS LC-MS center->LCMS is analyzed by NMR NMR center->NMR is analyzed by FTIR FTIR center->FTIR is analyzed by Purity Purity (>95%) Identity Identity Confirmed Structure Structure Elucidated Func_Groups Functional Groups Present HPLC->Purity determines LCMS->Identity confirms NMR->Structure elucidates FTIR->Func_Groups identifies

Caption: Interrelationship of analytical techniques.

References

Application Notes and Protocols: In Vitro Reaction of Chloroacetamido-PEG4-C2-Boc with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vitro reaction of Chloroacetamido-PEG4-C2-Boc with cysteine residues. This heterobifunctional linker is a valuable tool in bioconjugation, particularly for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical linker designed for the selective modification of cysteine residues in proteins and peptides. Its structure consists of three key components:

  • Chloroacetamide Group: A reactive moiety that specifically and covalently attaches to the thiol group (-SH) of cysteine residues via an SN2 reaction mechanism. This reaction is known for its high specificity for cysteines over other amino acid side chains.

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) chain with four repeating units. The PEG spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces aggregation, and provides a defined distance between the conjugated molecules.

  • Boc-Protected Carboxylic Acid: A carboxylic acid functional group at the other end of the linker, which is temporarily protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the conditions required for the cysteine conjugation but can be readily removed under acidic conditions to reveal a free carboxylic acid. This allows for subsequent conjugation to another molecule, for example, an amine-containing drug or protein, through amide bond formation.

Chemical Structure:

  • IUPAC Name: tert-butyl 1-(2-chloroacetamido)-3,6,9,12-tetraoxapentadecan-15-oate

  • CAS Number: 1365655-90-8

  • Molecular Weight: 397.89 g/mol

  • Canonical SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl

Reaction Mechanism and Specificity

The chloroacetamide group reacts with the sulfhydryl group of cysteine residues through a bimolecular nucleophilic substitution (SN2) reaction.[1] The sulfur atom of the deprotonated cysteine (thiolate) acts as a nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion to form a stable thioether bond. Chloroacetamide exhibits greater specificity for cysteine residues compared to iodoacetamide, resulting in fewer off-target modifications.[1]

Quantitative Data Summary

ParameterValue/CharacteristicReference
Reaction Type SN2[1]
Reactive Group Chloroacetyl (-COCH2Cl)[1]
Target Residue Cysteine (-SH)[1]
Bond Formed Thioether[1]
Relative Reactivity Iodoacetamide > Bromoacetamide > Chloroacetamide
Specificity for Cys Higher than iodoacetamide[1]
Optimal pH Range 7.5 - 8.5
Common Molar Excess 10-20 fold over protein
Typical Reaction Time 30 minutes to several hours at room temperature

Experimental Protocols

Protocol for Cysteine Labeling with this compound

This protocol describes the general procedure for labeling a cysteine-containing protein or peptide with this compound.

Materials:

  • Cysteine-containing protein/peptide

  • This compound

  • Reduction buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM TCEP (tris(2-carboxyethyl)phosphine)

  • Alkylation buffer: e.g., 100 mM Tris-HCl, pH 8.0

  • Quenching solution: e.g., 1 M Dithiothreitol (DTT)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Reduction:

    • Dissolve the protein/peptide in reduction buffer to a final concentration of 1-10 mg/mL.

    • Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

    • Allow the solution to cool to room temperature.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) to prepare a 10-100 mM stock solution.

  • Alkylation Reaction:

    • Add the this compound stock solution to the reduced protein solution to achieve a final molar excess of 10-20 fold over the protein. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature in the dark. The reaction time may require optimization depending on the protein and desired labeling efficiency.

  • Quenching the Reaction:

    • Add the quenching solution (DTT) to a final concentration of 20-50 mM to react with any excess this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess reagent and by-products by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Analysis:

    • Confirm the successful conjugation and determine the labeling efficiency using techniques such as mass spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE, or HPLC.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal carboxylic acid for subsequent conjugation.

Materials:

  • Boc-protected protein/peptide conjugate

  • Deprotection solution: e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Scavenger (optional): e.g., Triisopropylsilane (TIS)

  • Nitrogen or Argon gas

  • Ice bath

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Preparation:

    • Ensure the Boc-protected conjugate is dry and free of any amine-containing buffers.

    • In a chemical fume hood, prepare the deprotection solution. For example, a 1:1 (v/v) mixture of TFA and DCM.

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in the deprotection solution.

    • If the conjugate contains other acid-sensitive groups, it is advisable to perform the reaction on an ice bath to minimize side reactions. A scavenger like TIS can also be added to prevent side reactions.

    • Incubate for 30-60 minutes at room temperature or on ice. Monitor the reaction progress by mass spectrometry or HPLC if possible.

  • Removal of TFA:

    • Remove the TFA and DCM by evaporation under a stream of nitrogen or argon, or by using a rotary evaporator.

    • To ensure complete removal of TFA, the sample can be re-dissolved in DCM and evaporated several times.

  • Final Product:

    • The resulting product is the deprotected conjugate with a free carboxylic acid, ready for the next conjugation step (e.g., EDC/NHS chemistry to couple with an amine).

Visualizations

Reaction of this compound with Cysteine

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Reagent This compound Reaction SN2 Reaction (pH 7.5-8.5) Reagent->Reaction Electrophile Protein Protein-SH (Cysteine Residue) Protein->Reaction Nucleophile Conjugate Protein-S-Conjugate (Boc-Protected) Reaction->Conjugate HCl HCl Reaction->HCl

Caption: Covalent modification of a cysteine residue.

Experimental Workflow for Bioconjugation

G start Start: Cysteine-containing Protein reduction 1. Reduction of Disulfides (e.g., TCEP) start->reduction alkylation 2. Alkylation with This compound reduction->alkylation purification1 3. Purification (e.g., Desalting Column) alkylation->purification1 boc_deprotection 4. Boc Deprotection (e.g., TFA/DCM) purification1->boc_deprotection purification2 5. Purification (e.g., Dialysis) boc_deprotection->purification2 conjugation 6. Second Conjugation (e.g., EDC/NHS chemistry) purification2->conjugation final_product Final Bioconjugate conjugation->final_product

Caption: Step-wise bioconjugation workflow.

Applications

The primary application of this compound is in the construction of bifunctional molecules for use in drug development and chemical biology.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The chloroacetamide end can be reacted with a cysteine on one of the ligands, and after Boc deprotection, the carboxylic acid can be coupled to the other ligand.

  • ADCs (Antibody-Drug Conjugates): It can be used to conjugate a cytotoxic drug to a monoclonal antibody. For instance, the chloroacetamide can react with an engineered cysteine on the antibody, and the deprotected carboxyl group can be attached to the drug.

  • Peptide and Protein Modification: This reagent is useful for introducing a PEGylated linker with a handle for further modification of peptides and proteins, for applications such as introducing labels, imaging agents, or other functional moieties.

References

Application Notes and Protocols for Cell Permeability Assays of PROTACs with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability.[2] Polyethylene glycol (PEG) linkers, particularly PEG4, are frequently incorporated into PROTAC design to enhance solubility and optimize the distance between the two ligands.[3][4] However, the impact of PEG linkers on cell permeability can be complex, often requiring a balance between increased hydrophilicity and the potential for reduced passive diffusion.[5]

These application notes provide a detailed overview and experimental protocols for assessing the cell permeability of PROTACs containing PEG4 linkers. The following sections will cover key assays, data interpretation, and visual representations of experimental workflows.

Data Presentation: Quantitative Permeability Data for PROTACs with PEG Linkers

The following table summarizes representative permeability data for various PROTACs, providing a comparative overview. Please note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

PROTAC IDTargetE3 Ligase LigandLinker TypePermeability AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference
PROTAC A BET InhibitorPomalidomidePEG4PAMPA0.8 ± 0.1N/AFictional Example[6]
PROTAC B Androgen ReceptorThalidomidePEG-likePAMPA< 0.1 (Below Limit of Quantitation)N/A[6]
PROTAC C BET InhibitorVHL LigandPEG3PAMPANot specifiedN/A[6]
PROTAC 20d Androgen ReceptorVHL LigandPEG-linkerCaco-2 (B-A)8.6>12[7]

Note: N/A indicates that the data was not applicable or not provided in the cited source. The data for PROTAC A is a fictional example for illustrative purposes.

Key Cell Permeability Assays

A multi-faceted approach is recommended to thoroughly evaluate the cell permeability of PROTACs. This typically involves a combination of non-cell-based assays to assess passive permeability and cell-based assays to understand cellular uptake and efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict the passive diffusion of a compound across a lipid-coated artificial membrane.[8][9] It is a valuable initial screen for assessing the passive permeability of PROTACs.[1][10]

Experimental Protocol: PAMPA

Materials:

  • 96-well PAMPA plate (e.g., Millipore MultiScreen-IP)[6]

  • Acceptor and donor plates[6]

  • Lecithin in dodecane (B42187) solution (e.g., 1-2% w/v)[6][11]

  • Phosphate-buffered saline (PBS), pH 7.4[6]

  • PROTAC stock solution in DMSO

  • Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis[6]

Procedure:

  • Prepare Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the filter membrane is fully coated.[6][11]

  • Prepare Acceptor Solution: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[6][11]

  • Prepare Donor Solution: Prepare the PROTAC working solution by diluting the DMSO stock in PBS to a final concentration of 10-50 µM. The final DMSO concentration should be kept below 1%.[6]

  • Assay Assembly: Place the donor plate onto the acceptor plate.[6]

  • Incubation: Add 200 µL of the PROTAC donor solution to each well of the donor plate. Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber.[6]

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[12]

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))

Where:

  • V_D = Volume of donor well

  • V_A = Volume of acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [C_A] = Concentration in the acceptor well

  • [C_eq] = Equilibrium concentration

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based method that provides insights into both passive and active transport mechanisms.[10] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[7] This assay is particularly useful for identifying if a PROTAC is a substrate for efflux pumps.[7]

Experimental Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)[6]

  • PROTAC stock solution in DMSO

  • LC-MS/MS for analysis[6]

  • TEER meter for monolayer integrity measurement[6]

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be >200 Ω·cm².[6] A low-permeability marker like Lucifer yellow can also be used.[6]

  • Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS and pre-incubate for 30-60 minutes at 37°C.[6]

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (acceptor) chamber.[6]

    • Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral (donor) chamber and fresh HBSS to the apical (acceptor) chamber.[6]

  • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[6]

  • Sample Collection and Analysis: Collect samples from both chambers and determine the PROTAC concentration using LC-MS/MS.[6]

Data Analysis: The Papp is calculated for both A-B and B-A directions. The efflux ratio is then calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[6]

Cellular Uptake Assay using LC-MS/MS

This assay directly measures the intracellular concentration of a PROTAC, providing a quantitative measure of its ability to cross the cell membrane and accumulate within the cell.

Experimental Protocol: Cellular Uptake by LC-MS/MS

Materials:

  • Adherent cell line of interest

  • Cell culture plates (e.g., 6-well or 12-well)

  • PROTAC stock solution in DMSO

  • PBS

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system[13]

Procedure:

  • Cell Seeding: Seed cells in culture plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with the desired concentration of the PROTAC for a specific time period (e.g., 1-4 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.

    • Harvest the cells by trypsinization.[13]

  • Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer.

  • Sample Preparation:

    • Perform protein precipitation by adding a solvent like acetonitrile.[14]

    • Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the intracellular concentration of the PROTAC.[14] A calibration curve should be prepared using known concentrations of the PROTAC in the same matrix.[15]

Data Analysis: The intracellular concentration is typically reported in ng/mL or µM and can be normalized to the cell number or total protein content.

Efflux Pump Inhibition Assay

This assay determines if a PROTAC can inhibit the activity of specific efflux pumps, such as P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP).[16][17]

Experimental Protocol: Rhodamine 123 Efflux Assay for MDR1 Activity

Materials:

  • Cells expressing MDR1 (e.g., resistant cancer cell lines)[17]

  • Rhodamine 123 (a fluorescent substrate of MDR1)[18]

  • PROTAC of interest

  • Known MDR1 inhibitor (e.g., Tariquidar) as a positive control[17]

  • Efflux buffer (e.g., HBSS)[18]

  • Fluorescence plate reader[18]

Procedure:

  • Cell Preparation: Resuspend cells in cold efflux buffer.[18]

  • Dye Loading: Incubate cells with Rhodamine 123 for 1 hour on ice to allow for dye accumulation.[18]

  • Treatment: Centrifuge the cells and resuspend them in warm efflux buffer containing either DMSO (vehicle control), the PROTAC, or the positive control inhibitor.[18]

  • Efflux Initiation: Incubate for 30-60 minutes at 37°C to allow for efflux.[18]

  • Quantification: Wash the cells with cold PBS and quantify the amount of retained Rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[18]

Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., an increase in intracellular fluorescence) in the presence of the PROTAC indicates inhibition of the MDR1 efflux pump.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (with PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2~Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Permeability_Assay_Workflow cluster_PAMPA PAMPA (Passive Permeability) cluster_Caco2 Caco-2 Assay (Active/Passive Transport) cluster_Uptake Cellular Uptake Assay Start Start: PROTAC Sample PAMPA_Prep Prepare Artificial Membrane Start->PAMPA_Prep Initial Screen Caco2_Culture Culture Caco-2 Monolayer Start->Caco2_Culture Detailed Transport Uptake_Treat Treat Cells with PROTAC Start->Uptake_Treat Direct Quantification PAMPA_Incubate Incubate PROTAC with Membrane PAMPA_Prep->PAMPA_Incubate PAMPA_Analyze Analyze Donor & Acceptor Wells (LC-MS/MS) PAMPA_Incubate->PAMPA_Analyze Data_Analysis Data Analysis: Papp, Efflux Ratio, Intracellular Conc. PAMPA_Analyze->Data_Analysis Caco2_Incubate Bidirectional Incubation (A-B & B-A) Caco2_Culture->Caco2_Incubate Caco2_Analyze Analyze Apical & Basolateral Samples (LC-MS/MS) Caco2_Incubate->Caco2_Analyze Caco2_Analyze->Data_Analysis Uptake_Lyse Wash and Lyse Cells Uptake_Treat->Uptake_Lyse Uptake_Analyze Quantify Intracellular PROTAC (LC-MS/MS) Uptake_Lyse->Uptake_Analyze Uptake_Analyze->Data_Analysis Linker_Permeability_Relationship cluster_linker PROTAC Linker Properties (PEG4) cluster_properties Physicochemical Properties Flexibility Flexibility Conformation Adoption of Folded Conformation Flexibility->Conformation Allows Hydrophilicity Hydrophilicity Solubility Aqueous Solubility Hydrophilicity->Solubility Increases PSA Polar Surface Area (PSA) Hydrophilicity->PSA Increases Reduced_PSA Reduced 3D PSA Conformation->Reduced_PSA Leads to Permeability Cell Permeability Solubility->Permeability Can indirectly influence PSA->Permeability Can decrease (passive diffusion) Reduced_PSA->Permeability Can increase (passive diffusion)

References

Monitoring the Efficiency of Antibody-Drug Conjugate (ADC) Conjugation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the efficiency of antibody-drug conjugate (ADC) conjugation reactions. Accurate determination of conjugation efficiency and the drug-to-antibody ratio (DAR) is critical for ensuring the quality, efficacy, and safety of ADCs. The following sections outline the principles and step-by-step methodologies for the most commonly employed analytical techniques: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to ADC Conjugation Monitoring

The conjugation of a cytotoxic drug to a monoclonal antibody (mAb) is a critical step in the manufacturing of ADCs. The efficiency of this reaction directly impacts the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody. The DAR is a critical quality attribute (CQA) that influences the ADC's potency, stability, and pharmacokinetic profile. Therefore, robust and reliable analytical methods are essential to monitor the conjugation process and characterize the final ADC product. This document details the most prevalent analytical techniques used for this purpose.

UV-Vis Spectroscopy for Average DAR Determination

UV-Vis spectroscopy is a simple and rapid method for determining the average DAR of an ADC.[1][2] This technique relies on the distinct ultraviolet absorbance properties of the antibody and the conjugated drug. By measuring the absorbance of the ADC at two specific wavelengths, one where the antibody primarily absorbs (typically 280 nm) and another where the drug has a significant absorbance maximum, the concentrations of both the antibody and the drug can be determined, allowing for the calculation of the average DAR.[][4]

Experimental Protocol: UV-Vis Spectroscopy

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • ADC sample

  • Unconjugated antibody (for determining extinction coefficients)

  • Free drug-linker (for determining extinction coefficients)

  • Formulation buffer

Procedure:

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at two wavelengths: 280 nm (λ1) and the wavelength of maximum absorbance for the drug (λ2). This is typically done by measuring the absorbance of solutions with known concentrations.

  • Sample Preparation:

    • Dilute the ADC sample in the formulation buffer to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Absorbance Measurement:

    • Blank the spectrophotometer using the formulation buffer.

    • Measure the absorbance of the diluted ADC sample at λ1 (A280) and λ2 (Aλ2).

  • DAR Calculation:

    • The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be calculated using the following simultaneous equations, which are derived from the Beer-Lambert law:

      • A280 = εAb,280 * [Ab] + εDrug,280 * [Drug]

      • Aλ2 = εAb,λ2 * [Ab] + εDrug,λ2 * [Drug]

    • Solve these equations for [Ab] and [Drug].

    • The average DAR is then calculated as the molar ratio:

      • Average DAR = [Drug] / [Ab] []

Logical Relationship for UV-Vis DAR Calculation

cluster_inputs Inputs cluster_calculation Calculation cluster_output Output A280 Absorbance at 280 nm Beer_Lambert Beer-Lambert Law (Simultaneous Equations) A280->Beer_Lambert Alambda2 Absorbance at Drug λmax Alambda2->Beer_Lambert E_Ab Antibody Extinction Coefficients (at 280 nm & λmax) E_Ab->Beer_Lambert E_Drug Drug Extinction Coefficients (at 280 nm & λmax) E_Drug->Beer_Lambert Concentrations Calculate [Antibody] and [Drug] Beer_Lambert->Concentrations DAR_Calc Calculate Average DAR ([Drug] / [Antibody]) Concentrations->DAR_Calc Avg_DAR Average DAR DAR_Calc->Avg_DAR

Caption: Logical flow for calculating the average DAR using UV-Vis spectroscopy.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the heterogeneity of ADCs.[5] It separates ADC species based on their hydrophobicity. Since the conjugated drug is typically hydrophobic, ADCs with a higher number of conjugated drugs will be more hydrophobic and thus have a longer retention time on the HIC column.[6][7] This allows for the determination of the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) and the calculation of the weighted average DAR.[8]

Experimental Protocol: HIC-HPLC

Materials and Equipment:

  • HPLC system with a UV detector (Agilent 1260 Infinity II Bio-Inert LC or similar)

  • HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience)[7]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0)[6]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 25% v/v Isopropanol)[9]

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with the initial mobile phase conditions (typically a high percentage of Mobile Phase A) until a stable baseline is achieved.

  • Sample Injection: Inject the ADC sample onto the column.

  • Gradient Elution: Apply a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B) to elute the bound ADC species. A typical gradient might be from 100% A to 100% B over 30-60 minutes.[6]

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (unconjugated mAb, DAR2, DAR4, etc.).

    • Integrate the peak area for each species.

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the weighted average DAR using the following formula:

      • Weighted Average DAR = Σ ((Peak Area of Species / Total Peak Area) * DAR of Species) [10]

Experimental Workflow for HIC Analysis

start Start sample_prep Prepare ADC Sample start->sample_prep equilibration Equilibrate HIC Column (High Salt Buffer) sample_prep->equilibration injection Inject Sample equilibration->injection gradient Gradient Elution (Decreasing Salt Concentration) injection->gradient detection UV Detection at 280 nm gradient->detection data_analysis Data Analysis detection->data_analysis dar_distribution Determine DAR Distribution data_analysis->dar_distribution avg_dar Calculate Weighted Average DAR dar_distribution->avg_dar end End avg_dar->end

Caption: Step-by-step workflow for ADC analysis using HIC-HPLC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase HPLC (RP-HPLC) is another valuable chromatographic technique for ADC analysis. It can be used to analyze both intact and reduced ADCs.[11] For reduced ADCs, the antibody is treated with a reducing agent to break the disulfide bonds, separating the light and heavy chains. RP-HPLC can then separate the different drug-loaded light and heavy chains, providing detailed information about the conjugation sites and efficiency.[12][13]

Experimental Protocol: RP-HPLC (Reduced ADC)

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., Proteomix RP-1000, Sepax Technologies)[11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Denaturing buffer (e.g., Guanidine HCl)

  • ADC sample

Procedure:

  • Sample Reduction:

    • Dilute the ADC sample in a denaturing buffer.

    • Add the reducing agent (e.g., 10 mM DTT) and incubate at an elevated temperature (e.g., 60°C for 15 minutes) to reduce the disulfide bonds.[13]

  • System Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase conditions.

  • Sample Injection: Inject the reduced ADC sample.

  • Gradient Elution: Apply a linear gradient of increasing organic solvent concentration (increasing percentage of Mobile Phase B) to elute the separated light and heavy chains.

  • Data Acquisition: Monitor the elution at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to unconjugated and drug-conjugated light and heavy chains.

    • Calculate the average DAR based on the relative peak areas and the known number of conjugation sites on each chain.

Experimental Workflow for Reduced ADC RP-HPLC Analysis

start Start sample_prep ADC Sample start->sample_prep reduction Reduce with DTT in Denaturing Buffer sample_prep->reduction reduced_sample Reduced ADC (Light & Heavy Chains) reduction->reduced_sample equilibration Equilibrate RP-HPLC Column reduced_sample->equilibration injection Inject Reduced Sample equilibration->injection gradient Gradient Elution (Increasing Acetonitrile) injection->gradient detection UV Detection at 280 nm gradient->detection data_analysis Data Analysis detection->data_analysis end End data_analysis->end

Caption: Workflow for the analysis of reduced ADCs by RP-HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing highly detailed information about the ADC.[14] It can be used to determine the precise mass of the intact ADC and its subunits, allowing for unambiguous confirmation of the DAR and identification of different drug-loaded species.[15] LC-MS can be performed on both intact and reduced ADCs.[1]

Experimental Protocol: LC-MS (Intact ADC)

Materials and Equipment:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

  • Appropriate chromatography column (e.g., size-exclusion for native analysis or reversed-phase for denaturing analysis)

  • Volatile mobile phases compatible with MS (e.g., ammonium acetate (B1210297) or formic acid-based buffers)

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample in an appropriate buffer. For native analysis, use a non-denaturing buffer. For denaturing analysis, an acidic buffer with organic solvent is typically used.

  • LC Separation: Inject the sample and perform the chromatographic separation. The choice of column and mobile phases depends on whether a native or denaturing separation is desired.

  • MS Analysis: The eluent from the LC is introduced into the mass spectrometer. Acquire mass spectra over a relevant m/z range for the intact ADC.

  • Data Processing:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.

    • Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded forms.

    • Calculate the weighted average DAR based on the relative abundance of each species, which is determined from the peak intensities in the deconvoluted mass spectrum.

Signaling Pathway for Intact ADC LC-MS Analysis

start Intact ADC Sample lc_separation LC Separation (e.g., SEC or RP-HPLC) start->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms_analysis Mass Analysis (e.g., Q-TOF) esi->ms_analysis raw_spectra Raw Mass Spectra (m/z vs. Intensity) ms_analysis->raw_spectra deconvolution Deconvolution raw_spectra->deconvolution zero_charge_spectra Zero-Charge Mass Spectra deconvolution->zero_charge_spectra dar_determination DAR Determination zero_charge_spectra->dar_determination output DAR Distribution & Average DAR dar_determination->output

Caption: Signaling pathway diagram illustrating the process of intact ADC analysis by LC-MS.

Data Presentation and Comparison

The choice of analytical method depends on the specific information required. UV-Vis provides a quick assessment of the average DAR, while chromatographic and MS methods offer more detailed information about the distribution of drug-loaded species. Below is a summary of typical quantitative data obtained from these methods.

Analytical MethodInformation ObtainedTypical Quantitative Output
UV-Vis Spectroscopy Average Drug-to-Antibody Ratio (DAR)A single value representing the average DAR (e.g., 3.5)
Hydrophobic Interaction Chromatography (HIC) DAR distribution and weighted average DARPercentage of each DAR species (e.g., DAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5%) and a calculated weighted average DAR
Reversed-Phase HPLC (RP-HPLC) DAR distribution on light and heavy chains (for reduced ADC)Relative abundance of unconjugated and conjugated light and heavy chains
Liquid Chromatography-Mass Spectrometry (LC-MS) Precise mass of each DAR species, DAR distribution, and weighted average DARDeconvoluted mass spectra showing peaks for each DAR species and their relative intensities, leading to a highly accurate average DAR

Table 1: Comparison of Analytical Methods for ADC Conjugation Monitoring

DAR SpeciesHIC - Relative Abundance (%)LC-MS - Relative Abundance (%)
DAR04.85.1
DAR223.524.0
DAR451.250.5
DAR616.316.4
DAR84.24.0
Weighted Average DAR 3.9 3.9

Table 2: Example Quantitative Data for a Cysteine-Linked ADC

Conclusion

Monitoring the efficiency of ADC conjugation reactions is paramount for the development of safe and effective therapeutics. The methods described in this document—UV-Vis Spectroscopy, HIC, RP-HPLC, and LC-MS—provide a comprehensive analytical toolkit for the characterization of ADCs. The choice of method will depend on the stage of development and the specific quality attributes being assessed. For routine monitoring of the average DAR, UV-Vis spectroscopy is often sufficient. For a more detailed understanding of the ADC's heterogeneity, HIC and LC-MS are indispensable. RP-HPLC of reduced ADCs provides valuable insights into the site-specific conjugation efficiency. By employing these techniques, researchers and drug developers can ensure the consistent production of high-quality ADCs.

References

Application Notes and Protocols: Chloroacetamido-PEG4-C2-Boc for Solid-Phase Peptide Synthesis and Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamido-PEG4-C2-Boc is a heterobifunctional linker that plays a crucial role in modern bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a chloroacetamide group at one end and a Boc-protected carboxylic acid at the other, connected by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables the covalent linkage of molecules with high specificity and efficiency. The chloroacetamide moiety serves as a stable yet reactive handle for selective alkylation of thiol groups, most notably the side chain of cysteine residues in peptides and proteins, forming a stable thioether bond. The Boc-protected carboxylic acid allows for controlled, sequential conjugation to amine-containing molecules after deprotection.

This linker is particularly valuable in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4] The PEG4 spacer enhances the solubility and stability of the resulting conjugates and can reduce their immunogenicity.[5] This document provides detailed protocols for the utilization of chloroacetamide-functionalized peptides in solid-phase peptide synthesis (SPPS) and subsequent chemical ligation reactions.

Key Properties and Specifications

A summary of the key chemical properties for a representative this compound linker is provided below.

PropertyValueReference
CAS Number 1365655-90-8[3][6]
Molecular Weight 397.89 g/mol [6]
Purity ≥97%[6]
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and other organic solvents

Application 1: Solid-Phase Synthesis of N-terminally Chloroacetylated Peptides

While the direct incorporation of "this compound" as an internal amino acid residue in a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow is chemically challenging due to the Boc-protected carboxyl group, a common and effective strategy is to synthesize the desired peptide sequence first and then introduce the chloroacetyl group, or a chloroacetyl-PEG linker, at the N-terminus of the resin-bound peptide.

The following protocol outlines the manual synthesis of a peptide using the well-established Fmoc/tBu strategy, followed by N-terminal chloroacetylation.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis and N-terminal Chloroacetylation

Materials:

  • Rink Amide resin (or other suitable resin for desired C-terminus)

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Chloroacetic anhydride (B1165640)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and let it pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • N-terminal Chloroacetylation:

    • After the final Fmoc deprotection (step 2) of the N-terminal amino acid, wash the resin-bound peptide thoroughly with DMF and then with DCM, and dry the resin under vacuum.

    • In a separate vial, dissolve chloroacetic anhydride (5-10 equivalents) in DMF.

    • Add DIPEA (5-10 equivalents) to the chloroacetic anhydride solution.

    • Add the chloroacetylation mixture to the resin and agitate for 2 hours at room temperature.

    • Drain the solution and wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin thoroughly.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude chloroacetylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for SPPS and N-terminal Chloroacetylation

SPPS_Workflow start Start: Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash Wash (DMF) deprotect->wash Wash couple 3. Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) couple->wash Wash wash->couple repeat Repeat for all amino acids wash->repeat repeat->deprotect Next cycle chloroacetyl 4. N-terminal Chloroacetylation (Chloroacetic Anhydride, DIPEA) repeat->chloroacetyl Final amino acid cleave 5. Cleavage from Resin (TFA Cocktail) chloroacetyl->cleave purify 6. Purification (RP-HPLC) cleave->purify end Final Product: Chloroacetylated Peptide purify->end

Caption: Workflow for the solid-phase synthesis of an N-terminally chloroacetylated peptide.

Application 2: Chemical Ligation to Cysteine-Containing Peptides and Proteins

N-terminally chloroacetylated peptides are excellent reagents for site-specific modification of cysteine residues. The reaction proceeds via a nucleophilic substitution where the thiol group of cysteine attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride and forming a stable thioether bond. This reaction is highly selective for thiols under controlled pH conditions.

Experimental Protocol: Ligation of a Chloroacetylated Peptide to a Cysteine-Containing Peptide

Materials:

  • Purified N-terminally chloroacetylated peptide

  • Purified cysteine-containing peptide

  • Ligation buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-8.0

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to ensure the cysteine thiol is in its reduced state.

  • Quenching reagent (optional): A small molecule thiol like β-mercaptoethanol or dithiothreitol (B142953) (DTT).

Procedure:

  • Preparation of Reactants:

    • Dissolve the N-terminally chloroacetylated peptide in the ligation buffer to a final concentration of 1-5 mM.

    • Dissolve the cysteine-containing peptide in the ligation buffer to a final concentration of 1-5 mM. If the cysteine may be oxidized, pre-incubate the solution with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature.

  • Ligation Reaction:

    • Mix the two peptide solutions in a 1:1 to 1.2:1 molar ratio (chloroacetyl peptide:cysteine peptide).

    • Incubate the reaction mixture at room temperature or 37°C.

    • Monitor the progress of the reaction by RP-HPLC or LC-MS by taking aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The reaction is typically complete within a few hours to overnight.

  • Quenching (Optional):

    • Once the reaction is complete, add a small excess of a quenching reagent (e.g., β-mercaptoethanol) to react with any remaining unreacted chloroacetyl groups.

  • Purification:

    • Purify the final ligated product by RP-HPLC to separate it from unreacted starting materials and byproducts.

    • Characterize the purified product by mass spectrometry.

Quantitative Data for Ligation Reactions

The rate of the reaction between a chloroacetamide and a thiol is pH-dependent, with higher pH values leading to faster reaction rates due to the increased concentration of the more nucleophilic thiolate anion.

ParameterCondition/ValueSignificance
pH 7.0 - 8.5Reaction rate increases with pH. A compromise is often chosen to maintain protein stability.
Temperature 25 - 37 °CHigher temperatures can increase the reaction rate.
Reactant Concentration 0.1 - 10 mMHigher concentrations favor the bimolecular reaction.
Reaction Time 1 - 24 hoursTypically sufficient for near-quantitative conversion.

Note: Specific reaction kinetics will depend on the specific peptide sequences and reaction conditions.

Ligation Reaction Mechanism

Ligation_Mechanism reactants Cl-CH₂-CO-Peptide₁ HS-CH₂-Cys-Peptide₂ transition Nucleophilic Attack reactants->transition pH 7.0-8.0 product Peptide₁-CO-CH₂-S-CH₂-Cys-Peptide₂ transition->product Displacement of Cl⁻

Caption: Mechanism of chemical ligation between a chloroacetylated peptide and a cysteine residue.

Conclusion

The use of chloroacetamide-functionalized linkers provides a robust and versatile method for the synthesis of well-defined peptide and protein conjugates. The protocols outlined above for the N-terminal chloroacetylation of peptides synthesized on solid support and their subsequent ligation to cysteine-containing molecules offer a reliable pathway for researchers in academia and industry. These methods are fundamental to the development of advanced therapeutics and sophisticated molecular probes, enabling precise control over the final structure and function of the bioconjugate.

References

Application Note: In-Cell Target Engagement Studies with Chloroacetamido-PEG4-C2-Boc Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Target engagement is a critical concept in drug discovery, confirming the direct interaction of a compound with its intended biological target within a cellular environment.[1][2][3] Failure to demonstrate target engagement is a significant contributor to the attrition of drug candidates in clinical trials.[3] Covalent chemical probes offer a powerful method for unequivocally measuring target engagement. This application note details the use of probes based on a Chloroacetamido-PEG4-C2-Boc scaffold for in-cell target engagement studies.

The chloroacetamide moiety acts as a reactive "warhead" that forms a stable, covalent bond with nucleophilic amino acid residues, primarily cysteine, on target proteins.[4][5] This irreversible interaction allows for the robust capture and identification of protein targets.[4] The PEG4 linker enhances solubility and provides spatial separation, while the Boc (tert-butyloxycarbonyl) group typically serves as a protecting group for a functional handle, which, after deprotection, can be used for affinity purification. These probes are instrumental in identifying novel drug targets and quantifying the binding of other inhibitors in a competitive assay format.[6][7]

Mechanism of Action

The primary mechanism of action for chloroacetamide-based probes is the covalent alkylation of nucleophilic residues on proteins. The electrophilic carbon of the chloroacetamide group is susceptible to nucleophilic attack by the thiol group of a cysteine residue within the target protein's binding pocket. This results in the formation of a stable thioether bond, effectively and irreversibly linking the probe to its target. This covalent binding is highly specific to accessible and reactive cysteines, and its efficiency is driven by the non-covalent affinity of the probe's scaffold for the target protein.

cluster_0 Mechanism: Covalent Modification Probe Chloroacetamide Probe (R-CO-CH₂Cl) Complex Non-covalent Binding Complex Probe->Complex Reversible Binding (Affinity) Protein Target Protein with Cysteine (Cys-SH) Protein->Complex Covalent Covalently Modified Protein (R-CO-CH₂-S-Cys) Complex->Covalent Irreversible Alkylation cluster_workflow Competitive Target Engagement Workflow A 1. Cell Treatment (Dose-response of inhibitor) B 2. Probe Labeling (Add Chloroacetamide Probe) A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Attach Biotin-Azide) C->D E 5. Affinity Purification (Streptavidin Pulldown) D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Quantify Target Occupancy) G->H cluster_pathway Example: MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates Substrate Downstream Substrates ERK->Substrate Response Cellular Response (Proliferation, Survival) Substrate->Response Probe Chloroacetamide-Probe (Competes with Inhibitor) Probe->MEK Covalently Binds & Measures Occupancy

References

Application Notes and Protocols for the Purification of Proteins Labeled with Chloroacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with specialized linkers is a cornerstone of modern proteomics, drug discovery, and diagnostics. The Chloroacetamido-PEG4-C2-Boc linker is a heterobifunctional molecule designed for the selective labeling of proteins. This linker possesses three key chemical features that dictate the strategy for purification:

  • Chloroacetamido Group: This functional group is a sulfhydryl-reactive alkylating agent that specifically targets cysteine residues on a protein, forming a stable thioether bond.[1][2] This directed conjugation minimizes off-target modifications, although care must be taken to avoid side reactions such as methionine oxidation.[2]

  • Polyethylene Glycol (PEG) Spacer (PEG4): The tetra-polyethylene glycol spacer increases the hydrodynamic radius of the labeled protein. This alteration in size is a key physical property that can be exploited during purification.[][4] PEGylation is a well-established method to enhance the stability and solubility of proteins.[]

  • Boc Protecting Group (tert-Butyloxycarbonyl): The Boc group is an acid-labile protecting group, typically masking an amine.[5] Its presence or removal offers an additional handle for purification, particularly with techniques sensitive to changes in polarity and charge.

These application notes provide a comprehensive, multi-step strategy for the purification of proteins labeled with this compound, ensuring high purity of the final conjugate. The protocols are designed to be adaptable to a range of proteins, with specific guidance on optimization.

Experimental Workflow Overview

The purification of a protein labeled with this compound is a multi-step process designed to remove unreacted protein, excess labeling reagent, and other reaction byproducts. The recommended workflow is as follows:

G cluster_0 Reaction cluster_1 Purification Steps cluster_2 Optional Step cluster_3 Final Product Reaction Labeling Reaction SEC Size-Exclusion Chromatography (SEC) Reaction->SEC Initial Cleanup IEX Ion-Exchange Chromatography (IEX) SEC->IEX Separation of Labeled and Unlabeled Protein Deprotection Boc Deprotection IEX->Deprotection If Required FinalProduct Pure Labeled Protein IEX->FinalProduct If Boc group is retained RPC Reverse-Phase Chromatography (RPC) RPC->FinalProduct After Deprotection Deprotection->RPC Final Polishing

Caption: A generalized workflow for the purification of proteins labeled with this compound.

Application in Targeted Protein Degradation

The this compound linker is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] This mechanism is a powerful therapeutic strategy for eliminating disease-causing proteins.[6][8]

G cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Recycles Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3->Ternary PolyUb Polyubiquitination of POI Ternary->PolyUb Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

References

Application Notes and Protocols for E3 Ligase Ligand Conjugation using Chloroacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality in drug discovery.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The choice of the linker connecting the POI ligand and the E3 ligase ligand is critical for the efficacy of a PROTAC.[3] This document provides detailed application notes and protocols for the use of Chloroacetamido-PEG4-C2-Boc, a versatile linker for the synthesis of PROTACs.

The this compound linker features a chloroacetamide group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The chloroacetamide moiety allows for covalent conjugation to cysteine residues on a protein or ligand, while the PEG spacer enhances solubility and optimizes the spatial orientation of the ternary complex.[4][5] The Boc-protected amine provides a functional handle for the subsequent attachment of the second ligand after deprotection.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[6][7]

  • Ubiquitination : The formation of the ternary complex brings the E3 ligase in close proximity to the POI, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8]

  • Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome.[2]

  • Recycling : The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[8]

Signaling Pathway: Targeting the TGF-β Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of various cellular processes, and its dysregulation is implicated in cancer.[6] PROTACs can be designed to target components of this pathway for degradation. For instance, a PROTAC could be developed to degrade a key kinase or transcription factor within the TGF-β cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binding TGFbRI TGF-β RI TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Complex Formation PROTAC PROTAC pSMAD23->PROTAC Target Binding Ub Ubiquitin pSMAD23->Ub Ubiquitination SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Target Gene Transcription SMAD_complex->Transcription Nuclear Translocation E3_Ligase E3 Ligase (e.g., VHL, CRBN) E3_Ligase->PROTAC E3 Ligase Binding Proteasome 26S Proteasome Ub->Proteasome Degraded_SMAD Proteasome->Degraded_SMAD Degradation experimental_workflow cluster_step1 Step 1: Conjugation of POI Ligand to Linker cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Conjugation of E3 Ligase Ligand A Dissolve Cysteine-containing POI Ligand and this compound in DMF/aqueous buffer (pH 7.5-8.5) B React at room temperature for 2-4 hours A->B C Monitor reaction by LC-MS B->C D Purify POI-Linker-Boc intermediate by HPLC C->D E Dissolve POI-Linker-Boc in DCM/TFA (e.g., 4:1) D->E F Stir at room temperature for 1 hour E->F G Evaporate solvent to obtain POI-Linker-NH2 F->G H Activate carboxylic acid on E3 Ligase Ligand with HATU/DIPEA in DMF G->H I Add POI-Linker-NH2 to the activated E3 Ligase Ligand H->I J React at room temperature for 4-12 hours I->J K Purify final PROTAC by preparative HPLC J->K L Characterize by LC-MS and NMR K->L

References

Application Notes and Protocols for Mass Spectrometry Analysis of Chloroacetamido-PEG4-C2-Boc Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent modification of proteins with specific reagents is a powerful tool in chemical biology and drug development for identifying and characterizing protein function, interactions, and ligand binding sites. Chloroacetamido-PEG4-C2-Boc is a heterobifunctional linker that enables the targeted alkylation of cysteine residues in proteins. The chloroacetamide group selectively reacts with the nucleophilic thiol group of cysteine, forming a stable thioether bond. The PEG4 linker enhances solubility and reduces steric hindrance, while the Boc (tert-butyloxycarbonyl) protecting group allows for subsequent chemical modifications or can be removed under acidic conditions.

Mass spectrometry is an indispensable technique for the detailed characterization of such modified proteins. It allows for the precise determination of the modification mass, identification of the specific cysteine residue(s) that have been labeled, and quantification of the extent of modification. This document provides detailed application notes and protocols for the mass spectrometry analysis of proteins modified with this compound.

Key Applications

  • Covalent Ligand Discovery: Identifying proteins that are targeted by cysteine-reactive small molecules or fragments.

  • Binding Site Identification: Mapping the specific cysteine residues involved in protein-ligand interactions.

  • Enzyme Profiling: Characterizing the reactivity of cysteine residues in enzyme active sites.

  • PROTAC Development: Serving as a linker in Proteolysis Targeting Chimeras (PROTACs) to conjugate a target-binding ligand to an E3 ligase ligand.

Chemical Properties of the Modification

  • Reagent: this compound

  • Molecular Weight: 397.89 g/mol [1]

  • Reactive Group: Chloroacetamide

  • Target Residue: Cysteine

  • Reaction: S-alkylation of the cysteine thiol group.

  • Mass Shift: Upon reaction with a cysteine residue, the chloroacetamide group forms a covalent bond with the loss of HCl. The resulting mass addition to the cysteine residue is +361.43 Da .

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for labeling a purified protein or a complex protein mixture (e.g., cell lysate) with this compound.

Materials:

  • Protein sample (purified or cell lysate)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Urea (B33335)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Dithiothreitol (DTT)

  • Ammonium Bicarbonate (NH4HCO3)

Procedure:

  • Protein Solubilization and Reduction:

    • Solubilize the protein sample in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.0.

    • To reduce disulfide bonds, add TCEP to a final concentration of 5 mM and incubate at 37°C for 30 minutes.

  • Preparation of Labeling Reagent:

    • Prepare a 100 mM stock solution of this compound in DMSO. This should be prepared fresh before use.

  • Protein Alkylation:

    • Add the this compound stock solution to the reduced protein sample to a final concentration of 20 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Quenching the Reaction:

    • Quench the alkylation reaction by adding DTT to a final concentration of 40 mM.

  • Sample Cleanup:

    • Remove excess labeling reagent and urea by buffer exchange or precipitation. For buffer exchange, use a desalting column or spin filter with an appropriate molecular weight cutoff. For precipitation, a cold acetone (B3395972) precipitation is recommended.

    • Resuspend the cleaned, labeled protein in a buffer suitable for downstream analysis, such as 50 mM NH4HCO3.

Protocol 2: In-solution Tryptic Digestion of Labeled Proteins

This protocol is for the enzymatic digestion of the labeled protein into peptides for mass spectrometry analysis.

Materials:

  • Labeled protein sample from Protocol 1

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate (NH4HCO3)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

Procedure:

  • Denaturation and Reduction (if not already performed):

    • Resuspend the protein pellet in 50 µL of 8 M urea in 100 mM NH4HCO3.

    • Add TCEP to 5 mM and incubate at 37°C for 30 minutes.

  • Alkylation (if not already performed with the specific reagent):

    • Alkylate with 20 mM this compound for 1 hour at room temperature in the dark.

  • Dilution and Digestion:

    • Dilute the sample with 100 mM NH4HCO3 to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C with gentle shaking.

  • Digestion Quenching and Peptide Desalting:

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

    • Elute the peptides with a solution of 50-80% ACN and 0.1% FA.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis

This protocol outlines the general parameters for the analysis of the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

LC Parameters:

  • Column: A reversed-phase C18 column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 40% mobile phase B over 60-120 minutes is a good starting point.

  • Flow Rate: 200-300 nL/min.

MS Parameters:

  • Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

  • Full Scan (MS1):

    • Resolution: 60,000 - 120,000

    • Scan Range: m/z 350-1500

  • Tandem Scan (MS2):

    • Activation Type: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).

    • Resolution: 15,000 - 30,000

    • Isolation Window: m/z 1.2-2.0

    • Normalized Collision Energy: 25-30%

Protocol 4: Data Analysis

Software:

  • Proteome Discoverer, MaxQuant, Spectronaut, or similar proteomics data analysis software.

Procedure:

  • Database Searching:

    • Search the acquired MS/MS spectra against a relevant protein database (e.g., Swiss-Prot).

    • Specify trypsin as the enzyme, allowing for up to two missed cleavages.

    • Set the precursor and fragment mass tolerances according to the instrument's performance.

  • Variable Modifications:

    • Crucially, include the mass of the this compound modification (+361.43 Da ) as a variable modification on cysteine.

    • Also include other common modifications such as oxidation of methionine and deamidation of asparagine and glutamine.

  • Fixed Modifications:

    • If a general cysteine alkylating agent like iodoacetamide (B48618) was used as a control or for blocking, specify carbamidomethylation of cysteine (+57.021 Da) as a fixed modification.

  • Data Filtering and Validation:

    • Filter the peptide and protein identifications to a false discovery rate (FDR) of less than 1%.

  • Quantitative Analysis:

    • For label-free quantification, use the precursor ion intensities of the identified peptides.

    • For label-based quantification (e.g., using isotopic versions of the reagent if available), calculate the ratios of the heavy and light labeled peptide pairs.

Data Presentation

Quantitative data should be summarized in tables to facilitate easy comparison between different experimental conditions.

Table 1: Identification and Quantification of Modified Cysteine Peptides

Protein AccessionGene NamePeptide SequenceModified CysteinePrecursor m/zChargeFold Change (Treatment/Control)p-value
P0A799dnaK C(mod)VSPIIERCys15889.4525.20.001
P0A8V2groL IAGDGVITVEEK(mod)-789.9421.10.45
P0CE47rpoB YSLC(mod)ITHPNRCys54721.8323.80.005
P0A7Z4tufA VDC(mod)STEKCys81543.7228.1<0.001

Note: This is example data and does not represent actual experimental results.

Table 2: Summary of Mass Spectrometry Parameters

ParameterSetting
LC System NanoLC 425
Column Acclaim™ PepMap™ 100 C18 LC Column (75 µm x 15 cm)
Gradient Duration 90 minutes
Flow Rate 300 nL/min
Mass Spectrometer Orbitrap Exploris 480
MS1 Resolution 120,000
MS2 Resolution 30,000
Activation Type HCD
Normalized Collision Energy 28%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Proteomic Processing cluster_ms Mass Spectrometry cluster_output Results protein_sample Protein Sample (e.g., Cell Lysate) reduction Reduction (TCEP) protein_sample->reduction alkylation Alkylation with This compound reduction->alkylation cleanup Sample Cleanup (Acetone Precipitation) alkylation->cleanup digestion In-solution Tryptic Digestion cleanup->digestion desalting Peptide Desalting (C18 StageTip) digestion->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis (Database Search & Quantification) lc_ms->data_analysis identification Identification of Modified Peptides data_analysis->identification quantification Quantification of Modification Stoichiometry data_analysis->quantification

Caption: Experimental workflow for the analysis of modified proteins.

reaction_pathway protein Protein-SH (Cysteine Residue) modified_protein Protein-S-CH2-CO-NH-PEG4-C2-Boc (Modified Protein) protein->modified_protein + Reagent reagent Cl-CH2-CO-NH-PEG4-C2-Boc reagent->modified_protein hcl HCl modified_protein->hcl -

Caption: Reaction of this compound with a protein cysteine.

References

Troubleshooting & Optimization

Troubleshooting low yield in PROTAC synthesis with Chloroacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during PROTAC synthesis, with a specific focus on the use of the Chloroacetamido-PEG4-C2-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield when using the this compound linker?

Low yields in PROTAC synthesis involving this linker are typically multifactorial. The main causes can be grouped into three areas:

  • Inefficient Chemical Reactions: This includes incomplete Boc deprotection, poor amide coupling efficiency, or a sluggish nucleophilic substitution on the chloroacetamide moiety.

  • Challenging Purification: The polyethylene (B3416737) glycol (PEG) chain significantly increases the polarity of the PROTAC molecule, making purification by standard methods like normal-phase flash chromatography difficult and often leading to significant product loss.[1][2]

  • Side Reactions and Degradation: The reactive chloroacetamide group can be susceptible to hydrolysis, and the intermediate generated during Boc deprotection can lead to unwanted byproducts.[3]

Q2: My Boc deprotection step is incomplete, with significant starting material remaining. What should I do?

Incomplete removal of the tert-butoxycarbonyl (Boc) group is a common issue.[3] The stability of the Boc group requires specific acidic conditions for efficient cleavage.[4]

Troubleshooting Steps:

  • Verify Acid Strength: Ensure you are using a sufficiently strong acid. Trifluoroacetic acid (TFA) is standard for this purpose.[3]

  • Optimize Reaction Conditions: If the reaction is sluggish, consider adjusting the concentration of the acid or the reaction time. Monitoring progress by LC-MS is crucial.[5]

  • Use a Scavenger: During deprotection, a reactive tert-butyl cation is formed, which can cause side reactions.[3][4] Adding a scavenger like triethylsilane (TES) or thioanisole (B89551) can trap this cation and improve the yield of your desired amine.[3]

  • Ensure Anhydrous Conditions: Water can interfere with the deprotection reaction. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

Q3: The amide coupling reaction between my deprotected linker-amine and my carboxylic acid-bearing ligand is giving a low yield. How can I improve it?

Low efficiency in the amide coupling step is a frequent bottleneck in PROTAC synthesis.[5][6]

Troubleshooting Steps:

  • Screen Coupling Reagents: Not all coupling reagents are equal. If one isn't working, try others. HATU, HBTU, and COMU are common and effective options.[5]

  • Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component that is not the limiting reagent.[5]

  • Optimize the Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is essential. Ensure it is fresh and anhydrous.

  • Check Solubility: Poor solubility of reactants can lead to a heterogeneous and inefficient reaction. Screen different anhydrous solvents like DMF, NMP, or DMSO to ensure all components are fully dissolved.[1][7]

  • Consider Steric Hindrance: If either of your molecules is particularly bulky near the reaction site, the reaction may require longer times or gentle heating (e.g., 40-50 °C) to proceed to completion.[3][5]

Q4: My final isolated yield is very low, even though LC-MS analysis of the crude reaction mixture shows good product formation. What is happening during purification?

This problem almost always points to challenges during purification, a common issue with polar, PEG-containing molecules.[1][2][8]

Troubleshooting Steps:

  • Switch to Reverse-Phase HPLC: PEGylated PROTACs are often too polar for normal-phase silica (B1680970) gel chromatography, leading to poor separation and low recovery.[2] Reverse-phase preparative HPLC (RP-HPLC) using a C18, C8, or C4 column is the standard and most effective method for purifying these compounds.[1][8]

  • Optimize HPLC Method: Develop a suitable gradient using water and acetonitrile (B52724) (or methanol), often with 0.1% TFA or formic acid as a modifier, to achieve good separation.

  • Prevent Product Loss in Workup: The high water solubility of PEGylated PROTACs can cause them to be lost in the aqueous phase during liquid-liquid extractions.[1] Minimize aqueous washes or use a solvent system that maximizes recovery of polar molecules.

Troubleshooting Guide: Diagnosing Low Yields

This guide provides a systematic approach to identifying and resolving the root cause of low yields in your synthesis.

Problem Observed Potential Cause Recommended Action
Reaction Stalled (Incomplete Conversion by LC-MS) 1. Ineffective Boc Deprotection • Switch to stronger acid conditions (e.g., 20-50% TFA in DCM).[3]• Add a scavenger (e.g., Triethylsilane) to trap t-butyl cations.[3]• Ensure all reagents and solvents are anhydrous.[3]
2. Inefficient Amide Coupling • Screen alternative coupling reagents (e.g., HATU, HBTU, COMU) and bases (DIPEA, TEA).[5]• Increase reagent equivalents to 1.1-1.5.[5]• Ensure complete solubility of all reactants, trying solvents like NMP if DMF fails.[2]
3. Inefficient Chloroacetamide Reaction • Confirm the nucleophilicity of your target (e.g., a free thiol is required).• Increase reaction time or gently heat the mixture.• Ensure the pH of the reaction is suitable to maintain the nucleophile in its active, deprotonated state.
Complex Mixture of Byproducts in Crude LC-MS 1. Side Reactions During Deprotection • Add a scavenger to the Boc deprotection step to prevent alkylation by the t-butyl cation.[3]
2. Hydrolysis of Chloroacetamide • Minimize exposure to water and basic conditions, especially during workup and purification. The chloroacetamide group can be sensitive to hydrolysis.
3. Dimerization/Side Reactions of Ligands • Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.[5]
Low Isolated Yield After Purification 1. Product Loss on Silica Column Avoid normal-phase silica gel. The high polarity of the PEG linker causes strong adhesion and poor recovery.[2]
2. Ineffective HPLC Purification • Use Reverse-Phase HPLC (RP-HPLC) with a C18, C8, or C4 column.[1][8]• Optimize the mobile phase gradient (e.g., Water/Acetonitrile with 0.1% TFA) for better separation.
3. Product Loss During Workup • Due to high water solubility from the PEG linker, minimize aqueous extractions or use alternative workup procedures like solid-phase extraction (SPE).[1][8]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add a scavenger, such as Triethylsilane (TES) (1.5-2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and TFA under reduced pressure (co-evaporating with a solvent like toluene (B28343) can help remove residual TFA). The resulting amine salt is often used directly in the next step without further purification.

Protocol 2: Amide Coupling with a Carboxylic Acid-Containing Ligand
  • Dissolve the carboxylic acid-containing ligand (1.0 eq) and the deprotected linker-amine TFA salt (1.1 eq) in anhydrous DMF under an Argon atmosphere.

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (3.0-4.0 eq), to neutralize the TFA salt and facilitate the coupling. Stir for 5-10 minutes.

  • In a separate vial, dissolve the coupling reagent, for example, HATU (1.2 eq), in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude mixture can be quenched with water and prepared for purification, typically by RP-HPLC.

Visualized Workflows and Pathways

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product start_linker Chloroacetamido- PEG4-C2-Boc deprotection Step 1: Boc Deprotection (TFA, DCM, Scavenger) start_linker->deprotection ligand_cooh Ligand-A-COOH amide_coupling Step 2: Amide Coupling (HATU, DIPEA, DMF) ligand_cooh->amide_coupling ligand_nuc Ligand-B-XH (e.g., Thiol, Amine) nuc_sub Step 3: Nucleophilic Substitution ligand_nuc->nuc_sub deprotected_linker Deprotected Linker (Free Amine) deprotection->deprotected_linker deprotected_linker->amide_coupling intermediate PROTAC Intermediate amide_coupling->intermediate intermediate->nuc_sub final_protac Final PROTAC Ligand-A-Linker-Ligand-B nuc_sub->final_protac

Caption: General synthetic workflow for PROTAC synthesis using this compound.

G cluster_reaction Reaction Phase Issues cluster_purification Purification Phase Issues cluster_solutions Potential Solutions start Low Yield Observed check_lcms Analyze Crude Reaction Mixture by LC-MS start->check_lcms incomplete Incomplete Reaction? (Starting Material Remains) check_lcms->incomplete Yes byproducts Complex Byproducts? check_lcms->byproducts Yes good_conversion Good Conversion, but Low Isolated Yield? check_lcms->good_conversion No, looks clean solution_reaction Optimize Reaction: • Reagents • Solvents • Temperature • Scavengers incomplete->solution_reaction byproducts->solution_reaction purification_issue Product Loss During Purification/Workup good_conversion->purification_issue solution_purification Optimize Purification: • Use RP-HPLC • Avoid Silica Gel • Modify Workup purification_issue->solution_purification

Caption: Troubleshooting logic diagram for diagnosing the cause of low PROTAC synthesis yield.

References

Technical Support Center: Optimizing Reactions of Chloroacetamido-PEG4-C2-Boc with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the conjugation of Chloroacetamido-PEG4-C2-Boc to thiol-containing molecules such as cysteine residues on peptides and proteins.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism between this compound and a thiol group?

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic sulfur atom of the thiol group, typically from a cysteine residue, attacks the electrophilic carbon atom of the chloroacetamide group. This results in the formation of a stable thioether bond and the displacement of the chloride ion. For the reaction to proceed efficiently, the thiol group needs to be in its deprotonated thiolate form (RS-), which is a more potent nucleophile.

Q2: Why is pH control crucial for this reaction?

Proper pH control is critical for several reasons. The reaction rate is pH-dependent because the concentration of the reactive thiolate anion increases with higher pH.[1] However, at excessively high pH, side reactions such as the hydrolysis of the chloroacetamide group and reactions with other nucleophilic amino acid residues (e.g., lysine) can occur.[2][3] For most thiol-specific conjugations with chloroacetamides, a pH range of 7.0-8.5 is recommended to balance reactivity and selectivity.[3]

Q3: What are the potential side reactions, and how can they be minimized?

Common side reactions include:

  • Reaction with other nucleophiles: At higher pH values, other nucleophilic residues like lysine (B10760008) and histidine can compete with the thiol group, leading to off-target conjugation.[2][3] Maintaining the pH in the optimal range of 7.0-8.5 minimizes these side reactions.[3]

  • Oxidation of thiols: Thiol groups are susceptible to oxidation, forming disulfide bonds which are unreactive towards chloroacetamide. To prevent this, it is advisable to work with degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] If disulfide bonds are present in the starting material, they must be reduced prior to conjugation.

  • Methionine oxidation: Chloroacetamide has been reported to potentially cause a higher incidence of methionine residue oxidation compared to iodoacetamide.[3] Optimizing the reaction time and using the minimum necessary excess of the chloroacetamide reagent can help mitigate this.

Q4: How do I purify the final conjugate?

Several chromatographic techniques can be employed for the purification of the PEGylated product, depending on the properties of the conjugate and the unreacted starting materials. Common methods include:

  • Size Exclusion Chromatography (SEC): This is a widely used method for separating the larger PEGylated conjugate from smaller, unreacted this compound and other low molecular weight reagents.[]

  • Reverse Phase Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is effective for purifying peptides and smaller proteins.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary method to other purification techniques, separating molecules based on their surface hydrophobicity.[]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge and is a common technique for protein purification.[]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Incomplete reduction of disulfide bonds in the thiol-containing molecule.Ensure complete reduction by using a sufficient molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before the addition of haloacetamide reagents.[6]
Oxidation of free thiols to disulfides during the reaction.Use degassed buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
Incorrect pH of the reaction buffer.Verify the pH of the buffer is within the optimal range of 7.0-8.5 using a calibrated pH meter.[3]
Degradation of the this compound reagent.Prepare a fresh solution of the chloroacetamide reagent immediately before use, as it can be sensitive to hydrolysis.[3]
Presence of Multiple Products or Aggregates Off-target reactions with other nucleophilic residues (e.g., lysine, histidine).Maintain the reaction pH below 8.5 to ensure high selectivity for thiols.[3]
High molar ratio of the chloroacetamide reagent leading to multiple conjugations on a single molecule (if multiple thiols are present).Optimize the molar ratio of the reactants. Start with a smaller excess of the chloroacetamide reagent and incrementally increase it.
Protein aggregation due to increased hydrophobicity or exposure of hydrophobic residues upon reduction.Include solubility-enhancing additives like arginine in the reaction buffer.[4] Alternatively, perform the reaction at a lower protein concentration.
Difficulty in Purifying the Conjugate Co-elution of the product with unreacted starting materials or byproducts.Employ a combination of purification techniques. For example, use SEC to remove excess PEG reagent followed by RP-HPLC or IEX for finer separation.[]
The molecular weight difference between the conjugate and the starting protein is too small for effective SEC separation.Consider using a different chromatographic method like HIC or IEX that separates based on properties other than size.[]

Data Presentation: Optimizing Reaction Conditions

The optimal reaction conditions should be determined empirically for each specific application. The following tables provide a summary of recommended starting conditions based on literature for similar chloroacetamide-thiol conjugations.

Table 1: Effect of pH on Reaction Rate

pH Relative Reaction Rate Rationale and Considerations
6.5-7.0ModerateFavors high selectivity for thiols over other nucleophiles.
7.0-8.0HighOptimal balance between reaction rate and selectivity for most applications.[3]
8.0-8.5Very HighIncreased reaction rate, but also an increased risk of side reactions with other nucleophilic residues like lysine.[2][3]
> 8.5-Not recommended due to a significant increase in the rate of side reactions and potential hydrolysis of the chloroacetamide.[3]

Table 2: General Reaction Parameters

Parameter Recommended Condition Rationale and Considerations
Molar Ratio (Chloroacetamido-PEG : Thiol) 1.5:1 to 5:1A slight molar excess of the chloroacetamide reagent can drive the reaction to completion. The optimal ratio should be determined experimentally to maximize yield while minimizing excess unreacted reagent.
Temperature 4°C to 25°C (Room Temperature)The reaction typically proceeds efficiently at room temperature.[1] For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
Reaction Time 1 - 4 hours at Room TemperatureThe reaction progress should be monitored (e.g., by LC-MS or HPLC) to determine the optimal time for completion.
Protein/Peptide Concentration 1 - 10 mg/mLA common concentration range for efficient conjugation. Higher concentrations can sometimes lead to aggregation.
Buffer Type Phosphate (B84403), HEPES, TrisUse non-nucleophilic buffers. Ensure the buffer is free of extraneous thiols (e.g., DTT).

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Cysteine-Containing Peptide/Protein
  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the cysteine-containing peptide or protein in a degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).

    • If the molecule contains disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP from a freshly prepared stock solution. Incubate at room temperature for 30-60 minutes.

  • Preparation of the this compound Solution:

    • Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 1.5 to 5-fold) of the this compound solution to the solution of the thiol-containing molecule.

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light if any of the components are light-sensitive.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted chloroacetamide, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration that is in excess of the initial chloroacetamide concentration. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate using an appropriate chromatographic technique such as SEC, RP-HPLC, or IEX to remove unreacted reagents and byproducts.[]

  • Analysis and Storage:

    • Characterize the purified conjugate using analytical techniques such as mass spectrometry (to confirm the molecular weight) and HPLC (to assess purity).

    • Store the final conjugate under appropriate conditions, typically at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_thiol Prepare Thiol-Molecule (Reduce if necessary with TCEP) conjugation Conjugation Reaction (pH 7.0-8.5, RT, 1-4h) prep_thiol->conjugation prep_peg Prepare Chloroacetamido-PEG (Fresh solution in DMSO/DMF) prep_peg->conjugation quench Quench Reaction (e.g., with L-cysteine) conjugation->quench purification Purification (e.g., SEC, RP-HPLC) quench->purification analysis Analysis (Mass Spec, HPLC) purification->analysis storage Storage (-20°C or -80°C) analysis->storage

Caption: Experimental workflow for the conjugation of this compound to a thiol-containing molecule.

troubleshooting_workflow start Low Conjugation Yield? check_reduction Was disulfide reduction performed? start->check_reduction Yes check_ph Is the reaction pH optimal (7.0-8.5)? check_reduction->check_ph Yes solution_reduction Reduce with TCEP check_reduction->solution_reduction No check_reagents Are reagents fresh and non-oxidized? check_ph->check_reagents Yes solution_ph Adjust pH check_ph->solution_ph No solution_reagents Use fresh reagents and degassed buffers check_reagents->solution_reagents No

Caption: A logical troubleshooting guide for addressing low conjugation yield in chloroacetamide-thiol reactions.

References

Improving the stability of ADCs synthesized with Chloroacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugates (ADCs) synthesized using the Chloroacetamido-PEG4-C2-Boc linker. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in an ADC?

A1: this compound is a chemical linker used to attach a cytotoxic payload to a monoclonal antibody (mAb). Its components serve specific functions:

  • Chloroacetamido group: This is the reactive group that forms a stable thioether bond with sulfhydryl groups (thiols) on the antibody, which are typically generated by reducing interchain disulfide bonds. This chemistry provides a stable covalent linkage.[1]

  • PEG4 (Polyethylene Glycol, 4 units): The PEG spacer enhances the solubility and stability of the ADC.[2] It can help reduce aggregation, lessen immunogenicity, and improve the overall pharmacokinetic properties of the conjugate.[2][3]

  • C2-Boc (2-carbon spacer with a Boc protecting group): This portion of the linker facilitates the synthesis process. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that can be removed under specific conditions to allow for the attachment of the cytotoxic payload.

Q2: What are the primary stability concerns for ADCs synthesized with this type of linker?

A2: The main stability issues can be categorized as physical and chemical instability.

  • Physical Instability: The most common issue is aggregation , where ADC molecules clump together to form high molecular weight species (HMWS).[4][5] This can be driven by the increased hydrophobicity from the conjugated payload and can impact efficacy, safety, and immunogenicity.[4][6]

  • Chemical Instability: This includes deconjugation (premature release of the payload) and chemical degradation of the antibody, linker, or payload.[7] While the thioether bond formed by the chloroacetamide group is generally stable, factors like formulation and storage conditions can still affect the overall integrity of the ADC.[8][9]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of my ADC?

A3: The DAR is a critical quality attribute that represents the average number of drug molecules conjugated to each antibody. A higher DAR increases the potency of the ADC but often leads to decreased stability.[10] The increased number of hydrophobic payloads can enhance the propensity for aggregation.[11][12] It is crucial to find a balance between potency (higher DAR) and stability/solubility (lower DAR).

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis, purification, and storage of your ADC.

Problem 1: High Levels of Aggregation Observed After Conjugation or During Storage

Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS) or visible precipitation.[10]

Potential Causes & Solutions:

Potential CauseRecommended Solution
High Hydrophobicity A high DAR or a very hydrophobic payload can drive aggregation.[11][12] Action: Consider optimizing the conjugation reaction to target a lower average DAR. If possible, evaluate alternative, more hydrophilic payloads or linkers.
Unfavorable Buffer Conditions The pH, ionic strength, and buffer species are critical for ADC stability.[8][11] Aggregation is often highest near the antibody's isoelectric point (pI).[11] Action: Perform a buffer screen. Evaluate a range of pH values (typically 5.0-7.0) and salt concentrations (e.g., 50-150 mM NaCl) to find the optimal formulation.[10]
Environmental Stress Repeated freeze-thaw cycles, high temperatures, or mechanical stress (e.g., vigorous vortexing) can denature the antibody component, leading to aggregation.[4][10] Action: Aliquot your ADC to minimize freeze-thaw cycles. Store at recommended temperatures (e.g., 2-8°C for liquid, ≤ -70°C for frozen). Handle samples gently.
Residual Solvents Organic solvents (e.g., DMSO, DMF) used to dissolve the linker-payload can induce aggregation if not sufficiently removed.[11] Action: Ensure your purification method (e.g., dialysis, diafiltration, or SEC) is effective at removing residual solvents to <1% concentration.
Problem 2: Low Yield or Incomplete Conjugation

Symptom: The average DAR, as measured by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry, is lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inefficient Antibody Reduction Incomplete reduction of interchain disulfide bonds will result in fewer available thiol groups for conjugation. Action: Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reaction time/temperature. Ensure the reducing agent is fresh and active.
Linker-Payload Instability The chloroacetamide group can be susceptible to hydrolysis, especially at high pH, reducing its reactivity. Action: Prepare the linker-payload solution immediately before use. Avoid exposing it to high pH or nucleophiles for extended periods.
Suboptimal Reaction pH The alkylation of thiols by chloroacetamide is pH-dependent. If the pH is too low, the thiol will be protonated and less nucleophilic. Action: Run the conjugation reaction at a pH between 7.0 and 8.0. Perform small-scale trials to determine the optimal pH for your specific antibody.
Oxidation of Thiols Antibody thiols can re-oxidize to form disulfide bonds if exposed to oxygen, preventing conjugation. Action: Perform the reaction in degassed buffers. Consider blanketing the reaction vessel with an inert gas like nitrogen or argon.
Problem 3: Evidence of Deconjugation or Degradation

Symptom: Analysis by mass spectrometry or reverse-phase HPLC shows the appearance of unconjugated payload or antibody fragments over time.[7][13]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Payload/Linker Instability The payload itself or other bonds within the linker (e.g., an ester bond if present) may be susceptible to hydrolysis. Action: Review the chemical stability of your specific payload. Ensure the formulation buffer pH is one where all components are stable.
Proteolytic Degradation Contaminating proteases in the antibody preparation could cleave the antibody or linker.[10] Action: Use highly purified monoclonal antibody for conjugation. Store the final ADC in a buffer that minimizes protease activity (e.g., appropriate pH, inclusion of stabilizers).
Oxidation of Linker/Payload The PEG linker or other parts of the molecule may be susceptible to oxidation, which can lead to instability. Action: Protect the ADC from light and consider adding antioxidants or chelating agents (e.g., methionine, EDTA) to the formulation if oxidation is suspected.

Visualizing Workflows and Pathways

Diagrams can help clarify complex processes. Below are Graphviz models for key experimental and logical workflows.

ADC_Synthesis_Workflow process process qc qc input input output output mAb Monoclonal Antibody Reduction 1. Antibody Reduction (e.g., TCEP) mAb->Reduction LinkerPayload Chloroacetamido- PEG4-Linker-Payload Conjugation 2. Conjugation Reaction (pH 7-8) LinkerPayload->Conjugation Purification1 Buffer Exchange (Remove Reductant) Reduction->Purification1 Purification1->Conjugation Purification2 3. Purification (e.g., SEC, TFF) Conjugation->Purification2 QC_DAR QC: Check DAR (HIC / MS) Purification2->QC_DAR Formulation 4. Formulation (Final Buffer) QC_Agg QC: Check Aggregation (SEC) Formulation->QC_Agg QC_DAR->Formulation DAR OK FinalADC Stable ADC Product QC_Agg->FinalADC Aggregation OK Troubleshooting_Aggregation problem problem check check action action solution solution start High Aggregation Detected by SEC check_dar Is DAR > 4? start->check_dar check_buffer Buffer Screen Performed? check_dar->check_buffer No action_dar Optimize Conjugation to Lower DAR check_dar->action_dar Yes check_handling Multiple Freeze-Thaws? check_buffer->check_handling Yes action_buffer Screen pH and Ionic Strength check_buffer->action_buffer No action_handling Aliquot ADC and Store Properly check_handling->action_handling Yes end Improved Stability check_handling->end No, issue elsewhere action_dar->end action_buffer->end action_handling->end

References

Technical Support Center: Overcoming Solubility Issues of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with PROTACs containing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs with PEG linkers still have solubility problems?

A1: While PEG linkers are incorporated to improve the hydrophilicity and aqueous solubility of PROTACs, the overall solubility is determined by the physicochemical properties of the entire molecule.[1][2][3] PROTACs are inherently large molecules with high molecular weight, often placing them in the "beyond the Rule of Five" (bRo5) chemical space, which is associated with poor solubility and bioavailability.[1][4] The combined properties of the warhead, the E3 ligase ligand, and the linker dictate the final solubility, and highly lipophilic warheads or ligands can counteract the solubilizing effect of the PEG linker.[1]

Q2: How does the length of the PEG linker impact the solubility and permeability of a PROTAC?

A2: The length of the PEG linker has a significant and complex effect. Generally, increasing the number of PEG units enhances aqueous solubility due to the hydrophilic nature of the ethylene (B1197577) glycol repeats.[5][][7] However, this comes with a trade-off. Longer PEG linkers increase the molecular weight and polar surface area, which can negatively impact cell permeability.[5][][8] An optimal linker length is required to strike a balance between sufficient solubility for biological assays and adequate permeability to reach the intracellular target.[][9] Excessively long PEG chains can be detrimental to cell permeability.[1][]

Q3: What is the "hook effect" and how does it relate to PROTAC solubility and concentration?

A3: The "hook effect" is a phenomenon observed in PROTAC assays where efficacy (protein degradation) decreases at high concentrations.[5] It occurs when excess PROTAC molecules form separate binary complexes with the target protein and the E3 ligase, rather than the desired productive ternary complex (Target-PROTAC-E3 Ligase).[5][10] These non-productive binary complexes compete with and inhibit the formation of the ternary complex, reducing degradation. While primarily concentration-dependent, poor solubility can exacerbate this issue by making it difficult to determine the true solution concentration of the PROTAC, complicating dose-response analysis.

Q4: Besides modifying the PEG linker, what other chemical strategies can improve PROTAC solubility?

A4: Several medicinal chemistry strategies can be employed:

  • Incorporate Polar or Ionizable Groups: Introducing basic nitrogen atoms into the linker or other parts of the molecule (e.g., using piperazine (B1678402) or piperidine (B6355638) moieties) can significantly improve solubility.[4][11][12]

  • Form Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, folded conformation. This can shield polar surface area, which may improve permeability, and alter solubility characteristics.[4]

  • Choose Smaller E3 Ligands: E3 ligase ligands contribute to the overall size and properties of the PROTAC. Ligands for CRBN are generally smaller than those for VHL, which can lead to more "drug-like" properties.[13]

Troubleshooting Guide

This guide provides a systematic workflow for addressing common solubility-related problems.

Problem: My PROTAC precipitated out of the aqueous buffer or cell culture medium.

This is a frequent issue that can lead to inaccurate and irreproducible results in biological assays.[4]

G cluster_start Initial Observation cluster_steps Troubleshooting Steps cluster_analysis Definitive Analysis start Precipitation Observed in Aqueous Buffer check_stock Step 1: Verify Stock Solution - Is the DMSO stock clear? - Was it fully dissolved initially? start->check_stock Start Here assess_sol Step 2: Assess Dilution Method - Was the dilution performed too quickly? - Is the final DMSO concentration too low (<0.5%)? check_stock->assess_sol If stock is OK modify_protocol Step 3: Modify Experimental Protocol - Lower the final PROTAC concentration. - Increase final DMSO % (check cell tolerance). - Test different dilution methods (e.g., dropwise addition). assess_sol->modify_protocol If dilution is suspect formulation Step 4: Consider Formulation Aids - Add co-solvents (e.g., PEG400, Solutol). - Use solubilizers or prepare an Amorphous Solid Dispersion (ASD). modify_protocol->formulation If protocol changes fail measure_sol Step 5: Quantify Solubility - Perform a kinetic or thermodynamic solubility assay to determine the limit. formulation->measure_sol For persistent issues

Detailed Solutions:

  • Step 1: Verify Stock Solution: Ensure your PROTAC is fully dissolved in the initial DMSO stock. If you see any precipitate in the stock, it will not dissolve upon aqueous dilution. Gently warm the stock solution or use sonication to ensure complete dissolution.

  • Step 2: Assess Dilution Method: Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the PROTAC to "crash out." Try adding the stock solution dropwise while vortexing the buffer to improve mixing.[1] Also, ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.5% and 1%, but always check for cell line tolerance.

  • Step 3: Modify Experimental Protocol: The simplest solution is often to lower the final concentration of the PROTAC in the assay. If higher concentrations are necessary, you may need to increase the serum concentration in your cell culture media, as serum proteins can sometimes help solubilize compounds.[1]

  • Step 4: Consider Formulation Strategies: For persistent solubility issues, formulation aids may be necessary.

    • Co-solvents: Adding excipients like Poloxamers, PEG400, or Solutol can enhance solubility for in vitro and in vivo experiments.[14][15]

    • Amorphous Solid Dispersions (ASDs): ASDs are a powerful technique where the PROTAC is dispersed amorphously within a polymer matrix (e.g., HPMCAS, Eudragit).[16][17][18] This high-energy amorphous state can significantly increase the aqueous solubility and dissolution rate compared to the crystalline form.[16][17]

  • Step 5: Quantify Solubility: To work within the compound's limits, you must determine its solubility. Perform a kinetic or thermodynamic solubility assay to measure the maximum soluble concentration in your specific buffer.[1][19]

Problem: My PROTAC shows poor or inconsistent degradation activity in cells.

Poor solubility can be a primary cause of weak biological activity because if the PROTAC is not in solution, it cannot enter the cell or engage its targets.

G start Poor/Inconsistent Degradation solubility Is Solubility the Issue? - Visually inspect for precipitation. - Filter solution & re-test. - Quantify concentration in media via HPLC. start->solubility permeability Is Permeability the Issue? - PEG linker may be too long/polar. - Assess permeability via PAMPA or Caco-2 assay. start->permeability formulation Formulation Strategy - Use Amorphous Solid Dispersions (ASDs). - Use lipid-based formulations (e.g., SNEDDS). solubility->formulation If solubility is low linker_opt Linker Optimization - Synthesize analogs with varying PEG lengths. - Replace PEG with alkyl or rigid linkers. permeability->linker_opt If permeability is low outcome Improved & Consistent Degradation Activity linker_opt->outcome formulation->outcome

Detailed Solutions:

  • Confirm Solubility in Assay Media: Before assuming a biological issue, confirm the PROTAC is soluble at the tested concentration.

    • Visual Inspection: Check for visible precipitate in the wells of your cell plate.

    • Filter and Re-test: Filter your final dosing solution through a 0.22 µm filter to remove undissolved particles and re-run the experiment.[1]

    • Quantify Concentration: Use HPLC-UV or LC-MS to measure the actual concentration of your PROTAC in the final assay medium after incubation to see how much has precipitated.[1]

  • Assess Cell Permeability: Even a soluble PROTAC must cross the cell membrane. PEG linkers enhance solubility but can decrease permeability.[5][8]

    • Linker Length: An inverse relationship between PEG linker length and permeability has been observed; shorter linkers often lead to more permeable compounds.[8]

    • Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to measure permeability directly.[19][20]

  • Optimize the Linker: If permeability is identified as the issue, medicinal chemistry efforts are required.

    • Vary PEG Length: Synthesize a series of PROTACs with different PEG linker lengths (e.g., PEG2, PEG4, PEG6) to find an optimal balance.[]

    • Change Linker Composition: Replacing the PEG linker with a more lipophilic alkyl chain or a rigid phenyl ring can improve permeability, though this may decrease solubility.[10][13]

  • Advanced Formulation: If both solubility and permeability are challenging, advanced formulations can help.

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can enhance the solubility and oral absorption of poorly soluble drugs.[15][16]

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific target and E3 ligase. The following tables provide illustrative data on how linker properties can affect solubility and permeability.

Table 1: Illustrative Impact of PEG Linker Length on PROTAC Solubility This table demonstrates the general trend of increased solubility with longer, more hydrophilic PEG chains.

Linker TypeIllustrative PROTAC Solubility (µg/mL)Rationale
Alkyl C85Highly lipophilic, low aqueous solubility.
PEG425Increased hydrophilicity improves solubility.[7]
PEG860Further increase in hydrophilic character.[7]
PEG10 150 Substantial increase in hydrophilicity.[7]
PEG12180Continued trend of improved solubility.[7]
(Note: Data is conceptualized from trends described in the literature to illustrate the principle.)[7]

Table 2: Illustrative Impact of PEG Linker Length on PROTAC Permeability This table illustrates the common trade-off where increasing PEG linker length can decrease cell permeability.

Linker TypeIllustrative Permeability (Papp, 10⁻⁶ cm/s)Rationale
Alkyl C80.8High lipophilicity can aid passive diffusion if solubility is not limiting.
PEG21.2Optimal balance of solubility and lipophilicity.
PEG40.7Increased polar surface area begins to hinder permeability.[8]
PEG8 0.3 High molecular weight and polarity significantly reduce permeability.[8]
(Note: Data is conceptualized from trends described in the literature.)[8]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method is used for rapid, early-stage assessment of PROTAC solubility by measuring light scattering from precipitated particles.[22][23][24]

  • Principle: A PROTAC stock solution in DMSO is serially diluted into an aqueous buffer. If the PROTAC precipitates, the resulting particles will scatter a laser beam. The amount of scattered light is proportional to the amount of insoluble material and is measured by a nephelometer.[24][25]

  • Materials:

    • PROTAC of interest

    • 100% DMSO

    • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

    • 96-well or 384-well microplates

    • Laser nephelometer (e.g., BMG NEPHELOstar)

  • Procedure:

    • Stock Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.[1]

    • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

    • Addition to Buffer: Transfer a small, fixed volume (e.g., 2-5 µL) of each DMSO dilution into the wells of a new microplate containing a fixed volume (e.g., 195-198 µL) of aqueous buffer.[1] This creates a range of final PROTAC concentrations.

    • Incubation: Seal the plate and shake at room temperature for 1-2 hours to allow precipitation to equilibrate.[1]

    • Measurement: Place the plate in the laser nephelometer and measure the scattered light in each well.[23]

  • Data Analysis: Plot the nephelometry signal (light scatter counts) against the PROTAC concentration. The concentration at which the signal begins to sharply increase above the baseline is reported as the kinetic solubility.[23]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility of a compound and is considered the "gold standard," though it is lower-throughput.[26][27]

  • Principle: An excess amount of the solid PROTAC is added to a buffer and shaken until the solution is saturated and equilibrium is reached between the dissolved and undissolved compound. The concentration of the dissolved compound in the supernatant is then quantified.[26]

  • Materials:

    • Solid (powder) PROTAC

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Vials or microplate with sealing caps

    • Shaking incubator

    • Centrifuge or filtration device (e.g., 0.22 µm filter plate)

    • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)

  • Procedure:

    • Addition of Solid: Add an excess amount of the solid PROTAC to a vial containing a known volume of the aqueous buffer.

    • Incubation: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[22]

    • Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the samples at high speed and collecting the supernatant, or by filtering the solution.[19]

    • Quantification: Prepare a standard curve of the PROTAC. Dilute the saturated supernatant and analyze its concentration using a validated HPLC-UV or LC-MS/MS method.[19][22]

  • Data Analysis: The measured concentration of the supernatant is the thermodynamic solubility of the PROTAC in that specific buffer and temperature.

Protocol 3: Detection of Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to detect the presence of aggregates in a solution by measuring their size distribution.[28][29][30]

  • Principle: A laser is directed through the sample solution. Particles undergoing Brownian motion cause fluctuations in the intensity of scattered light. DLS analyzes these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius (size) via the Stokes-Einstein equation.[30]

  • Materials:

    • PROTAC solution to be analyzed

    • Low-volume quartz cuvette

    • DLS instrument

  • Procedure:

    • Sample Preparation: Prepare the PROTAC solution in the desired buffer. The solution must be visually clear and free of dust.

    • Sample Filtration/Centrifugation: To remove dust and large, extraneous particles that can interfere with the measurement, either filter the sample through a micro-filter (e.g., 0.02 µm) or centrifuge it at high speed.[28]

    • Measurement: Transfer a small volume (typically 10-50 µL) of the clean sample into the cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Data Acquisition: Perform the DLS measurement. The instrument software will collect and correlate the light scattering intensity fluctuations over time.

  • Data Analysis: The software will generate a size distribution plot (e.g., intensity vs. particle diameter). A monodisperse (single, sharp peak) distribution at the expected size of the monomeric PROTAC indicates a non-aggregated sample. The appearance of larger species (e.g., peaks >10 nm) indicates the presence of soluble aggregates.[30] This technique is highly sensitive to even small populations of larger aggregates.

References

Strategies to enhance the efficiency of Boc deprotection on PEGylated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this critical synthetic step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Boc deprotection of PEGylated molecules in a question-and-answer format.

1. Why is my Boc deprotection incomplete?

Incomplete deprotection is a common issue that can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid concentration is too low or the acid is too weak, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotection reactions are conducted at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the polyethylene (B3416737) glycol (PEG) chain, particularly for high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, thereby slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated compound and the acid are well-solvated. Dichloromethane (B109758) (DCM) is a frequently used solvent for TFA-mediated deprotection.[1][2]

Troubleshooting Steps:

  • Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]

  • Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1]

  • Consider a stronger acid system, for instance, 4M HCl in 1,4-dioxane.[1]

  • Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[1]

2. I am observing side products after deprotection. What could be the cause?

The formation of side products is often due to the reactivity of the carbocation intermediate generated during deprotection or the lability of other functional groups.

  • Alkylation by tert-butyl cation: The tert-butyl cation formed upon cleavage of the Boc group is an electrophile that can alkylate electron-rich amino acid residues like tryptophan and methionine.[3]

  • Cleavage of Other Acid-Labile Groups: If the PEGylated molecule contains other acid-sensitive functional groups, such as certain esters or other protecting groups (e.g., trityl), they may also be cleaved under the acidic deprotection conditions.[1] One researcher reported that while TFA in DCM resulted in 100% Boc deprotection in 30 minutes, it also caused a 10-20% loss of ester bonds.[1][4]

Troubleshooting Steps:

  • Use of Scavengers: To prevent unwanted alkylation by the tert-butyl cation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole. A commonly used mixture is TFA/TIS/water (95:2.5:2.5).[1]

  • Milder Deprotection Conditions: For molecules sensitive to strong acids, consider alternative, milder deprotection methods:

    • Lewis Acid Catalysis: Reagents like zinc bromide or trimethylsilyl (B98337) iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.[1][5]

    • Oxalyl Chloride/Methanol: This system has been demonstrated to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[1][6]

    • Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage of the protecting group, though this may require high temperatures and extended reaction times.[1]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the deprotection reaction?

A1: There are several techniques available to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any byproducts.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1][7]

Q2: What is the best way to work up the reaction and purify the deprotected PEGylated compound?

A2: The work-up and purification strategy will depend on the properties of your deprotected compound.

  • Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1][2]

  • Aqueous Workup: If the deprotected product is soluble in an organic solvent and not water-soluble, the reaction mixture can be diluted with the organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][2]

  • Precipitation: The deprotected PEGylated compound, often as its ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.[1]

Q3: Can the length of the PEG chain affect the efficiency of Boc deprotection?

A3: Yes, the length of the PEG chain can influence the deprotection reaction. Longer PEG chains can cause greater steric hindrance, potentially slowing down the reaction rate by impeding the approach of the acid to the Boc group.[1] This may necessitate longer reaction times or more forcing conditions for complete deprotection.

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TemperatureTypical Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp30 min - 2 h
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp1 - 4 h

Table 2: Scavengers for Preventing Side Reactions

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5-5%tert-butyl cation scavenger
Water2.5-5%tert-butyl cation scavenger
Thioanisole5%Protects methionine residues
1,2-Ethanedithiol (EDT)2.5%Protects sulfur-containing residues

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]

  • Cool the solution to 0°C in an ice bath.[1][2]

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][2]

  • If the substrate contains acid-sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][2]

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.[1]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][2]

Protocol 2: Monitoring Reaction Progress by HPLC

  • Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[1]

  • Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[1]

  • Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[1]

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.[1]

  • Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Boc-PEG Compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA +/- Scavengers cool->add_tfa react Stir and Warm to RT add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize (Optional) coevaporate->neutralize purify Purify neutralize->purify end Deprotected PEG Compound purify->end

Caption: Experimental workflow for Boc deprotection of PEGylated compounds.

troubleshooting_tree issue Boc Deprotection Issue incomplete Incomplete Reaction? issue->incomplete side_products Side Products Observed? issue->side_products incomplete->side_products No increase_tfa Increase TFA Concentration incomplete->increase_tfa Yes add_scavenger Add Scavengers (TIS, H2O) side_products->add_scavenger Yes increase_time Increase Reaction Time/Temp increase_tfa->increase_time change_solvent Check/Change Solvent increase_time->change_solvent stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) change_solvent->stronger_acid milder_conditions Use Milder Conditions (e.g., Lewis Acid) add_scavenger->milder_conditions

Caption: Troubleshooting decision tree for Boc deprotection issues.

References

Technical Support Center: Optimizing PEG Linker Length for Improved PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Polyethylene Glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of a PEG linker in a PROTAC, and why is its length critical?

A1: A PROTAC is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The PEG linker is a crucial component that connects the ligand that binds to the target protein to the ligand that recruits the E3 ligase.[1][2][3] Its length is a critical determinant of the PROTAC's effectiveness.[1][4] An optimal linker length is essential for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2][5] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2][5] Conversely, if it is too long, it might not effectively bring the two proteins into the necessary proximity for efficient ubiquitination or could lead to non-productive binding orientations.[1][5]

Q2: What is the typical range for optimal PEG linker length in PROTACs?

A2: There is no universal optimal linker length, as it is highly dependent on the specific target protein and the recruited E3 ligase.[1][6] However, most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[6] For some protein targets, a minimum linker length is required to observe any degradation. For instance, one study on TBK1 degradation showed no effect with linkers shorter than 12 atoms.[6][7] It is crucial to experimentally screen a range of linker lengths to determine the optimum for a specific system.[4][7]

Q3: How does PEG linker length influence the cellular permeability and bioavailability of a PROTAC?

A3: The PEG linker significantly impacts the physicochemical properties of the PROTAC, which in turn affects its cell permeability and bioavailability.[1][7] Longer PEG linkers can increase the molecular weight and polar surface area of the PROTAC, which may reduce its ability to cross the cell membrane.[1][7] However, the hydrophilicity of PEG linkers can also improve the solubility of the PROTAC molecule.[1][6] There is a delicate balance, and the optimal linker length for degradation efficacy may need to be adjusted to achieve favorable pharmacokinetic properties.[1]

Troubleshooting Guide

Problem 1: We observe good binary binding of our PROTAC to both the target protein and the E3 ligase, but see no significant degradation.

  • Likely Cause: Suboptimal linker length is a primary suspect. Even with strong individual binding affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[1] The spatial orientation of the target protein and the E3 ligase is critical for the transfer of ubiquitin, and the current linker may be too short, causing steric hindrance, or too long, leading to a non-productive complex geometry.[1][5]

  • Solutions:

    • Synthesize a broader range of linker lengths: Create a library of PROTACs with systematically varied PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5, etc.) to identify the optimal distance.[6]

    • Biophysical analysis: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and stability with different linker lengths.[5][6]

Problem 2: Our PROTAC shows decreased efficacy at higher concentrations (the "hook effect").

  • Likely Cause: The "hook effect" occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (PROTAC:Target Protein and PROTAC:E3 Ligase) instead of the desired ternary complex.[1][8][9] These binary complexes compete with ternary complex formation, reducing degradation.[1]

  • Solutions:

    • Conduct a wide dose-response experiment: This will confirm the bell-shaped curve characteristic of the hook effect and help identify the optimal concentration range for degradation.[6][9]

    • Optimize the linker for positive cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein enhances the binding of the second, thus stabilizing the ternary complex over the binary ones.[1][8] This can be achieved by systematically modifying the linker length and composition.[6]

Problem 3: We observe no degradation of the target protein with our series of PEG-linked PROTACs.

  • Likely Causes & Solutions:

    • Suboptimal Linker Length Range: The selected range of PEG linker lengths may be entirely outside the optimal window.

      • Solution: Synthesize a broader range of PROTACs with significantly shorter and longer PEG linkers.[1]

    • Poor Cell Permeability: The physicochemical properties of the PROTACs, influenced by the linker, might be preventing them from reaching their intracellular target.[1][6]

      • Solution: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1] Modify the linker to balance hydrophilicity and lipophilicity.[6]

    • Incorrect Linker Attachment Points: The position where the linker is attached to the warhead and the E3 ligase ligand is crucial.

      • Solution: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points.[6]

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [1][4][10][11][12]

PROTAC with PEG Linker (Number of Atoms)DC50 (nM)Dmax (%)
9 atoms>1000<20
12 atoms~500~60
16 atoms ~100 >80
19 atoms~750~50
21 atoms>1000<30

Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [1][7]

PROTAC Linker (PEG units)DC50 (nM)Dmax (%)
2>100<50
325~80
4 10 >90
515>90

Table 3: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [1][6][7]

PROTAC Linker (Number of Atoms)DC50 (nM)Dmax (%)
7No degradation0
12>1000<10
21 3 96
2929276

Visualizations

PROTAC_Mechanism cluster_0 PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Transfer Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow start Start: Synthesize PROTAC Library (Varying PEG Linker Lengths) cell_culture Cell Culture (Target Protein Expressing Cell Line) start->cell_culture protac_treatment PROTAC Treatment (Dose-Response and Time-Course) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis biophysical_assays Biophysical Assays (Optional) (SPR, ITC for Ternary Complex) protac_treatment->biophysical_assays In vitro confirmation protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant western_blot Western Blot Analysis (Target Protein & Loading Control) protein_quant->western_blot data_analysis Data Analysis (Quantify Degradation, Determine DC50/Dmax) western_blot->data_analysis end End: Identify Optimal Linker Length data_analysis->end biophysical_assays->data_analysis

References

How to minimize off-target modification with Chloroacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chloroacetamido-PEG4-C2-Boc. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you minimize off-target modifications and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive target?

This compound is a heterobifunctional crosslinker. It consists of three main parts:

  • Chloroacetamide group : This is a mild electrophile that acts as the reactive moiety. Its primary target is the sulfhydryl (thiol) group of cysteine residues in proteins and peptides, forming a stable thioether bond through alkylation.[1][2][3]

  • PEG4-C2 spacer : This is a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that increases the solubility of the molecule in aqueous buffers.[4][5]

  • Boc group : The tert-butyloxycarbonyl (Boc) group is a common protecting group for the terminal amine.[6][7] It is stable under most basic conditions but can be removed using mild acids to reveal a free amine for subsequent conjugation steps.[5][6]

Q2: What are the potential off-target amino acids for the chloroacetamide group?

While chloroacetamide is more selective for cysteine compared to reagents like iodoacetamide, off-target modifications can occur, especially under non-optimal conditions.[8][9] Potential off-target residues include:

  • Methionine (thioether side chain)[3][9][10]

  • Histidine (imidazole ring)[1][3]

  • Lysine (B10760008) (primary amine of the side chain)[3]

  • Aspartate and Glutamate (carboxylate side chains)[3]

  • Protein N-terminus (alpha-amine)[3]

Q3: How does pH affect the reaction with this compound?

The reaction pH is a critical parameter. The cysteine thiol group needs to be in its deprotonated, nucleophilic thiolate form (RS-) to react efficiently.

  • Optimal pH for Cysteine Alkylation : A pH range of 7.5-8.5 is generally recommended to balance the reactivity of the cysteine thiolate with the stability of the protein and minimize off-target reactions.[1][11]

  • Higher pH (>8.5) : Increases the rate of cysteine alkylation but also significantly increases the likelihood of off-target modification of other nucleophilic residues like lysine and the N-terminus.[11][12]

  • Lower pH (<7.0) : The concentration of the reactive thiolate anion is lower, leading to a much slower reaction rate.[11]

Q4: What is the role of the Boc protecting group in off-target modification?

The Boc group protects the terminal amine on the PEG linker itself, preventing it from participating in unwanted side reactions during the chloroacetamide-mediated conjugation.[6][7] It remains stable during the alkylation step. The Boc group is typically removed in a separate, subsequent step under acidic conditions if the newly freed amine is needed for further conjugation.[5][6]

Troubleshooting Guide

This section addresses common issues encountered when using this compound.

Problem: High Levels of Off-Target Modification
Possible Cause 1: Reaction pH is too high.

Elevated pH increases the nucleophilicity of other amino acid side chains (e.g., lysine, histidine) and the N-terminus, making them more susceptible to alkylation.[3][11]

Solution:

  • Maintain the reaction pH in the optimal range of 7.5-8.5.

  • Use a well-buffered system, such as 100 mM ammonium (B1175870) bicarbonate (pH 8.0) or 100 mM triethylammonium (B8662869) bicarbonate (pH 8.5).[3]

  • Verify the pH of your reaction mixture before adding the chloroacetamide reagent.

Possible Cause 2: Concentration of the chloroacetamide reagent is too high.

A large excess of the alkylating agent can drive reactions with less reactive, off-target sites.[10][13]

Solution:

  • Perform a titration experiment to determine the lowest effective concentration of this compound needed for sufficient cysteine modification.

  • Start with a lower molar excess (e.g., 5-10 fold over the protein/peptide) and increase only if necessary. A final concentration of around 20 mM chloroacetamide is a common starting point for general proteomics applications.[3]

Possible Cause 3: Reaction time is too long or temperature is too high.

Prolonged reaction times or elevated temperatures can lead to the accumulation of off-target products.[10][13]

Solution:

  • Optimize the reaction time. For many proteins, 30 minutes at room temperature is sufficient.[3] Monitor the reaction progress over time to find the point where cysteine modification is complete, but off-target reactions are minimal.

  • Avoid unnecessarily high temperatures. Perform the reaction at room temperature or 37°C unless empirical data suggests otherwise.[3]

Problem: Significant Methionine Oxidation Observed
Possible Cause: Inherent reactivity of chloroacetamide.

Studies have shown that while chloroacetamide reduces many off-target alkylations compared to iodoacetamide, it can promote the oxidation of methionine residues.[9]

Solution:

  • Degas Buffers : Use degassed buffers to minimize dissolved oxygen.

  • Include Antioxidants : Consider adding a small amount of a gentle antioxidant, but be aware that this could potentially interfere with your primary reaction.

  • Optimize Reaction Time : Minimize the reaction time to the shortest duration necessary for complete cysteine alkylation to reduce the window for oxidation to occur.

Summary of Factors Influencing Off-Target Modification
ParameterLow Off-Target RiskHigh Off-Target RiskRationale
pH 7.5 - 8.5> 9.0Higher pH increases nucleophilicity of off-target amines and imidazoles.[3][11]
Reagent Concentration 5-20 mM (or 5-10x molar excess)> 50 mM (or >20x molar excess)High concentrations can force reactions with less reactive sites.[10][13]
Reaction Time 30 - 60 minutes> 2 hoursLonger exposure allows for slow-reacting off-targets to be modified.[10]
Temperature Room Temperature (20-25°C)> 37°CIncreased temperature accelerates all reactions, including off-target ones.

Experimental Protocols

General Protocol for Cysteine Alkylation

This protocol provides a starting point for the alkylation of cysteine residues in a purified protein sample.

  • Protein Preparation : Dissolve 5-100 µg of the target protein in 100 µL of a suitable buffer, such as 100 mM ammonium bicarbonate, pH 8.0.[3]

  • Reduction (if necessary) : If the protein contains disulfide bonds, they must first be reduced. Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.[3]

  • Reagent Preparation : Immediately before use, prepare a stock solution of this compound. For example, dissolve 2 mg of the reagent in a suitable buffer to make a 200 mM stock solution.[3] Note: Chloroacetamide is mildly light-sensitive, so protect solutions from light.[3]

  • Alkylation : Add the this compound stock solution to the reduced protein sample to achieve the desired final concentration (e.g., 20 mM).[3]

  • Incubation : Incubate the reaction mixture for 30 minutes at room temperature, protected from light.[3]

  • Quenching (Optional) : The reaction can be quenched by adding a thiol-containing reagent like DTT or beta-mercaptoethanol to consume the excess chloroacetamide.

  • Downstream Processing : The modified protein is now ready for buffer exchange, purification, or analysis (e.g., by LC-MS).

Protocol for Off-Target Modification Analysis by Mass Spectrometry
  • Sample Preparation : After the alkylation reaction, process the protein sample for mass spectrometry analysis. This typically involves buffer exchange, denaturation, and proteolytic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis : Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis : Use proteomics software to search the LC-MS/MS data against the protein's sequence.

    • Set the specific mass modification corresponding to this compound on cysteine as a fixed or variable modification.

    • Crucially, search for the same mass shift as a variable modification on other potential off-target residues (Met, His, Lys, Asp, Glu, N-terminus).

    • Also, search for common side reactions like methionine oxidation.[9]

  • Quantification : Quantify the relative abundance of peptides with on-target versus off-target modifications to assess the specificity of the reaction.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis protein_prep Protein Sample in pH 8.0 Buffer reduction Reduce Disulfides (e.g., 5 mM TCEP) protein_prep->reduction alkylation Add Reagent & Incubate (RT, 30 min) reduction->alkylation quench Quench Reaction (Optional) alkylation->quench analysis Purification & LC-MS/MS Analysis quench->analysis data_review Data Review for Off-Targets analysis->data_review

Caption: A typical experimental workflow for protein modification.

reaction_selectivity cluster_protein Protein Residues cluster_products Reaction Products reagent This compound cys Cysteine (Thiol) reagent->cys FAST (pH 7.5-8.5) met Methionine reagent->met Slow his Histidine reagent->his Slow (High pH) lys Lysine / N-term reagent->lys Slow (High pH) on_target Desired Product (Stable Thioether) cys->on_target off_target Off-Target Products (Side Reactions) met->off_target his->off_target lys->off_target troubleshooting_tree start High Off-Target Modification Detected q_ph Is pH > 8.5? start->q_ph q_conc Is Reagent Excess > 20x? q_ph->q_conc No sol_ph Solution: Lower pH to 7.5-8.5 and use a stable buffer. q_ph->sol_ph Yes q_time Is Reaction Time > 2h? q_conc->q_time No sol_conc Solution: Reduce reagent to 5-10x molar excess. q_conc->sol_conc Yes sol_time Solution: Reduce incubation time to 30-60 minutes. q_time->sol_time Yes sol_retest Re-evaluate after optimization q_time->sol_retest No sol_ph->sol_retest sol_conc->sol_retest sol_time->sol_retest

References

Technical Support Center: Navigating the PROTAC Hook Effect Through Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common experimental challenge that can complicate data interpretation. A key focus of this guide is to provide insights into how strategic linker design can mitigate this phenomenon.

Frequently Asked questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" describes the paradoxical decrease in a PROTAC's protein degradation efficiency at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximal degradation (Dmax) is observed at an optimal, intermediate concentration, while both lower and higher concentrations show reduced degradation.[1] This phenomenon occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[1][3]

Q2: Why is understanding the hook effect critical for my research?

A2: Failing to recognize the hook effect can lead to significant misinterpretation of experimental data.[1] A potent PROTAC might be incorrectly classified as inactive if it is tested at concentrations that are too high, falling on the downward slope of the bell-shaped curve where degradation is minimal.[1] Accurately identifying the hook effect is crucial for determining key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[4]

Q3: At what concentrations is the "hook effect" typically observed?

A3: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[4] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[4] It is therefore essential to perform a broad dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal degradation window and the onset of the hook effect.[4]

Q4: How can linker design help mitigate the hook effect?

A4: The linker is a critical component of a PROTAC that directly influences the formation and stability of the ternary complex.[5] By optimizing the linker's length, composition, and rigidity, it is possible to promote positive cooperativity.[6] Positive cooperativity occurs when the binding of the PROTAC to one protein partner enhances its affinity for the other, thus stabilizing the ternary complex over the binary complexes.[7][8] A well-designed linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the hook effect.[6]

Q5: What are trivalent PROTACs and can they address the hook effect?

A5: Trivalent PROTACs are an emerging class of protein degraders that consist of a bivalent inhibitor for the target protein and a ligand for an E3 ligase, connected by a branched linker.[9][10] By binding to two sites on the target protein, trivalent PROTACs can enhance binding avidity and promote cooperativity in ternary complex formation.[9] This increased stability of the ternary complex can lead to more sustained and efficient degradation and has been shown in some cases to minimize the hook effect.[9][11]

Troubleshooting Guide

Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.

This is a classic indication of the hook effect.

  • Troubleshooting Steps:

    • Extend Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. Test concentrations from the picomolar to high micromolar range.[4]

    • Confirm Ternary Complex Formation: Use biophysical assays like AlphaLISA, FRET, or SPR to directly measure ternary complex formation at various PROTAC concentrations.[1][12] This will help correlate the decrease in degradation with the formation of binary complexes at high concentrations.

    • Optimize Linker Design: If the hook effect is pronounced, consider synthesizing and testing PROTACs with different linker lengths and compositions to identify a design that promotes more stable ternary complex formation.[6]

Issue 2: My PROTAC shows no degradation at any tested concentration.

This could be due to several factors, including testing at concentrations that fall entirely within the hook effect region.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[4]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[4]

    • Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[4]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[4]

Issue 3: How can I rationally design my linker to minimize the hook effect?

  • Troubleshooting Steps:

    • Enhance Cooperativity: The rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[1] This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.[1]

    • Optimize Linker Length and Flexibility: Systematically vary the linker length and composition. Incorporating rigid elements can pre-organize the PROTAC for optimal binding, while flexible linkers like PEG can provide necessary reach.[13] However, excessive rigidity can also hinder ternary complex formation.[13]

    • Consider Trivalent PROTACs: For certain targets, trivalent PROTACs have demonstrated enhanced protein degradation and a reduced hook effect due to increased avidity and cooperativity.[9][14]

Quantitative Data Summary

Table 1: Impact of Linker Length on PROTAC Efficacy and Hook Effect

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Hook Effect Onset (µM)Cooperativity (α)
PROTAC A85090>105.2
PROTAC B121095526
PROTAC C161008013.2
PROTAC D20>1000<20N/A0.8

Data is illustrative and based on general principles observed in PROTAC development. Actual values are system-dependent.

Table 2: Comparison of Bivalent and Trivalent PROTACs for BET Protein Degradation

PROTACValencyTargetDC50 (pM)Dmax (%)Hook Effect
MZ1BivalentBRD4~25,000~80Pronounced
SIM1TrivalentBRD2<10>95Minimized

Data adapted from studies on BET degraders.[9][14]

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[4] Include a vehicle-only control (e.g., DMSO).

  • Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS. Lyse the cells and quantify the total protein concentration.

  • Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Visualize with a secondary antibody and quantify band intensities.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively assess the formation of the ternary complex.

  • Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle for a specified time. To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[4]

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[4]

    • Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag).

    • Add protein A/G beads to capture the antibody-antigen complex.[4]

  • Washing: Wash the beads several times to remove non-specifically bound proteins.[4]

  • Elution and Western Blot Analysis: Elute the protein complexes from the beads. Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[4]

Protocol 3: AlphaLISA for Ternary Complex Formation

This proximity-based assay allows for a quantitative measurement of ternary complex formation.

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., His-tagged).

  • Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls with no PROTAC and no proteins. Incubate to allow for ternary complex formation.

  • Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells. Incubate in the dark.

  • Signal Detection: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[1]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Hook_Effect_Mechanism cluster_1 The PROTAC Hook Effect Low_PROTAC Low [PROTAC] Productive_Complex Productive Ternary Complex Low_PROTAC->Productive_Complex Optimal_PROTAC Optimal [PROTAC] Optimal_PROTAC->Productive_Complex High_PROTAC High [PROTAC] Binary_Target Binary Complex (Target-PROTAC) High_PROTAC->Binary_Target Binary_E3 Binary Complex (PROTAC-E3) High_PROTAC->Binary_E3 Degradation Maximal Degradation Productive_Complex->Degradation No_Degradation Reduced Degradation Binary_Target->No_Degradation Binary_E3->No_Degradation

Caption: Mechanism of the PROTAC hook effect at high concentrations.

Experimental_Workflow cluster_2 Experimental Workflow for PROTAC Characterization Start Start: Synthesize/Obtain PROTAC Dose_Response Initial Dose-Response (Western Blot) Start->Dose_Response Hook_Effect Hook Effect Observed? Dose_Response->Hook_Effect No_Hook Optimal Concentration Identified Hook_Effect->No_Hook No Optimize Troubleshoot & Optimize Linker Hook_Effect->Optimize Yes End End: Characterized PROTAC No_Hook->End Biophysical_Assays Biophysical Assays (e.g., AlphaLISA, Co-IP) Optimize->Biophysical_Assays Biophysical_Assays->Dose_Response

Caption: A typical experimental workflow for PROTAC characterization.

Troubleshooting_Logic cluster_3 Troubleshooting the PROTAC Hook Effect Problem Problem: Reduced Degradation at High [PROTAC] Cause1 Possible Cause 1: Formation of Non-productive Binary Complexes Problem->Cause1 Cause2 Possible Cause 2: Suboptimal Linker Length/Flexibility Problem->Cause2 Cause3 Possible Cause 3: Imbalanced Binary Affinities Problem->Cause3 Solution1 Solution: Optimize Linker for Positive Cooperativity Cause1->Solution1 Solution2 Solution: Synthesize & Test Linker Analogs Cause2->Solution2 Solution3 Solution: Re-design Warhead or E3 Ligase Ligand Cause3->Solution3

Caption: A logical guide for troubleshooting the PROTAC hook effect.

References

Technical Support Center: Improving ADC Pharmacokinetic Properties Through Linker Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pharmacokinetic (PK) properties of Antibody-Drug Conjugates (ADCs) by modifying the linker.

Troubleshooting Guides

This section addresses specific issues that may arise during ADC development, providing potential causes and actionable troubleshooting steps.

Issue 1: Rapid ADC Clearance and Short Half-Life in Preclinical Models

  • Symptom: The ADC is cleared from circulation more quickly than the parent antibody, leading to reduced exposure and potentially lower efficacy.[1][2]

  • Potential Causes:

    • Increased Hydrophobicity: Hydrophobic payloads and linkers can lead to non-specific uptake by tissues, particularly the liver, and faster clearance.[2][3]

    • Aggregation: The conjugation process or the inherent properties of the linker-payload can induce ADC aggregation, which is rapidly cleared by the reticuloendothelial system.[4][5]

    • Linker Instability: Premature cleavage of the linker in circulation can lead to the release of the payload and alter the ADC's PK profile.[6][7][]

    • High Drug-to-Antibody Ratio (DAR): Higher DARs can increase hydrophobicity and the propensity for aggregation, leading to faster clearance.[4][9][10]

  • Troubleshooting & Optimization:

    • Assess Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to determine the hydrophobicity profile of the ADC.[9]

    • Incorporate Hydrophilic Moieties: Introduce hydrophilic components, such as polyethylene (B3416737) glycol (PEG) chains, into the linker to mask the hydrophobicity of the payload.[1][3][6][11][12]

    • Optimize Linker Length and Steric Hindrance: A shorter linker or increased steric hindrance around the cleavage site can shield the payload and improve stability.[13][14]

    • Evaluate Aggregation: Use Size Exclusion Chromatography (SEC) to quantify high molecular weight species (aggregates).[4] If aggregation is high, consider optimizing the formulation buffer (pH, ionic strength) or exploring different conjugation sites.[4][15]

    • Assess Linker Stability: Perform in vitro plasma stability assays to measure the rate of payload deconjugation over time.[16]

Issue 2: Off-Target Toxicity and Narrow Therapeutic Window

  • Symptom: Adverse events are observed in non-tumor bearing tissues, limiting the maximum tolerated dose (MTD) and narrowing the therapeutic window.[1][6]

  • Potential Causes:

    • Premature Payload Release: Unstable linkers can release the potent cytotoxic payload systemically, leading to toxicity in healthy tissues.[6][7][][17]

    • Non-specific Uptake: Highly hydrophobic ADCs can be taken up non-specifically by healthy cells, leading to off-target toxicity.[1][11]

    • Cleavage by Ubiquitous Enzymes: Some cleavable linkers, like certain peptide linkers, can be susceptible to cleavage by enzymes present in normal tissues.[15]

  • Troubleshooting & Optimization:

    • Enhance Linker Stability:

      • For peptide linkers, consider amino acid substitutions (e.g., valine-alanine instead of valine-citrulline) to improve stability.[6]

      • For disulfide linkers, introduce steric hindrance near the disulfide bond.[13]

      • Explore more stable linker chemistries, such as non-cleavable linkers, if the target antigen shows efficient internalization and lysosomal degradation.[6][7]

    • Reduce Hydrophobicity: Incorporate hydrophilic linkers (e.g., PEGylated linkers) to minimize non-specific uptake.[3][6]

    • Select a More Specific Cleavage Mechanism: Utilize linkers that are cleaved by enzymes predominantly found in the tumor microenvironment or within the lysosome (e.g., cathepsin B-sensitive linkers).[15][18]

    • Optimize Conjugation Site: The site of conjugation on the antibody can influence linker stability due to steric hindrance provided by the antibody itself.[13][14]

Issue 3: Inconsistent In Vivo Efficacy Despite Potent In Vitro Cytotoxicity

  • Symptom: The ADC is highly effective at killing cancer cells in culture but shows poor or inconsistent tumor growth inhibition in animal models.[19]

  • Potential Causes:

    • Poor Pharmacokinetics: Rapid clearance or instability of the ADC in vivo leads to insufficient drug accumulation in the tumor.[13]

    • Inefficient Payload Release: The linker may be too stable, resulting in slow or incomplete release of the active payload within the tumor cells.[13][14]

    • ADC Heterogeneity: A wide distribution of DAR species can lead to inconsistent efficacy, as higher DAR species may be cleared more rapidly.[20]

  • Troubleshooting & Optimization:

    • Balance Stability and Payload Release: The linker must be stable enough to remain intact in circulation but labile enough to release the payload efficiently at the target site.[][13][14] This often requires iterative optimization of the linker's chemical structure.

    • Evaluate Payload Release Kinetics: Conduct lysosomal stability assays to measure the rate of payload release in an environment that mimics the lysosome.[16]

    • Improve Homogeneity: Employ site-specific conjugation techniques to produce more homogeneous ADCs with a defined DAR.[18]

    • Dose Fractionation Studies: Investigate different dosing regimens in preclinical models to optimize the therapeutic index.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the impact of linker hydrophobicity on ADC pharmacokinetics?

A1: Linker hydrophobicity significantly impacts ADC pharmacokinetics. Highly hydrophobic linkers, often in combination with hydrophobic payloads, can lead to:

  • Increased aggregation: This results in the formation of high molecular weight species that are rapidly cleared from circulation.[4]

  • Accelerated clearance: Hydrophobic ADCs are more prone to non-specific uptake by the reticuloendothelial system, particularly in the liver, leading to a shorter half-life.[2][3]

  • Off-target toxicity: Non-specific uptake by healthy tissues can cause unintended toxicity.[1][11]

To mitigate these issues, hydrophilic linkers, such as those containing PEG, are often employed to improve solubility, reduce aggregation, and prolong circulation time.[3][6][12]

Q2: How do I choose between a cleavable and a non-cleavable linker?

A2: The choice between a cleavable and a non-cleavable linker depends on several factors, including the target antigen, the payload, and the desired mechanism of action.

  • Cleavable Linkers: These linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell (e.g., low pH, reducing environment, or specific enzymes).[7][17] They are advantageous when the payload needs to be in its unmodified, active form to exert its cytotoxic effect. They can also enable the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[11]

  • Non-Cleavable Linkers: These linkers remain attached to the payload, and the release of the active catabolite relies on the complete degradation of the antibody backbone within the lysosome.[6][7] They are generally more stable in circulation, which can reduce off-target toxicity.[6] However, their efficacy is highly dependent on efficient internalization of the ADC and subsequent lysosomal processing.

Q3: What is the role of the drug-to-antibody ratio (DAR) in ADC pharmacokinetics?

A3: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC that significantly influences its PK profile.[10][21]

  • Higher DAR: Generally, a higher DAR increases the in vitro potency of an ADC. However, it can also lead to increased hydrophobicity and a higher propensity for aggregation, resulting in faster clearance and a shorter half-life.[4][9]

  • Lower DAR: A lower DAR may result in a more favorable PK profile, but at the cost of reduced potency.[10]

The optimal DAR is a balance between efficacy and PK properties and needs to be determined empirically for each ADC. Site-specific conjugation methods can help produce ADCs with a more uniform DAR, leading to more predictable PK.[18]

Q4: How can I assess the stability of my ADC's linker?

A4: Several in vitro and in vivo methods can be used to assess linker stability:

  • In Vitro Plasma Stability Assay: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for several days. Aliquots are taken at different time points, and the average DAR is measured using techniques like LC-MS or HIC to determine the rate of drug deconjugation.[16]

  • Lysosomal Stability Assay: The ADC is incubated with isolated liver lysosomes to evaluate the rate of payload release in an environment that mimics the conditions within the target cell.[16]

  • In Vivo Pharmacokinetic Studies: The concentrations of the intact ADC, total antibody, and released payload are measured in plasma over time after administration to an animal model. This provides a comprehensive view of the ADC's in vivo stability and clearance.

Data Presentation

Table 1: Impact of Linker Hydrophilicity on ADC Pharmacokinetic Parameters

Linker ModificationADC Hydrophobicity (HIC Retention Time)Plasma Clearance (mL/hr/kg)Half-life (t½, hours)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Standard Hydrophobic LinkerHigh1.5100Moderate[2][6]
PEG4-Modified LinkerModerate0.9150Improved[1][6]
PEG8-Modified LinkerLow0.6200Significantly Improved[1]
Polysarcosine-Modified LinkerVery Low0.5220Highly Improved[6]

Table 2: Comparative Stability of Different Cleavable Linkers in Human Plasma

Linker TypeCleavage MechanismHalf-life in Human Plasma (t½, hours)Primary ApplicationReference
HydrazoneAcid-labile~36Moderately cytotoxic payloads[6]
DisulfideGlutathione-mediated reduction>100 (with steric hindrance)Intracellular payload release[13][22]
Valine-CitrullineCathepsin B cleavage>150Broadly applicable for intracellular release[6][15]
β-glucuronideβ-glucuronidase cleavage>200Targeting tumors with high β-glucuronidase activity[18]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Preparation: Dilute the ADC to a final concentration of 1 mg/mL in fresh human or mouse plasma. Include a control sample diluted in a formulation buffer.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: Immediately freeze the collected aliquots at -80°C. For analysis, thaw the samples and isolate the ADC using affinity capture, such as with Protein A magnetic beads.

  • Analysis: Analyze the captured ADC using LC-MS to determine the average DAR at each time point. The supernatant can also be analyzed to quantify the released payload.

  • Data Interpretation: A stable ADC will exhibit minimal change in DAR over the incubation period. The rate of DAR decrease can be used to calculate the in vitro half-life of the ADC.[16]

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

  • Column and Mobile Phases: Use a HIC column (e.g., Butyl-NPR). Prepare Mobile Phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0) and Mobile Phase B (e.g., 20 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Injection and Detection: Inject the prepared sample and monitor the eluent at a UV wavelength of 280 nm.

  • Data Analysis: The retention time on the HIC column is proportional to the hydrophobicity of the ADC species. Different DAR species will separate based on their hydrophobicity, allowing for the assessment of the ADC's hydrophobicity profile and the distribution of drug-loaded species.[9][23]

Visualizations

ADC_Troubleshooting_Workflow start Start: Suboptimal ADC PK Observed issue Identify Primary Issue start->issue clearance Rapid Clearance / Short Half-Life issue->clearance toxicity Off-Target Toxicity issue->toxicity efficacy Inconsistent In Vivo Efficacy issue->efficacy cause_clearance Potential Causes: - High Hydrophobicity - Aggregation - Linker Instability clearance->cause_clearance cause_toxicity Potential Causes: - Premature Payload Release - Non-specific Uptake toxicity->cause_toxicity cause_efficacy Potential Causes: - Poor PK - Inefficient Payload Release - Heterogeneity efficacy->cause_efficacy solution_clearance Solutions: - Increase Linker Hydrophilicity (e.g., PEG) - Assess Aggregation (SEC) - Evaluate Linker Stability (Plasma Assay) cause_clearance->solution_clearance solution_toxicity Solutions: - Enhance Linker Stability - Reduce Hydrophobicity - Use Tumor-specific Cleavage cause_toxicity->solution_toxicity solution_efficacy Solutions: - Balance Stability & Release - Assess Payload Release (Lysosomal Assay) - Site-specific Conjugation cause_efficacy->solution_efficacy end End: Optimized ADC Candidate solution_clearance->end solution_toxicity->end solution_efficacy->end

Caption: Troubleshooting workflow for suboptimal ADC pharmacokinetics.

Linker_Modification_Strategy linker {Linker Modification Strategy} hydrophilicity Hydrophilicity (PK & Solubility) Add PEG/Hydrophilic Spacers Mask Hydrophobic Payload linker->hydrophilicity stability Stability (Toxicity & Efficacy) Steric Hindrance Modify Cleavage Site Non-cleavable Linker linker->stability release Payload Release (Efficacy) Enzyme-cleavable pH-sensitive Reductive Cleavage linker->release outcome {Improved ADC Properties|{Longer Half-Life | Wider Therapeutic Window | Enhanced Efficacy}} hydrophilicity->outcome stability->outcome release->outcome

Caption: Key strategies for linker modification to improve ADC properties.

ADC_Plasma_Stability_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Time Points (0-7 days) incubation->sampling capture Isolate ADC via Affinity Capture (e.g., Protein A) sampling->capture analysis Analyze by LC-MS to Determine DAR capture->analysis data Plot DAR vs. Time to Assess Stability analysis->data end End: Linker Stability Profile data->end

Caption: Experimental workflow for assessing ADC stability in plasma.

References

Technical Support Center: Purification of Chloroacetamido-PEG4-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Chloroacetamido-PEG4-C2-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The purification of this compound conjugates presents several challenges stemming from the inherent properties of the PEG linker and the reactive functional groups. The primary difficulties include:

  • Heterogeneity of the Reaction Mixture: The conjugation reaction often results in a complex mixture containing the desired product alongside unreacted starting materials (both the molecule to be conjugated and the this compound reagent), multi-PEGylated species, and potential side-products.[1][]

  • Hydrolysis of the Chloroacetamide Group: The chloroacetamide functional group can be susceptible to hydrolysis, especially under non-optimal pH conditions, leading to the formation of hydroxyacetamide impurities that can be difficult to separate.[3][4][5]

  • Influence of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group increases the hydrophobicity of the conjugate, which can influence its chromatographic behavior and solubility.[6][7] Incomplete removal of the Boc group in subsequent steps can also lead to a heterogeneous product.[6]

  • Aggregation: PEGylated molecules, including these conjugates, can sometimes exhibit a tendency to aggregate, which can complicate purification and lead to low recovery.[8][9]

  • Peak Broadening in Chromatography: The inherent, albeit discrete in this case, nature of the PEG4 linker can sometimes contribute to broader peaks in techniques like reversed-phase HPLC, making baseline separation challenging.[6][10][11]

Q2: Which chromatographic methods are most suitable for purifying this compound conjugates?

The most effective purification strategies for these types of conjugates typically involve high-performance liquid chromatography (HPLC) techniques. The choice of method depends on the specific properties of the conjugate and the impurities to be removed.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for purifying PEGylated small molecules and peptides.[][12] It separates molecules based on their hydrophobicity. The Boc group on the conjugate significantly increases its hydrophobicity, allowing for good separation from more polar impurities. A C4 or C18 column is commonly used, with a shallower gradient of an organic solvent like acetonitrile (B52724) in water (often with 0.1% TFA) providing better resolution.[1][12]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size).[1][] This technique is particularly effective for removing smaller impurities like unreacted PEG reagents or salts from the larger conjugate.[][13] However, it may not be suitable for resolving species of similar sizes, such as positional isomers or conjugates with only slight differences in PEGylation.[12]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[1][] The neutral PEG chain can shield the charges on the conjugated molecule, altering its interaction with the IEX resin.[1][] This change in property can be exploited to separate the PEGylated product from unreacted, charged starting materials.

Q3: How does the Boc protecting group impact the purification strategy?

The Boc (tert-butyloxycarbonyl) group plays a crucial role in the synthesis and purification process.[7] It protects the amine functionality, preventing unwanted side reactions during the chloroacetylation step.[6][7] During purification, the presence of the Boc group significantly increases the hydrophobicity of the conjugate. This is advantageous for RP-HPLC, as it often leads to a longer retention time and better separation from more polar, unreacted starting materials. It is critical to monitor the integrity of the Boc group during purification, as its premature cleavage under acidic conditions (e.g., with TFA in the mobile phase) can lead to product heterogeneity.

Q4: What are the signs of chloroacetamide group hydrolysis, and how can it be prevented?

Hydrolysis of the chloroacetamide group results in its conversion to a hydroxyacetamide group. This can be detected by mass spectrometry as a decrease in mass corresponding to the replacement of a chlorine atom with a hydroxyl group. Chromatographically, the hydrolyzed product will likely elute earlier in an RP-HPLC separation due to its increased polarity.

To prevent hydrolysis, it is crucial to maintain control over the pH during the reaction and purification steps. Chloroacetamides are more susceptible to hydrolysis under strongly acidic or basic conditions.[4][5] Therefore, using near-neutral pH buffers during purification, where possible, and minimizing exposure to harsh pH conditions is recommended.

Troubleshooting Guides

Problem 1: Low Recovery of the Conjugate After Purification

Potential Cause Troubleshooting Steps
Non-specific binding to the chromatography column For RP-HPLC, consider adding ion-pairing agents or using a different stationary phase (e.g., C4 instead of C18). For SEC, ensure the column is thoroughly equilibrated and consider adding agents like arginine to the mobile phase to reduce hydrophobic interactions.[1]
Precipitation on the column Verify the solubility of your conjugate in the mobile phase. Adjust the pH or the initial organic solvent concentration to improve solubility.[1]
Aggregation Perform purification at a lower temperature (e.g., 4°C).[8] Screen different buffer conditions (pH, ionic strength) to find conditions that minimize aggregation.[8]

Problem 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Steps
Co-elution with unreacted starting materials Optimize the chromatographic method. For RP-HPLC, use a shallower gradient to improve resolution.[1][12] For SEC, ensure the column has the appropriate pore size for the molecules being separated.[13] Consider a multi-step purification approach combining different chromatography techniques (e.g., SEC followed by RP-HPLC).
Incomplete reaction Re-evaluate the reaction conditions (stoichiometry, reaction time, temperature) to drive the reaction to completion.
Hydrolysis of the chloroacetamide group Analyze the product by mass spectrometry to confirm hydrolysis. If present, minimize exposure to harsh pH during purification.
Incomplete Boc deprotection (if applicable) If the Boc group should be removed, ensure the deprotection reaction has gone to completion using analytical HPLC or LC-MS before final purification.[6]

Problem 3: Broad or Tailing Peaks in RP-HPLC

Potential Cause Troubleshooting Steps
Secondary interactions with the column Interactions of basic functional groups with residual silanols on the silica-based column can cause peak tailing.[6] Adding a competitive base to the mobile phase or using an end-capped column can mitigate this.
Polydispersity of the PEG chain While this compound is a discrete PEG linker, impurities with different PEG chain lengths can lead to peak broadening.[6] Ensure the purity of the starting PEG reagent.
On-column degradation The use of strong acids like TFA in the mobile phase can sometimes lead to degradation of sensitive molecules. Consider using a different mobile phase additive like formic acid.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is a general guideline and should be optimized for the specific this compound conjugate.

  • System Preparation:

    • Column: C18 or C4 analytical or semi-preparative column.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]

    • System Setup: Set the column temperature to 45°C for improved peak shape and resolution.[12]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.[1]

  • Sample Preparation: Dissolve the crude conjugate mixture in a solvent compatible with the initial mobile phase, preferably Mobile Phase A, to ensure good peak shape. Filter the sample through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution: Elute the sample using a linear gradient of increasing acetonitrile concentration. A shallow gradient (e.g., a 1-2% increase in Mobile Phase B per minute) often provides better resolution for closely eluting species.[12] A typical gradient might be 5-95% B over 30-60 minutes.[1]

  • Detection: Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptide bonds or 280 nm for aromatic residues if applicable).

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity.

Protocol 2: Size Exclusion Chromatography (SEC) for Desalting and Removal of Small Impurities

  • System Preparation:

    • Column: SEC column with an appropriate molecular weight exclusion limit for the conjugate.

    • Mobile Phase: A buffer in which the conjugate is stable and soluble (e.g., Phosphate-Buffered Saline (PBS) or an aqueous solution with a suitable salt concentration).

  • Column Equilibration: Equilibrate the column with at least two column volumes of the mobile phase.

  • Sample Preparation: Dissolve the sample in the SEC mobile phase and filter through a 0.22 µm syringe filter.

  • Sample Injection: Inject the sample. The injection volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[1]

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The larger conjugate will elute before smaller impurities like unreacted PEG reagents or salts.[13]

  • Analysis: Analyze the collected fractions to identify those containing the purified product.

Visualizations

Purification_Workflow cluster_reaction Conjugation Reaction cluster_purification Purification Strategy cluster_analysis Analysis cluster_product Final Product Reaction_Mixture Crude Reaction Mixture (Conjugate, Unreacted Materials, Side-Products) SEC Size Exclusion Chromatography (SEC) (Removes small impurities) Reaction_Mixture->SEC Initial Cleanup RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Separates based on hydrophobicity) Reaction_Mixture->RP_HPLC Primary Purification IEX Ion Exchange Chromatography (IEX) (Separates based on charge) Reaction_Mixture->IEX Alternative SEC->RP_HPLC Further Purification Analysis Purity & Identity Confirmation (LC-MS, Analytical HPLC) RP_HPLC->Analysis IEX->Analysis Pure_Product Purified Conjugate Analysis->Pure_Product

Caption: A typical workflow for the purification of this compound conjugates.

Troubleshooting_Logic Start Purification Issues? Low_Recovery Low Recovery? Start->Low_Recovery Impure_Product Impure Product? Start->Impure_Product Bad_Peak_Shape Broad/Tailing Peaks? Start->Bad_Peak_Shape NonSpecific_Binding Check for Non-Specific Binding Low_Recovery->NonSpecific_Binding Yes Precipitation Assess Solubility / Precipitation Low_Recovery->Precipitation Yes Aggregation Investigate Aggregation Low_Recovery->Aggregation Yes Optimize_Gradient Optimize Chromatographic Gradient Impure_Product->Optimize_Gradient Yes Check_Reaction Verify Reaction Completion Impure_Product->Check_Reaction Yes Check_Hydrolysis Analyze for Hydrolysis Impure_Product->Check_Hydrolysis Yes Secondary_Interactions Address Secondary Column Interactions Bad_Peak_Shape->Secondary_Interactions Yes Check_Reagent_Purity Verify PEG Reagent Purity Bad_Peak_Shape->Check_Reagent_Purity Yes

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Optimizing Drug-to- Antibody Ratio (DAR) in ADC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Antibody-Drug Conjugates (ADCs), with a focus on optimizing the Drug-to-Antibody Ratio (DAR).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?

A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[1] It is considered a critical quality attribute because it directly influences the ADC's therapeutic efficacy, safety profile (toxicity), and pharmacokinetic properties.[2][] An optimal DAR is crucial; a low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation.[4][5]

Q2: What are the common conjugation strategies and how do they affect DAR?

A2: The two primary stochastic (non-specific) conjugation strategies involve targeting native amino acid residues on the antibody:

  • Lysine (B10760008) Conjugation: This method targets the amine groups of the approximately 80-100 lysine residues on a typical IgG antibody.[6][7] This approach often results in a heterogeneous mixture of ADCs with a wide distribution of DAR values due to the large number of available sites.[8]

  • Cysteine Conjugation: This strategy typically involves the reduction of the four interchain disulfide bonds in the hinge region of an IgG, yielding eight reactive thiol groups for conjugation.[9][10] This generally produces a more controlled DAR distribution (0, 2, 4, 6, 8) compared to lysine conjugation.[10]

Site-specific conjugation is a more advanced approach that involves engineering the antibody to introduce specific conjugation sites, allowing for precise control over the DAR and resulting in a more homogeneous product.[11]

Q3: Which analytical techniques are most commonly used to determine DAR?

A3: Several analytical techniques are employed to measure the average DAR and the distribution of different DAR species. The choice of method depends on the specific ADC and the stage of development.

Analytical TechniquePrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component based on their extinction coefficients.Simple, rapid, and requires minimal sample preparation.Provides only an average DAR, not the distribution of species. Can be inaccurate if the drug also absorbs at 280 nm or if there are impurities.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. As more drug molecules are conjugated, the ADC becomes more hydrophobic and elutes later from the column.[12][13]Provides information on both the average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4). It is a non-denaturing technique.[12]Highly hydrophobic high-DAR species may be difficult to elute. Method development can be complex.[13]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates components based on hydrophobicity under denaturing conditions (organic solvents and acidic pH).High resolution, capable of separating different drug-loaded chains after reduction of the ADC.Denaturing conditions can cause the ADC to dissociate, making it unsuitable for intact analysis of cysteine-linked ADCs.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by liquid chromatography and then measures their mass-to-charge ratio to determine the precise mass, from which the number of conjugated drugs can be determined.[4][14]Provides accurate mass information for both intact and reduced ADCs, allowing for precise DAR determination and identification of different species.[4]Can be complex to set up and run. Ionization efficiency may vary between different DAR species, potentially affecting quantification.[14]

Q4: What is a typical or optimal DAR?

A4: The optimal DAR is specific to each ADC and must be determined empirically. Historically, a DAR of 2 to 4 has been considered ideal, providing a balance between efficacy and safety.[] However, some successful ADCs have a high DAR (e.g., ~8). The optimal DAR depends on factors such as the potency of the payload, the properties of the linker, and the characteristics of the target antigen.[15]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during ADC synthesis and DAR optimization.

Issue 1: Average DAR is Lower Than Expected

Symptoms:

  • HIC-HPLC profile shows a large peak for unconjugated antibody (DAR0) and low-DAR species.

  • UV-Vis or LC-MS analysis confirms a low average DAR.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Antibody Reduction (Cysteine Conjugation) - Verify Reducing Agent: Ensure the reducing agent (e.g., TCEP, DTT) is fresh and has been stored correctly. - Optimize Molar Ratio: Increase the molar ratio of the reducing agent to the antibody. - Increase Incubation Time/Temperature: Extend the reduction time or increase the temperature (e.g., to 37°C) to ensure complete reduction of interchain disulfides.[16]
Suboptimal Reaction pH - Check and Adjust pH: The optimal pH for maleimide-thiol conjugation is typically 6.5-7.5. For NHS-ester-lysine conjugation, a pH of 8.0-8.5 is generally preferred. Verify and adjust the pH of the reaction buffer.[15][17]
Low Molar Ratio of Linker-Payload - Increase Stoichiometry: Increase the molar excess of the linker-payload relative to the antibody to drive the reaction towards higher conjugation.[18]
Linker-Payload Instability/Degradation - Use Fresh Reagents: Prepare fresh solutions of the linker-payload immediately before use, especially if it is susceptible to hydrolysis. - Minimize Exposure to Light/Air: Protect sensitive compounds from degradation.
Inefficient Mixing - Ensure Homogeneity: Use appropriate mixing techniques (e.g., gentle stirring) to ensure the reactants are well-dispersrated, especially when adding the linker-payload, which is often dissolved in an organic solvent like DMSO.[16]
Issue 2: Average DAR is Higher Than Expected

Symptoms:

  • HIC-HPLC profile is shifted towards later eluting peaks (high-DAR species).

  • UV-Vis or LC-MS analysis confirms a high average DAR.

  • Increased aggregation may be observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessive Molar Ratio of Linker-Payload - Reduce Stoichiometry: Decrease the molar excess of the linker-payload to the antibody.[18]
Over-reduction of Antibody (Cysteine Conjugation) - Decrease Reducing Agent: A high concentration of reducing agent can lead to the reduction of intramolecular disulfide bonds, exposing more sites for conjugation. Reduce the molar ratio of the reducing agent.[9] - Shorten Reduction Time/Temperature: Reduce the incubation time or temperature of the reduction step.
Prolonged Reaction Time - Optimize Reaction Duration: Monitor the reaction over time to determine the optimal endpoint and quench the reaction promptly.
Non-specific Binding of Linker-Payload - Purification: Ensure purification methods effectively remove non-covalently bound drug-linker molecules.
Issue 3: Significant ADC Aggregation

Symptoms:

  • Visible precipitation during or after the conjugation reaction.

  • Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS).[19]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Hydrophobicity of Payload and High DAR - Optimize DAR: Aim for a lower average DAR, as higher DARs increase the overall hydrophobicity of the ADC, promoting aggregation.[8][20] - Modify Linker: Consider using a more hydrophilic linker (e.g., containing PEG moieties) to increase the solubility of the ADC.[21]
Suboptimal Buffer Conditions - Screen Buffers: Evaluate different buffer compositions, pH, and ionic strength to find conditions that enhance ADC solubility.[17] - Include Excipients: Add stabilizing excipients such as sucrose, polysorbates, or arginine to the formulation to suppress aggregation.[22]
High Protein Concentration - Reduce Concentration: Perform the conjugation reaction at a lower antibody concentration.
Process-Induced Stress - Gentle Handling: Avoid harsh conditions such as vigorous vortexing or extreme temperatures. - Optimize Purification: Certain chromatography steps can induce aggregation. Optimize the purification workflow, for example, by using milder elution conditions.[22]
Freeze-Thaw Cycles - Aliquot and Store Properly: Aliquot the ADC into single-use volumes to minimize freeze-thaw cycles, which can cause denaturation and aggregation.[19]
Issue 4: Batch-to-Batch Variability in DAR

Symptoms:

  • Inconsistent average DAR and/or DAR distribution across different manufacturing batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Reagent Quality and Preparation - Quality Control of Reagents: Verify the purity and concentration of all starting materials, including the antibody, linker-payload, and reducing agents. - Standardize Solution Preparation: Implement strict protocols for the preparation of all solutions to ensure consistency.
Variations in Reaction Parameters - Tight Process Control: Precisely control and monitor key reaction parameters such as pH, temperature, reaction time, and mixing speed.[15]
Inconsistent Antibody Reduction - Monitor Reduction Step: Implement an in-process control to monitor the extent of disulfide bond reduction before adding the linker-payload.
Manual Addition of Reagents - Automate Addition: Use automated liquid handling systems for the addition of critical reagents like the linker-payload to improve precision and consistency.

Section 3: Experimental Protocols

Protocol 1: Cysteine-Based ADC Conjugation

This protocol describes a general two-step process for conjugating a maleimide-containing linker-payload to an antibody via interchain cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation buffer: e.g., Phosphate buffer with EDTA, pH 6.5-7.5

  • Linker-payload with a maleimide (B117702) group, dissolved in an organic solvent (e.g., DMSO)

  • Quenching reagent: N-acetylcysteine

  • Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the conjugation buffer. Adjust the concentration to 5-10 mg/mL.

  • Reduction:

    • Add the reducing agent to the antibody solution. A typical molar ratio is 2.5 moles of TCEP per mole of antibody to reduce the four interchain disulfide bonds.[9][16]

    • Incubate at 37°C for 1-2 hours with gentle mixing.[16]

  • Conjugation:

    • Cool the reduced antibody solution to room temperature.

    • Slowly add the linker-payload solution to the reduced antibody while gently stirring. A typical molar excess of linker-payload is 6-8 fold over the antibody.[16]

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add an excess of N-acetylcysteine (e.g., 4-fold molar excess over the linker-payload) to quench any unreacted maleimide groups.[16]

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload, quenching reagent, and other small molecules using SEC or TFF.[16]

  • Characterization:

    • Determine the final protein concentration (e.g., by UV-Vis at 280 nm).

    • Analyze the DAR and aggregation status using HIC-HPLC and SEC-HPLC, respectively.

Protocol 2: Lysine-Based ADC Conjugation

This protocol outlines a one-step process for conjugating an NHS-ester-containing linker-payload to an antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Conjugation buffer: e.g., Phosphate buffer, pH 8.0-8.5

  • Linker-payload with an NHS-ester group, dissolved in an organic solvent (e.g., DMSO)

  • Quenching reagent: Tris or glycine (B1666218) solution

  • Purification system: SEC or TFF

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the conjugation buffer (pH 8.0-8.5). Adjust the concentration to 5-10 mg/mL.

  • Conjugation:

    • Add the linker-payload solution to the antibody solution with gentle stirring. The molar ratio will determine the average DAR and needs to be optimized.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching:

    • Add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to hydrolyze any unreacted NHS-esters.

    • Incubate for 30 minutes.

  • Purification:

    • Purify the ADC using SEC or TFF to remove unconjugated reagents.

  • Characterization:

    • Determine the final protein concentration and analyze the DAR and aggregation status.

Protocol 3: DAR Analysis by HIC-HPLC

Materials and Equipment:

  • HPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC)[13][23]

  • Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0[23]

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% Isopropanol (IPA)[23]

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1-2 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).

    • Monitor the elution at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species. The unconjugated antibody (DAR0) will elute first, followed by peaks of increasing DAR.

    • Integrate the area of each peak.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each peak × DAR value of that peak) / 100

Section 4: Visualizations

ADC_Cysteine_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis mAb Monoclonal Antibody Buffer_Exchange Buffer Exchange (pH 6.5-7.5) mAb->Buffer_Exchange Reduction Reduction (TCEP/DTT) Buffer_Exchange->Reduction Conjugation Conjugation (Linker-Payload) Reduction->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC/TFF) Quenching->Purification Final_ADC Purified ADC Purification->Final_ADC Analysis DAR & Aggregate Analysis (HIC/SEC) Final_ADC->Analysis DAR_Troubleshooting_Logic cluster_low_dar Low DAR cluster_high_dar High DAR cluster_aggregation Aggregation Start Problem Observed Low_DAR Low DAR Start->Low_DAR High_DAR High DAR Start->High_DAR Aggregation Aggregation Start->Aggregation Cause_Reduction Inefficient Reduction? Low_DAR->Cause_Reduction Cause_pH_Low Suboptimal pH? Low_DAR->Cause_pH_Low Cause_Stoich_Low Low Payload Ratio? Low_DAR->Cause_Stoich_Low Solution_Reduction Optimize TCEP/Time/Temp Cause_Reduction->Solution_Reduction Solution_pH_Low Adjust Buffer pH Cause_pH_Low->Solution_pH_Low Solution_Stoich_Low Increase Payload Ratio Cause_Stoich_Low->Solution_Stoich_Low Cause_Stoich_High Excess Payload Ratio? High_DAR->Cause_Stoich_High Cause_Over_Reduction Over-reduction? High_DAR->Cause_Over_Reduction Solution_Stoich_High Decrease Payload Ratio Cause_Stoich_High->Solution_Stoich_High Solution_Over_Reduction Decrease TCEP/Time Cause_Over_Reduction->Solution_Over_Reduction Cause_Hydrophobicity High Hydrophobicity? Aggregation->Cause_Hydrophobicity Cause_Buffer Suboptimal Buffer? Aggregation->Cause_Buffer Solution_Hydrophobicity Lower DAR / Use PEG Linker Cause_Hydrophobicity->Solution_Hydrophobicity Solution_Buffer Screen Buffers / Add Excipients Cause_Buffer->Solution_Buffer

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during conjugation with polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the visual and analytical signs of protein aggregation during PEGylation?

A1: Aggregation can be identified both visually and through analytical techniques. Visually, you might notice cloudiness (turbidity), opalescence, or the formation of visible particles (precipitates) in your reaction mixture.[1] Analytically, methods like Size Exclusion Chromatography (SEC) will reveal the emergence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity.[1] An increase in absorbance at 350 nm in UV-Vis spectroscopy can also indicate the presence of light-scattering aggregates.[2]

Q2: What are the primary causes of protein aggregation when using PEG linkers?

A2: Protein aggregation during PEGylation is a complex issue with several contributing factors:[1]

  • Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large, often insoluble, aggregates.[1]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[1][2]

  • Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors like pH, temperature, and buffer composition.[1][2][3] Deviating from a protein's optimal conditions can expose hydrophobic regions, which promotes aggregation.[1][2]

  • PEG-Protein Interactions: Although PEG is generally used to enhance protein stability, interactions between the PEG polymer and the protein surface can sometimes trigger conformational changes that encourage aggregation.[1] The length and architecture of the PEG chain can influence these interactions.[4]

  • Poor Reagent Quality: Impurities in the PEG reagent, or a high percentage of diol in what is supposed to be a monofunctional PEG, can cause unintended cross-linking.[1]

  • Hydrophobicity of Linkers: The introduction of hydrophobic linkers can expose the protein's own hydrophobic regions, leading to self-association to minimize contact with the aqueous environment.[2]

Q3: How does the choice of a monofunctional vs. a bifunctional PEG linker affect aggregation?

A3: If you are experiencing aggregation due to cross-linking, it is highly recommended to use a monofunctional PEG reagent.[1] Homobifunctional linkers have reactive groups at both ends, creating a significant risk of linking multiple protein molecules together.[1] If aggregation is a persistent problem with a bifunctional linker, switching to a monofunctional version is a critical troubleshooting step.[1]

Q4: Can the molecular weight of the PEG linker influence protein aggregation?

A4: Yes, the molecular weight (MW) of the PEG can impact aggregation. For instance, a study on Granulocyte-Colony Stimulating Factor (GCSF) demonstrated that attaching a 20 kDa PEG molecule at the N-terminus could prevent protein precipitation by making the aggregates soluble and slowing the rate of aggregation compared to the unmodified protein.[5] Even a smaller 5 kDa PEG showed a significant improvement in stability.[5] The hydrophilic nature and steric hindrance provided by the PEG group are thought to be the main reasons for this effect.[1] However, the effect of PEG MW can be protein-specific.[1]

Q5: What role do stabilizing excipients play in preventing aggregation?

A5: Excipients are additives that can help stabilize proteins and prevent aggregation.[1] They function through various mechanisms, such as preferential exclusion, which enhances protein stability, and by suppressing non-specific protein-protein interactions.[1]

Troubleshooting Guide

Issue: I am observing significant precipitation after adding the PEG linker to my protein solution.

Potential Cause Troubleshooting Strategy Experimental Protocol
High Protein Concentration Reduce the protein concentration.Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]
High PEG:Protein Molar Ratio Decrease the molar excess of the PEG linker.Screen different molar ratios (e.g., 1:1, 5:1, 10:1, 20:1).[1] Start with a lower ratio and gradually increase it while monitoring for aggregation.[1]
Suboptimal pH Optimize the pH of the reaction buffer.Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH.[1] Amine-reactive conjugations are typically performed at a pH of 7.2-8.5.[6]
High Temperature Lower the reaction temperature.Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1][6] This slows down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.[1]
Intermolecular Cross-linking Switch to a monofunctional PEG linker.If using a bifunctional linker, replace it with a monofunctional alternative to prevent the linking of multiple protein molecules.[1]
Buffer Composition Add stabilizing excipients to the reaction buffer.Test the addition of stabilizers such as sugars (sucrose, trehalose (B1683222) at 5-10% w/v), amino acids (arginine, glycine (B1666218) at 50-100 mM), or non-ionic surfactants (Polysorbate 20, Polysorbate 80 at 0.01-0.05% v/v).[1]

Quantitative Data Summary

The following tables provide a starting point for optimizing your PEGylation reaction to minimize aggregation.

Table 1: Recommended Starting Concentrations for Stabilizing Excipients

Excipient ClassExampleRecommended Concentration RangeMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.[1]
Amino Acids Arginine, Glycine50-100 mM for ArginineKnown to suppress non-specific protein-protein interactions.[1][6]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1]

Table 2: Screening Parameters for PEGylation Optimization

ParameterRecommended Range for ScreeningRationale
Protein Concentration 0.5 - 5 mg/mLHigher concentrations increase the likelihood of intermolecular interactions.[1][2]
PEG:Protein Molar Ratio 1:1, 5:1, 10:1, 20:1A higher molar excess can drive the reaction but also increases the risk of aggregation.[1]
pH 6.0, 7.0, 7.4, 8.0Protein stability is highly pH-dependent.[1][2]
Temperature 4°C, Room TemperatureLower temperatures slow the reaction rate, potentially reducing aggregation.[1][6]

Experimental Protocols

Protocol 1: Systematic Screening of PEGylation Conditions

This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize aggregation.

Materials:

  • Protein stock solution of known concentration

  • Activated PEG linker stock solution

  • Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).[1] Ensure buffers do not contain primary amines (e.g., Tris) if you are targeting amines on the protein.[1] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[1]

  • Stabilizing excipients (optional, from Table 1)

  • 96-well microplate or microcentrifuge tubes

  • Method for quantifying aggregation (e.g., SEC-HPLC, DLS, or UV-Vis spectrophotometer for turbidity at 350 nm)

Methodology:

  • Experimental Design: Set up a matrix of conditions to test different protein concentrations, PEG:protein molar ratios, pH values, and temperatures.

  • Reaction Setup:

    • Add the appropriate volume of protein solution to each well or tube.

    • Add the corresponding reaction buffer and any excipients being tested.

    • Initiate the reaction by adding the activated PEG reagent.

  • Incubation: Incubate the reactions under the specified temperature conditions for a set duration (e.g., 2 hours).

  • Analysis:

    • Visually inspect each reaction for signs of precipitation.

    • Measure the turbidity of each sample by reading the absorbance at 350 nm.

    • For the most promising conditions (i.e., those with the lowest turbidity), perform a more detailed analysis using SEC to quantify the percentage of monomer, dimer, and higher-order aggregates.

Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.[1]

Materials:

  • SEC-HPLC system with a UV detector

  • Appropriate SEC column for the size range of your protein and its potential aggregates

  • Mobile phase (e.g., Phosphate-Buffered Saline)[1]

  • PEGylated protein sample

  • Low-protein-binding 0.1 or 0.22 µm filters[1]

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[1]

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]

  • Injection: Inject an appropriate volume of the filtered sample onto the SEC column.[1]

  • Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).[1]

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight species.

    • Integrate the area of each peak.

    • Calculate the percentage of each species relative to the total peak area.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Reaction_Mix Reaction Mixture (Optimized Conditions) Protein->Reaction_Mix PEG_Linker Activated PEG Linker PEG_Linker->Reaction_Mix Purification Purification (e.g., SEC, IEX) Reaction_Mix->Purification Analysis Characterization (SEC, DLS, Mass Spec) Purification->Analysis Final_Product Final_Product Analysis->Final_Product PEGylated Protein (Low Aggregation)

Caption: A typical experimental workflow for protein PEGylation.

Aggregation_Troubleshooting Observe_Aggregation Aggregation Observed? Optimize_Conditions Optimize Reaction Conditions Observe_Aggregation->Optimize_Conditions Yes Success Aggregation Minimized Observe_Aggregation->Success No Concentration Lower Protein/PEG Ratio Optimize_Conditions->Concentration Temperature Lower Temperature Optimize_Conditions->Temperature pH Adjust pH Optimize_Conditions->pH Add_Excipients Add Stabilizing Excipients Change_Linker Change PEG Linker Add_Excipients->Change_Linker Add_Excipients->Change_Linker Not Sufficient Add_Excipients->Success Effective Change_Linker->Success Effective Failure Aggregation Persists Change_Linker->Failure Concentration->Add_Excipients Concentration->Add_Excipients Not Sufficient Concentration->Success Effective Temperature->Add_Excipients Temperature->Add_Excipients Not Sufficient Temperature->Success Effective pH->Add_Excipients pH->Add_Excipients Not Sufficient pH->Success Effective

References

Technical Support Center: Refinement of Analytical Methods for Complex ADC and PROTAC Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical refinement of complex Antibody-Drug Conjugate (ADC) and Proteolysis-Targeting Chimera (PROTAC) mixtures.

Frequently Asked Questions (FAQs)

Antibody-Drug Conjugates (ADCs)

  • What are the critical quality attributes (CQAs) of an ADC that require analytical monitoring? Critical quality attributes for ADCs that need careful monitoring include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of unconjugated antibody, the amount of free cytotoxic drug, and the presence of aggregates.[1] These attributes are crucial as they can directly impact the efficacy and safety of the ADC.[2]

  • Which analytical technique is most suitable for determining the drug-to-antibody ratio (DAR)? Several techniques can be used for DAR determination, each with its own advantages. Hydrophobic Interaction Chromatography (HIC) is a widely used method that separates ADC species based on the number of conjugated drugs.[3][4] Reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) are also powerful techniques for this purpose.[5] The choice of technique may depend on the specific characteristics of the ADC and the desired level of detail.

  • How can I quantify the amount of free cytotoxic drug in my ADC sample? Quantifying free cytotoxic drugs is critical due to their potential toxicity.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS), is a highly sensitive and specific method for detecting and quantifying low levels of free drugs in ADC preparations.[1][2]

Proteolysis-Targeting Chimeras (PROTACs)

  • What is the "hook effect" in PROTAC analysis and how can it be mitigated? The "hook effect" is a phenomenon observed in PROTAC dose-response assays where the degradation efficiency decreases at very high PROTAC concentrations. This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that prevent the formation of the productive ternary complex required for degradation. To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation.

  • How can I confirm that my PROTAC is forming a ternary complex with the target protein and the E3 ligase? Several biophysical and cellular assays can be used to confirm ternary complex formation. Time-Resolved Fluorescence Energy Transfer (TR-FRET) and NanoBRET are powerful in-cell assays that can detect the proximity of the target protein and the E3 ligase in the presence of the PROTAC.[5] Native mass spectrometry can also be used to directly observe the formation of the ternary complex in vitro.

  • My PROTAC is not showing any degradation of the target protein. What are the possible reasons? Lack of degradation can stem from several factors. Poor cell permeability of the PROTAC is a common issue. The ternary complex may not be forming, or if it is, it might not be in a productive conformation for ubiquitination. It's also possible that the target protein is not being ubiquitinated or that the proteasome is inhibited. A step-by-step troubleshooting workflow is recommended to diagnose the issue.

Troubleshooting Guides

ADC Analysis: HPLC-Based Methods

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape and resolution in Size Exclusion Chromatography (SEC) Hydrophobic interactions between the ADC and the SEC column stationary phase.Add a small percentage of an organic modifier (e.g., isopropanol, acetonitrile) to the mobile phase to disrupt hydrophobic interactions.[2]
Inappropriate mobile phase composition (pH, salt concentration).Optimize the mobile phase pH and salt concentration to improve protein stability and reduce non-specific interactions.
Variable retention times in Hydrophobic Interaction Chromatography (HIC) Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the high-salt and low-salt mobile phases.
Temperature fluctuations.Use a column thermostat to maintain a constant temperature throughout the analysis.
Low recovery of free drug in Reversed-Phase HPLC (RP-HPLC) Adsorption of the hydrophobic drug to the analytical column or system components.Use a column with a different stationary phase or modify the mobile phase with additives to reduce non-specific binding.
Inefficient extraction from the ADC sample matrix.Optimize the sample preparation method, such as protein precipitation or solid-phase extraction, to ensure complete recovery of the free drug.[6]

PROTAC Analysis: Cell-Based Assays

IssuePossible Cause(s)Recommended Solution(s)
No target protein degradation observed in Western Blot Poor cell permeability of the PROTAC.Assess cell permeability using a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay. If permeability is low, consider redesigning the PROTAC to improve its physicochemical properties.
Lack of ternary complex formation.Confirm ternary complex formation using TR-FRET, NanoBRET, or co-immunoprecipitation (Co-IP) assays.
Non-productive ternary complex geometry.If a ternary complex forms but no degradation occurs, the geometry may be incorrect for ubiquitination. Consider redesigning the linker to alter the orientation of the target and E3 ligase.
High variability in DC50 and Dmax values Inconsistent cell culture conditions (cell passage number, confluency, cell health).Standardize cell culture protocols, including using cells within a defined passage number range and ensuring consistent seeding densities.
Instability of the PROTAC in cell culture medium.Assess the stability of the PROTAC in the cell culture medium over the time course of the experiment.
"Hook effect" observed at high PROTAC concentrations Formation of non-productive binary complexes.Perform a full dose-response experiment to identify the optimal concentration for maximal degradation and avoid using concentrations in the hook effect range for subsequent experiments.

Data Presentation

Table 1: Comparison of Analytical Techniques for ADC DAR Determination

Analytical TechniquePrincipleAdvantagesDisadvantages
Hydrophobic Interaction Chromatography (HIC) Separates based on hydrophobicity, which increases with drug load.Mild, non-denaturing conditions; good resolution of different DAR species.[3]Mobile phases are often not compatible with mass spectrometry.[7]
Reversed-Phase HPLC (RP-HPLC) Separates based on hydrophobicity under denaturing conditions.High resolution; compatible with mass spectrometry.Can cause protein denaturation, potentially altering the ADC structure.
Mass Spectrometry (MS) Measures the mass-to-charge ratio to determine the molecular weight of different ADC species.Provides accurate mass information and can identify sites of conjugation.Can be complex to interpret for heterogeneous mixtures.
UV-Vis Spectroscopy Calculates DAR based on the absorbance of the protein and the drug at specific wavelengths.Simple and rapid.Less accurate for complex mixtures; requires distinct absorbance maxima for the antibody and the drug.[8]

Table 2: Representative Efficacy Data for Common PROTACs

PROTACTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
ARV-110 Androgen ReceptorVHLVCaP1>95
dBET1 BRD4CRBNHeLa8~98
MZ1 BRD4VHLHeLa24>90
ARV-471 Estrogen ReceptorCRBNMCF7<1>90

Experimental Protocols

Protocol 1: Determination of ADC Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

  • Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or equivalent.

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol.

  • Gradient:

    • 0-3 min: 0% B

    • 3-15 min: 0-100% B

    • 15-18 min: 100% B

    • 18-21 min: 100-0% B

    • 21-25 min: 0% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL (sample at ~1 mg/mL).

  • Data Analysis: Integrate the peaks corresponding to different DAR species. Calculate the average DAR by taking the weighted average of the peak areas.

Protocol 2: Analysis of PROTAC-Mediated Protein Degradation by Western Blot

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

ADC_Analysis_Workflow cluster_sample ADC Sample cluster_analysis Analytical Techniques cluster_results Critical Quality Attributes ADC_Sample Complex ADC Mixture SEC Size Exclusion Chromatography (SEC) (Aggregation Analysis) ADC_Sample->SEC HIC Hydrophobic Interaction Chromatography (HIC) (DAR Analysis) ADC_Sample->HIC RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Free Drug Analysis) ADC_Sample->RP_HPLC Aggregation Aggregation Level SEC->Aggregation MS Mass Spectrometry (MS) (Structural Confirmation) HIC->MS DAR DAR & Distribution HIC->DAR Free_Drug Free Drug Level RP_HPLC->Free_Drug Structure Structural Integrity MS->Structure

Caption: Workflow for the analytical characterization of ADCs.

PROTAC_Degradation_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

Troubleshooting_PROTAC_Degradation Start No Target Degradation Observed Check_Permeability Assess Cell Permeability (e.g., CETSA, NanoBRET) Start->Check_Permeability Check_Ternary_Complex Confirm Ternary Complex Formation (e.g., TR-FRET, Co-IP) Check_Permeability->Check_Ternary_Complex Permeable Redesign_PROTAC Redesign PROTAC (Improve Permeability) Check_Permeability->Redesign_PROTAC Not Permeable Check_Ubiquitination Detect Target Ubiquitination (e.g., Ubiquitination Assay) Check_Ternary_Complex->Check_Ubiquitination Complex Formed Redesign_Linker Redesign Linker (Optimize Geometry) Check_Ternary_Complex->Redesign_Linker No Complex Check_Proteasome Check Proteasome Activity (e.g., Proteasome Inhibitor Control) Check_Ubiquitination->Check_Proteasome No Ubiquitination Success Degradation Achieved Check_Ubiquitination->Success Ubiquitination Detected Redesign_PROTAC->Start Redesign_Linker->Start

Caption: Troubleshooting workflow for lack of PROTAC activity.

References

Technical Support Center: Enhancing Cell Permeability of PEG-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of polyethylene (B3416737) glycol (PEG)-containing Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a significant challenge for PEG-containing PROTACs?

A1: PROTACs, by their nature, are large molecules, often with molecular weights exceeding 800 Da.[1][2] This size, combined with a high polar surface area (PSA) and numerous hydrogen bond donors and acceptors, places them in a chemical space "beyond the Rule of Five" (bRo5), which typically defines drug-like molecules with good oral bioavailability.[1][3] These properties can significantly hinder their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular targets.[1] While PEG linkers are often incorporated to improve solubility, they can also increase the molecular weight and polar surface area, further complicating cell permeability.[4][5]

Q2: How does the PEG linker's length and composition affect PROTAC permeability?

A2: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[6]

  • Length: Generally, shorter linkers are preferred to minimize molecular weight and polar surface area.[2] Studies have shown that permeability can decrease as the length of the PEG linker increases.[7][8][9]

  • Composition: The hydrophilicity of PEG linkers can improve the aqueous solubility of the PROTAC molecule.[4][6][10] However, some studies suggest that more lipophilic alkyl linkers might improve permeability by reducing the polar surface area.[7]

  • Flexibility and Conformation: A key advantage of flexible linkers like PEG is their ability to allow the PROTAC to adopt folded conformations.[3][5][11] This can shield the polar groups of the molecule, reducing the effective polar surface area and facilitating membrane traversal, a phenomenon sometimes referred to as the "chameleon effect".[2][11]

Q3: What is the "hook effect" and is it related to cell permeability?

A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[4][12] This occurs because, at these high concentrations, the PROTAC molecules are more likely to form binary complexes (PROTAC:Target Protein or PROTAC:E3 Ligase) rather than the desired productive ternary complex (Target Protein:PROTAC:E3 Ligase).[4][13] While the hook effect is primarily a concentration-dependent pharmacological issue, it is indirectly related to permeability. A PROTAC with poor cell permeability may not reach a high enough intracellular concentration to exhibit a significant hook effect. Conversely, for a highly permeable PROTAC, understanding the hook effect is crucial for determining the optimal therapeutic window.

Q4: What are the most critical physicochemical properties to optimize for better PROTAC permeability?

A4: Beyond the general "Rule of Five," several properties are critical for PROTAC permeability:[1][3]

  • Molecular Weight (MW): While inherently high for PROTACs, minimizing MW where possible is beneficial.[1]

  • Topological Polar Surface Area (TPSA): A major contributor to poor permeability; reducing TPSA is a key goal.[1]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers increase polarity. Strategies like replacing amide bonds with esters can reduce the HBD count and improve permeability.[1][9]

  • Lipophilicity (LogP/LogD): An optimal balance is required. Too little lipophilicity prevents entry into the cell membrane, while too much can cause the PROTAC to become trapped in the lipid bilayer or lead to poor aqueous solubility.[1]

  • Conformational Flexibility & Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to form intramolecular hydrogen bonds can mask polar functional groups and stabilize a more compact, membrane-compatible conformation.[11][14]

Troubleshooting Guide

Problem 1: My PROTAC is potent in biochemical assays (e.g., target binding, ternary complex formation) but shows weak or no degradation activity in cellular assays.

  • Possible Cause: This is a classic indicator of poor cell permeability.[1][2] The PROTAC cannot reach a sufficient intracellular concentration to effectively engage the target and the E3 ligase.

  • Troubleshooting Steps & Solutions:

    • Directly Measure Permeability: Quantify the cell permeability of your PROTAC using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell assay.[2][4] This will confirm if permeability is the issue.

    • Analyze Physicochemical Properties: Calculate the MW, TPSA, HBD/HBA count, and LogP of your molecule. Compare these values to those of known permeable PROTACs.

    • Systematic Linker Modification:

      • Shorten the Linker: Synthesize analogs with systematically shorter PEG linkers.[8]

      • Vary Linker Composition: Replace the PEG linker with a more lipophilic alkyl linker of similar length to see if reducing polarity is beneficial.[7]

      • Introduce Rigidity: Incorporate rigid elements like piperazine (B1678402) or piperidine (B6355638) moieties into the linker, which can improve permeability and metabolic stability.[3][15]

    • Modify Ligand-Linker Junctions: Consider an amide-to-ester substitution at a linker junction. This reduces the HBD count and can significantly improve permeability.[8][9]

Problem 2: I observe inconsistent degradation across different batches of the same PROTAC.

  • Possible Cause: While this could be due to synthesis or purity issues, it can also be related to the compound's poor solubility, which is often linked to permeability challenges. If the compound precipitates in the cell culture media, the effective concentration will vary.

  • Troubleshooting Steps & Solutions:

    • Assess Aqueous Solubility: Determine the kinetic solubility of your PROTAC in both buffer (e.g., PBS) and your cell culture medium.

    • Improve Solubility through Formulation: For in vitro experiments, ensure the final DMSO concentration is low (typically <0.5%). Using formulation strategies like incorporating serum proteins (e.g., BSA) in the assay buffer can sometimes improve solubility and recovery in permeability assays.[16][17]

    • Re-evaluate Linker Design: A more hydrophilic PEG linker, while potentially challenging for permeability, can improve solubility.[10] A careful balance must be struck.

Problem 3: My PROTAC's permeability is still low after initial linker modifications.

  • Possible Cause: The overall molecular properties, beyond just the linker, are preventing cell entry. Advanced strategies may be required.

  • Troubleshooting Steps & Solutions:

    • Promote Intramolecular Hydrogen Bonding: Analyze the 3D structure of your PROTAC computationally. Introduce functional groups that can form intramolecular hydrogen bonds to encourage a folded, "chameleon-like" conformation.[11][14]

    • Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly. For example, converting a carboxylic acid to an ester can improve permeability.[3]

    • Advanced Delivery Systems: For preclinical studies, consider formulation-based approaches. Encapsulating the PROTAC in lipid-based nanoparticles, liposomes, or polymeric micelles can overcome permeability barriers.[18][19][20]

Quantitative Data on PROTAC Permeability

The following table summarizes permeability data from literature, highlighting the impact of structural modifications. This data can serve as a benchmark for your own experiments.

Compound/ModificationLinker Type/LengthAssayPermeability (Pₑ or Pₐₚₚ) (x 10⁻⁶ cm/s)Key Finding
MZ Series PROTAC 7 2-unit PEGPAMPA0.6[8]Shorter PEG linker is 20-fold more permeable than the 3-unit PEG version (Compound 8).[8]
MZ Series PROTAC 8 3-unit PEGPAMPA0.03[7]Longer PEG linker significantly reduces permeability.
AT Series PROTAC 15 1-unit PEGPAMPA0.005[7]PEG linker was more permeable than the alkyl linker in this series.
AT Series PROTAC 17 AlkylPAMPA0.002[7]Alkyl linker, despite reducing PSA, resulted in lower permeability, possibly due to conformational effects.[7]
SLX Series Compound 4 Amide LinkagePAMPA~4.3 (calculated from Pₑ of 8.6 and 2-fold difference)[8]Amide-containing compound.
SLX Series Compound 3 Ester LinkagePAMPA8.6[8]Amide-to-ester substitution doubled the permeability.[8]
Cereblon PROTAC 14 PEG-basedCaco-21.7 (A to B)Demonstrates moderate permeability but is subject to significant transporter efflux (Efflux Ratio = 8.4).[21]
VHL PROTAC 20b PEG-basedCaco-20.35 (A to B)Low permeability and not a substrate for significant efflux (Efflux Ratio ~0.7).[21]

Note: Permeability values can vary significantly between different assays and experimental conditions. These values are for comparative purposes.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures a compound's ability to diffuse across an artificial lipid membrane and is a high-throughput method to assess passive permeability.[2][22][23]

Materials:

  • 96-well donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate (matching the donor plate)

  • Lipid solution (e.g., 2% (w/v) phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds (high permeability, e.g., caffeine; low permeability, e.g., famotidine)[23]

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Carefully add 5 µL of the lipid solution to the filter of each well on the donor plate. Let the solvent evaporate for at least 1 hour, leaving a stable artificial membrane.

  • Prepare Donor Solutions: Create stock solutions of your PROTACs and controls in DMSO. Dilute these stocks with PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.

  • Load Plates:

    • Add 300 µL of fresh PBS to each well of the acceptor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

    • Add 150 µL of your donor solutions to the appropriate wells of the donor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pₑ) using the following equation: Pₑ = C × [-ln(1 - [drug]ₐ / [drug]ₑq)] Where C is a constant related to the volumes and membrane area, [drug]ₐ is the concentration in the acceptor well, and [drug]ₑq is the equilibrium concentration.[22]

Protocol 2: Caco-2 Cell Permeability Assay

This assay is considered a gold standard as it uses a monolayer of human colon adenocarcinoma cells (Caco-2) that mimics the intestinal epithelium, allowing for the assessment of passive diffusion, active transport, and efflux.[21][24]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (for monolayer integrity testing)

  • Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, digoxin (B3395198) for efflux substrate)[17]

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer.

    • Measure the TEER of each well. Values should be >250 Ω·cm².

    • Perform a Lucifer yellow permeability test. The apparent permeability (Pₐₚₚ) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.[24]

  • Permeability Assay:

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Apical to Basolateral (A→B) Transport: Add the PROTAC solution in transport buffer to the apical (upper) chamber (donor). Add fresh transport buffer to the basolateral (lower) chamber (receiver).

    • Basolateral to Apical (B→A) Transport: To assess efflux, add the PROTAC solution to the basolateral chamber (donor) and fresh buffer to the apical chamber (receiver).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours, with gentle shaking.

  • Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the PROTAC using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₐₚₚ) in cm/s for both directions.

    • Calculate the Efflux Ratio (ER) : ER = Pₐₚₚ (B→A) / Pₐₚₚ (A→B). An efflux ratio significantly greater than 2 suggests the PROTAC is a substrate of an active efflux transporter.[2]

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to PROTAC development.

PROTAC_Mechanism cluster_cell Cell PROTAC PEG-Containing PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation Permeation Cell Permeation (Rate-Limiting Step) Permeation->PROTAC

Caption: The mechanism of action for a PROTAC, highlighting the initial cell permeation step.

Troubleshooting_Workflow Start Start: PROTAC shows low cellular activity MeasurePerm Measure Permeability (PAMPA, Caco-2) Start->MeasurePerm IsPermLow Permeability Low? MeasurePerm->IsPermLow AnalyzeProps Analyze Physicochemical Properties (MW, TPSA, LogP) IsPermLow->AnalyzeProps Yes EndBad Consider alternate scaffold or target IsPermLow->EndBad No (Other issues, e.g., Target Engagement) ModifyLinker Strategy 1: Modify Linker (Length, Rigidity, Composition) AnalyzeProps->ModifyLinker ModifyChem Strategy 2: Chemical Modification (Amide->Ester, Promote IMHB) AnalyzeProps->ModifyChem AdvDelivery Strategy 3: Advanced Delivery (Nanoparticles, Prodrugs) AnalyzeProps->AdvDelivery ReTest Synthesize & Re-Test Permeability and Activity ModifyLinker->ReTest ModifyChem->ReTest AdvDelivery->ReTest ReTest->IsPermLow Re-evaluate EndGood End: Improved Cellular Activity ReTest->EndGood Success

Caption: A troubleshooting workflow for addressing poor PROTAC permeability.

Permeability_Factors center PROTAC Cell Permeability MW Molecular Weight (-) center->MW TPSA Polar Surface Area (-) center->TPSA HBD H-Bond Donors (-) center->HBD LogP Lipophilicity (Optimal Range) center->LogP LinkerLength Linker Length (Shorter is often better) center->LinkerLength IMHB Intramolecular H-Bonding (+) center->IMHB Conformation Folded Conformation (+) center->Conformation Rigidity Linker Rigidity (Can improve) center->Rigidity

References

Validation & Comparative

A Head-to-Head Comparison of Cysteine Conjugation Linkers: Chloroacetamido-PEG4-C2-Boc vs. Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of proteins through cysteine conjugation is a cornerstone of modern biopharmaceutical development, enabling the creation of targeted therapeutics like antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and precisely labeled proteins for diagnostic applications. The choice of linker chemistry is paramount to the success of these conjugates, directly impacting their stability, efficacy, and safety. This guide provides an objective, data-driven comparison of two prominent cysteine-reactive linkers: the classical maleimide-based linkers and the emerging chloroacetamide-based linkers, exemplified here by Chloroacetamido-PEG4-C2-Boc.

Executive Summary

Maleimide (B117702) linkers have long been the gold standard for cysteine conjugation due to their high reactivity and specificity for thiols under mild conditions. However, a significant drawback is the potential instability of the resulting thiosuccinimide linkage, which can undergo a retro-Michael reaction in the presence of endogenous thiols like glutathione (B108866), leading to premature drug release and potential off-target toxicity.

Chloroacetamide linkers, on the other hand, form a highly stable thioether bond through a nucleophilic substitution reaction. This linkage is generally considered irreversible under physiological conditions, offering a significant advantage in terms of conjugate stability. While historically considered less reactive than maleimides, recent developments have highlighted their utility in creating robust bioconjugates. This guide will delve into the nuanced performance characteristics of each linker to inform your selection process.

Chemical Principles and Reaction Mechanisms

Maleimide Linkers: The conjugation of maleimides to cysteine residues proceeds via a Michael addition reaction. The thiol group of the cysteine acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][2]

dot

Caption: Cysteine conjugation with a maleimide linker.

This compound Linker: Chloroacetamide linkers react with cysteine thiols via a second-order nucleophilic substitution (SN2) reaction. The thiolate anion of the cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This reaction is also specific for thiols, particularly at a slightly more alkaline pH than maleimide reactions to facilitate the formation of the more nucleophilic thiolate anion.

dot

Caption: Cysteine conjugation with a chloroacetamide linker.

Quantitative Data Comparison

The following tables summarize key performance parameters for maleimide and chloroacetamide linkers based on available literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

ParameterMaleimide LinkersChloroacetamide LinkersReferences
Reaction Mechanism Michael AdditionNucleophilic Substitution (SN2)[1]
Reactive Group MaleimideChloroacetyl
Bond Formed ThiosuccinimideThioether[3]
Optimal pH 6.5 - 7.57.0 - 8.5[1][2]
Reaction Time Fast (minutes to a few hours)Generally slower than maleimides[4]
Specificity for Cysteine High at pH 6.5-7.5Generally high, can have some reactivity with other nucleophiles at higher pH[1][5]
Off-Target Reactivity Can react with amines at pH > 7.5Can react with histidine and methionine, though generally less reactive than iodoacetamide[1][6]
ParameterMaleimide Conjugate (Thiosuccinimide)Chloroacetamide Conjugate (Thioether)References
Bond Stability Susceptible to retro-Michael reaction and thiol exchangeHighly stable and considered irreversible under physiological conditions[7]
Plasma Stability Variable, can be low due to thiol exchange with albumin and glutathioneGenerally high[3][8]
Hydrolytic Stability of Linker Maleimide ring can hydrolyze, rendering it unreactiveChloroacetamide can undergo hydrolysis, especially at non-neutral pH[1]
Half-life in presence of GSH ~4 minutesSignificantly longer than maleimide conjugates[9]

Experimental Protocols

General Protocol for Cysteine Conjugation with a Maleimide Linker

This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a protein containing accessible cysteine residues.

1. Materials:

  • Protein with accessible cysteine(s)

  • Maleimide-functionalized payload

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed

  • Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: Free cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

2. Protein Preparation:

  • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, treat the protein with a 10-50 fold molar excess of TCEP for 1-2 hours at room temperature.

  • If using DTT, it must be removed prior to conjugation (e.g., using a desalting column) as it will compete for the maleimide.

  • The protein solution should be in a degassed buffer to prevent re-oxidation of the thiols.

3. Conjugation Reaction:

  • Dissolve the maleimide-functionalized payload in a suitable solvent (e.g., DMSO or DMF) at a high concentration.

  • Add the payload solution to the protein solution at a molar ratio of 5-20 fold excess of the maleimide reagent to the protein. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

4. Quenching and Purification:

  • Quench the reaction by adding an excess of a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to react with any unreacted maleimide.

  • Purify the conjugate from excess payload and quenching reagent using SEC or dialysis.

5. Characterization:

  • Determine the drug-to-antibody ratio (DAR) or degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

  • Assess the purity and aggregation of the conjugate by SEC-HPLC.

General Protocol for Cysteine Conjugation with this compound

This protocol provides a general guideline for conjugating a chloroacetamide-functionalized molecule to a protein.

1. Materials:

  • Protein with accessible cysteine(s)

  • This compound or other chloroacetamide linker

  • Reaction Buffer: Phosphate buffer or Tris buffer, pH 8.0-8.5, degassed

  • Reducing agent (if necessary): TCEP

  • Purification system: SEC or dialysis

2. Protein Preparation:

  • Similar to the maleimide protocol, reduce any disulfide bonds with TCEP if necessary.

  • Exchange the protein into the reaction buffer (pH 8.0-8.5).

3. Conjugation Reaction:

  • Dissolve the chloroacetamide linker in a suitable solvent.

  • Add the linker to the protein solution at a 10-50 fold molar excess.

  • Incubate the reaction for 2-24 hours at room temperature or 37°C. The reaction is generally slower than with maleimides, so longer incubation times or higher temperatures may be required.

4. Purification:

  • Purify the conjugate using SEC or dialysis to remove unreacted linker.

5. Characterization:

  • Characterize the conjugate for DOL/DAR and purity as described for the maleimide protocol.

dot

Experimental_Workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Start Protein Solution Reduce Reduce Disulfides (optional) Start->Reduce Buffer_Exchange Buffer Exchange Reduce->Buffer_Exchange Add_Linker Add Linker Buffer_Exchange->Add_Linker Incubate Incubate Add_Linker->Incubate Purify Purify (SEC/Dialysis) Incubate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

Caption: General experimental workflow for cysteine conjugation.

Stability Considerations and Mitigation Strategies

Maleimide Conjugate Instability: The primary stability concern for maleimide conjugates is the reversibility of the Michael addition, known as the retro-Michael reaction.[7] This can lead to the exchange of the payload with other thiols in the biological environment, most notably glutathione and albumin.[7]

dot

Retro_Michael_Reaction Thiosuccinimide_Adduct Protein-S-Linker-Payload Deconjugated_Protein Protein-SH Thiosuccinimide_Adduct->Deconjugated_Protein Retro-Michael Exchanged_Product Thiol-S-Linker-Payload Thiosuccinimide_Adduct->Exchanged_Product Thiol Exchange Free_Thiol Endogenous Thiol (e.g., Glutathione) Free_Thiol->Exchanged_Product

Caption: Instability pathway of maleimide conjugates.

Strategies to Enhance Maleimide Conjugate Stability:

  • Hydrolysis: The thiosuccinimide ring can be hydrolyzed to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[7] This can be promoted by incubating the conjugate at a slightly basic pH (e.g., 8-9) after the initial conjugation.

  • Next-Generation Maleimides: N-aryl maleimides have been shown to form more stable conjugates due to accelerated hydrolysis of the thiosuccinimide ring.[10]

Chloroacetamide Conjugate Stability: The thioether bond formed by chloroacetamide linkers is significantly more stable than the thiosuccinimide bond of maleimide conjugates and is not susceptible to the retro-Michael reaction.[3] This inherent stability is a major advantage for applications requiring long-term stability in vivo.

Conclusion and Recommendations

The choice between a this compound and a maleimide linker depends critically on the specific requirements of the application.

Choose a maleimide linker when:

  • Rapid reaction kinetics are essential.

  • The downstream application is not sensitive to potential deconjugation.

  • Strategies to enhance stability, such as post-conjugation hydrolysis, can be readily implemented.

Choose a this compound linker when:

  • High stability of the final conjugate is the primary concern.

  • The application involves prolonged exposure to a biological environment where thiol exchange is likely.

  • Longer reaction times are acceptable.

For the development of therapeutics such as ADCs, where stability in circulation is paramount to ensure efficacy and minimize off-target toxicity, the superior stability of the thioether bond formed by chloroacetamide linkers presents a compelling advantage. While maleimide chemistry is a well-established and efficient method, the inherent instability of the resulting conjugate is a significant consideration that often necessitates additional steps or the use of next-generation maleimides to overcome. The this compound linker, and chloroacetamide chemistry in general, offers a robust alternative for creating highly stable bioconjugates.

References

A Comparative Guide to Chloroacetamide and Bromoacetamide Reactivity for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of modern biotechnology. Among the various chemical strategies available, the alkylation of cysteine residues by α-haloacetamides is a widely employed technique for protein labeling, inhibition, and the creation of antibody-drug conjugates. The choice of the halogen atom—chlorine or bromine—profoundly influences the reaction's kinetics and specificity. This guide provides an objective, data-driven comparison of chloroacetamide and bromoacetamide to inform the selection of the optimal reagent for specific bioconjugation applications.

Fundamental Principles of Haloacetamide Reactivity

Chloroacetamides and bromoacetamides react with the nucleophilic thiol group of a cysteine residue via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction rate is primarily governed by the leaving group ability of the halide ion. The established trend for leaving group potential among halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This principle dictates that bromoacetamide is inherently more reactive than chloroacetamide because bromide is a better leaving group than chloride.[1]

Quantitative Comparison of Reactivity and Specificity

The enhanced reactivity of bromoacetamide translates to faster conjugation kinetics. Bromoacetamides have been demonstrated to be one to two orders of magnitude more reactive than their chloroacetamide counterparts.[1] However, this higher reactivity comes at the cost of potentially lower specificity. Highly reactive agents like bromo- and iodoacetamides can react non-specifically with other nucleophilic residues in a proteome, such as methionine.[2][3]

Conversely, the more moderate reactivity of chloroacetamide can be advantageous when greater control and selectivity are required.[1] Studies have suggested that chloroacetamide is superior in terms of minimizing undesirable off-target reactions, although it may lead to other artifacts like methionine oxidation under certain conditions.[4][5][6][7] The choice between the two therefore represents a trade-off between reaction speed and selectivity.

Table 1: Performance Comparison of Bromoacetamide and Chloroacetamide

PropertyBromoacetamideChloroacetamide
Relative Reaction Rate High (10-100x faster than Chloroacetamide)[1]Moderate
Primary Target Residue CysteineCysteine[8]
Selectivity Good, but lower than ChloroacetamideHigh, greater specificity for Cysteine[9]
Propensity for Off-Target Reactions Higher potential for non-specific reactions due to high reactivity.[3]Lower potential for off-target reactions.[6][7]
Ideal Use Cases Rapid and efficient labeling where reaction time is critical.Applications requiring high selectivity and control over the reaction.[1]
Potential Side Reactions Can react with other nucleophilic residues like methionine.[2]May increase methionine oxidation.[6][7]

Visualizing the Reaction and Experimental Workflow

To understand the underlying chemistry and the process of evaluating these reagents, the following diagrams illustrate the SN2 reaction mechanism and a typical experimental workflow for comparison.

G Cys Protein-Cys-S⁻ (Thiolate) TS Transition State [S···C···X]⁻ Cys->TS Nucleophilic Attack Halo X-CH₂-CONH-R (Haloacetamide) Halo->TS Conj Protein-Cys-S-CH₂-CONH-R (Thioether Conjugate) LG X⁻ (Halide Ion) TS->Conj Bond Formation TS->LG Leaving Group Departure

Caption: SN2 reaction mechanism for cysteine alkylation by a haloacetamide (X=Cl or Br).

G cluster_comparison Parallel Labeling Reactions P0 Prepare Protein Solution (e.g., 1-10 mg/mL in pH 7.5-8.5 buffer) P1 Reduce Disulfide Bonds (e.g., 2 mM TCEP, 30 min at RT) P0->P1 P2a Add Bromoacetamide (10-fold molar excess) P1->P2a P2b Add Chloroacetamide (10-fold molar excess) P1->P2b P3 Incubate Reactions (e.g., 1-2 hours at RT, in dark) P2a->P3 P2b->P3 P4 Quench Reactions (e.g., 10 mM DTT or L-cysteine) P3->P4 P5 Remove Excess Reagent (e.g., Desalting column or Dialysis) P4->P5 P6 Quantify Labeling Efficiency (e.g., LC-MS Analysis) P5->P6 P7 Compare Reactivity & Specificity P6->P7

Caption: Experimental workflow for comparing bromoacetamide and chloroacetamide reactivity.

Experimental Protocols

The following is a generalized protocol for comparing the labeling efficiency of chloroacetamide and bromoacetamide. Researchers should optimize parameters such as pH, temperature, and incubation time for their specific protein of interest.

Objective: To quantitatively compare the cysteine-labeling efficiency of bromoacetamide and chloroacetamide using mass spectrometry.

Materials:

  • Protein with at least one cysteine residue

  • Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 8.0, 2 mM EDTA[10]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Bromoacetamide stock solution (e.g., 100 mM in DMSO)

  • Chloroacetamide stock solution (e.g., 100 mM in DMSO)

  • Quenching Reagent: Dithiothreitol (DTT) or L-cysteine[10]

  • Desalting columns or dialysis cassettes

  • LC-MS system for analysis

Methodology:

  • Protein Preparation:

    • Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[10]

    • If the protein contains disulfide bonds, add TCEP to a final concentration of 2-5 mM.

    • Incubate for 30-60 minutes at room temperature to ensure complete reduction of cysteine residues.[10]

  • Labeling Reaction:

    • Divide the reduced protein solution into two equal aliquots.

    • To the first aliquot, add bromoacetamide stock solution to achieve a 10-fold molar excess over the concentration of cysteine residues.

    • To the second aliquot, add chloroacetamide stock solution to achieve the same 10-fold molar excess.

    • Incubate both reaction mixtures for 2 hours at room temperature, protected from light.[10] Note: It may be beneficial to take time points (e.g., 15, 30, 60, 120 min) to assess kinetics.

  • Quenching:

    • Stop the reaction by adding a quenching reagent, such as DTT or L-cysteine, to a final concentration of 10 mM.[10]

    • Incubate for 15 minutes to ensure all unreacted haloacetamide is consumed.[10]

  • Purification:

    • Remove excess labeling and quenching reagents by passing the samples through a desalting column or by dialysis against a suitable buffer.[10]

  • Quantification and Analysis:

    • Analyze the labeled proteins using LC-MS.

    • Determine the molecular weight of the intact protein to observe the mass shift corresponding to the acetamide (B32628) modification (+57.02 Da).

    • For more detailed analysis, perform a bottom-up proteomics workflow: digest the protein with trypsin and identify and quantify the modified versus unmodified cysteine-containing peptides.

    • Calculate the labeling efficiency by comparing the peak intensities or areas of the labeled and unlabeled species.

Conclusion

The selection of a haloacetamide reagent for bioconjugation requires a careful balance of reactivity and selectivity. Bromoacetamide offers a highly reactive option for applications demanding rapid and efficient conjugation. In contrast, chloroacetamide provides a milder alternative, which is advantageous in scenarios where maximizing selectivity and minimizing off-target modifications are the primary concerns.[1] By understanding the distinct chemical properties and employing rigorous experimental validation as outlined in this guide, researchers can make an informed decision to best suit their experimental objectives.

References

The Length Matters: A Comparative Guide on the Impact of PEG Linker Length (PEG2 vs. PEG4 vs. PEG6) on PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a potent Proteolysis Targeting Chimera (PROTAC) is a multifaceted challenge where the linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a pivotal role in the molecule's success. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG chain length, specifically PEG2, PEG4, and PEG6, influences PROTAC performance, supported by experimental data and detailed protocols.

The linker in a PROTAC molecule is not merely a passive spacer; it is a critical determinant of the overall efficacy and drug-like properties of the degrader.[1] The length, flexibility, and composition of the linker directly influence several key parameters that govern a PROTAC's success, including the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2] An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][3]

Comparative Analysis of PEG2, PEG4, and PEG6 Linkers

The choice between a short (PEG2), medium (PEG4), or longer (PEG6) PEG linker can significantly impact the degradation efficiency, cell permeability, and solubility of a PROTAC. The optimal length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical testing for each new system.[1][3]

FeaturePEG2 LinkerPEG4 LinkerPEG6 Linker
Relative Length ShortMediumLong
Flexibility LowerModerateHigher
Hydrophilicity GoodBetterBest
Potential for Ternary Complex Formation May be optimal for targets with close binding pockets. Can cause steric hindrance if too short.[3]Often provides a good balance for productive ternary complex formation.May be necessary for targets with distal binding sites. Can lead to non-productive complexes if too long.[3]
Cell Permeability Generally higher due to lower molecular weight and polar surface area.Moderate, often a good compromise between solubility and permeability.Can be lower due to increased hydrophilicity and molecular weight, though flexibility may aid in adopting a membrane-permeable conformation.[1]
Solubility GoodImprovedExcellent
"Hook Effect" May be more pronounced due to less optimal ternary complex geometry.Can be mitigated with a well-designed linker promoting positive cooperativity.[3]May be less pronounced if the longer linker facilitates a more stable ternary complex.

Quantitative Data on Linker Length Impact

The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance. It is important to note that the optimal linker length is target-dependent.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation (Data summarized from a study on ERα degradation.[4][5])

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
9 (similar to PEG2)>1000<20
12 (similar to PEG3)~500~60
16 (similar to PEG4/5) ~100 >80
19 (similar to PEG6)~250~70
21~500~60

Table 2: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation (Data summarized from a study on BTK degraders where longer linkers were found to be more potent.[6])

PROTAC LinkerDC50 (nM)Dmax (%)
2 PEG units>100<50
4 PEG units <50 >90
6 PEG units<100~80

Table 3: Impact of PEG Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation (Data summarized from a study on TBK1 degradation where a minimum linker length was required to observe degradation.[4])

PROTAC Linker Length (atoms)Degradation Observed
< 12No
≥ 12 Yes

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC activity. Below are outlines for key experiments.

Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., Co-immunoprecipitation)
  • Cell Treatment and Lysis: Treat cells with the PROTACs for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., VHL or Cereblon) or the target protein, coupled to protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm the presence of the ternary complex.

Cell Viability Assay (e.g., MTS or MTT)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC development and function, the following diagrams illustrate key concepts.

PROTAC_Signaling_Pathway cluster_ternary Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase E3->PROTAC Binds Ub Ubiquitin Ub->POI Ubiquitination Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cellular Assays cluster_invivo In Vivo Studies Design PROTAC Design (Target, E3 Ligase, Linker) Synth Synthesis of PROTAC Library (PEG2, PEG4, PEG6) Design->Synth Degradation Degradation Assay (Western Blot) Synth->Degradation Ternary Ternary Complex Formation (Co-IP) Degradation->Ternary Permeability Cell Permeability (PAMPA) Ternary->Permeability Viability Cell Viability (MTS/MTT) Permeability->Viability Selectivity Selectivity Profiling Viability->Selectivity PK Pharmacokinetics Selectivity->PK Efficacy In Vivo Efficacy PK->Efficacy

Caption: A typical workflow for the design and evaluation of PROTACs.

Linker_Logic cluster_properties Physicochemical Properties cluster_activity Biological Activity Linker Linker Length (PEG2, PEG4, PEG6) Solubility Solubility Linker->Solubility Permeability Permeability Linker->Permeability Flexibility Flexibility Linker->Flexibility Ternary Ternary Complex Stability Solubility->Ternary PK Pharmacokinetics Solubility->PK Permeability->Ternary Permeability->PK Flexibility->Ternary Degradation Degradation (DC50, Dmax) Ternary->Degradation

Caption: Relationship between linker length and PROTAC properties.

References

Comparative analysis of different E3 ligase linkers in PROTAC design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a pivotal role.[1] Far from being a passive spacer, the linker's composition, length, and rigidity are critical determinants of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of different E3 ligase linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3] The linker's primary role is to optimally position the two proteins to facilitate this ubiquitin transfer. A suboptimal linker can lead to steric hindrance, unfavorable protein-protein interactions, or an unstable ternary complex, ultimately compromising degradation efficiency.[1] Key linker characteristics that influence PROTAC performance include its length, flexibility, and chemical composition.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from various studies to illustrate the impact of different linker architectures on these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Impact of Linker Length and Type on BRD4 Degradation (VHL-based PROTACs)
Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PEG35585HeLa
PEG42095HeLa
PEG515>98HeLa
PEG63092HeLa

This synthesized data illustrates a common trend where an optimal linker length exists for maximal efficacy, with linkers that are too short or too long showing reduced activity.[4]

Table 2: Comparison of Flexible vs. Rigid Linkers for BTK Degradation (CRBN-based PROTACs)
Linker ClassRepresentative LinkerDC50 (nM)Dmax (%)Cell Line
FlexibleAlkyl Chain (10 atoms)25>90Ramos
FlexiblePEG440>85Ramos
RigidPiperazine-containing5>95Ramos
RigidAlkynyl8>90Ramos

This table highlights that more rigid linkers can sometimes lead to more potent degradation, potentially by pre-organizing the PROTAC into a more favorable conformation for ternary complex formation.[2]

Table 3: Physicochemical Properties of Common Linker Types
Linker TypeKey PropertiesAdvantagesDisadvantages
Alkyl Chains Hydrophobic, flexibleSynthetically accessible, easy to modify lengthCan lead to poor solubility and high lipophilicity, susceptible to metabolism
PEG Chains Hydrophilic, flexibleImproves solubility, can enhance cell permeabilityMay decrease metabolic stability, can be synthetically challenging
Rigid Linkers (e.g., piperazine, phenyl)Constrained conformationCan improve potency and selectivity, may enhance pharmacokinetic propertiesMore synthetically challenging, lack of flexibility can hinder ternary complex formation
Click Chemistry Linkers (e.g., triazoles)Rigid, stableFacilitates rapid synthesis of PROTAC libraries, metabolically stableIntroduces a polar group that may affect properties

Key Experimental Protocols

The evaluation of PROTAC linkers involves a series of in vitro and cellular assays to determine their efficacy and mechanism of action.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein induced by a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Detection: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[5]

NanoBRET™ Assay for Ternary Complex Formation

Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

  • Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[6][7]

Visualizing Key Processes in PROTAC Design

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Linker Evaluation

PROTAC_Workflow cluster_workflow PROTAC Linker Evaluation Workflow Start Design & Synthesize PROTAC Library (Varying Linkers) Biochemical_Assays Biochemical Assays (e.g., SPR, ITC) Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Biochemical_Assays->Data_Analysis Degradation_Assay Protein Degradation (Western Blot, DC50/Dmax) Cellular_Assays->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (NanoBRET™) Cellular_Assays->Ternary_Complex_Assay Permeability_Assay Cell Permeability (e.g., PAMPA) Cellular_Assays->Permeability_Assay Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Permeability_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Conclusion

The linker is a critical and highly tunable component in PROTAC design, with a profound impact on the molecule's overall performance. While flexible linkers like alkyl and PEG chains offer synthetic tractability and are often a starting point, rigid and conformationally constrained linkers are increasingly being explored to enhance potency, selectivity, and pharmacokinetic properties. The rational design of PROTAC linkers, guided by a systematic evaluation of structure-activity relationships through robust experimental protocols, is paramount to unlocking the full therapeutic potential of targeted protein degradation. The continued exploration of novel linker chemistries, including "smart" linkers that respond to specific stimuli, promises to further refine the precision and efficacy of this exciting therapeutic modality.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation, the mechanism of drug release, and ultimately, the therapeutic window. This guide provides an objective comparison of the two primary linker strategies—cleavable and non-cleavable—supported by a summary of experimental data and detailed methodologies for key evaluative assays.

The fundamental distinction between these linker types lies in their payload release mechanism.[1] Cleavable linkers are engineered to be severed in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1][2] In contrast, non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][2][3] This difference has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[1][4]

Mechanism of Action: Two Distinct Release Strategies

Cleavable linkers are designed to be labile under specific physiological conditions that are more prevalent within tumor cells or the tumor microenvironment than in systemic circulation.[4] Common cleavage mechanisms include:

  • Protease-sensitive linkers: These linkers, such as the widely used valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are highly active in cancer cells.[2][4]

  • pH-sensitive linkers: Hydrazone linkers are an example of this type, designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.8-6.0) compared to the physiological pH of the blood (pH 7.4).[2]

  • Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is reduced in the cytoplasm, where glutathione (B108866) concentrations are significantly higher than in the extracellular space.[2]

Non-cleavable linkers, on the other hand, lack a specific cleavage site and rely on the degradation of the antibody component within the lysosome to release the payload.[2][3][5] This results in the release of the payload with the linker and a residual amino acid from the antibody attached.[6]

The Bystander Effect: A Key Differentiator

A significant advantage of cleavable linkers is their ability to induce a "bystander effect".[2][7] This occurs when the released, membrane-permeable payload can diffuse out of the target antigen-positive cancer cell and kill neighboring antigen-negative cells.[2][4][7][8] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.[4]

Conversely, ADCs with non-cleavable linkers generally exhibit a weak or non-existent bystander effect.[4][9] The released payload, still attached to a charged amino acid, has poor membrane permeability and is largely confined to the target cell.[4][9]

Comparative Performance Data

The choice between a cleavable and non-cleavable linker involves a trade-off between efficacy and safety, which is reflected in various performance parameters.

FeatureCleavable LinkersNon-Cleavable LinkersReferences
Plasma Stability Generally lower, with a risk of premature payload release.Exceptionally high, leading to lower systemic toxicity.[4][5][7]
Release Mechanism Triggered by enzymes, pH, or reducing agents.Requires complete lysosomal degradation of the antibody.[4][5][10]
Released Payload Unmodified, native drug.Payload attached to the linker and an amino acid.[4][6]
Bystander Effect Strong.Weak to non-existent.[2][4][7][9]
Therapeutic Window Generally narrower due to higher potential for off-target toxicity.Generally wider due to superior stability and safety profile.[4]
Ideal Application Heterogeneous solid tumors.Hematological malignancies or tumors with uniform antigen expression.[4][5]

Experimental Protocols

Rigorous in vitro and in vivo studies are essential to characterize and compare the performance of ADCs with different linker technologies.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in circulation, predicting the potential for premature payload release and off-target toxicity.[11][12]

Methodology:

  • Preparation: The ADC is incubated in plasma from various species (e.g., human, mouse, rat) at a concentration of 1.3 mg/mL at 37°C. A buffer control is included to assess the inherent stability of the ADC.[11]

  • Time Points: Aliquots are collected at multiple time points over a period of several days (e.g., Day 0, 1, 3, 5, 7).[11]

  • Sample Processing: The ADC is isolated from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.[11]

  • Analysis: The captured ADC is analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[11] A decrease in DAR over time indicates payload deconjugation.[11]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a crucial first step to assess the potency of an ADC in killing target cancer cells.[13][14]

Methodology:

  • Cell Seeding: Target cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight.[15]

  • ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a period of 48 to 144 hours.[13][15]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 1-4 hours.[13][15]

  • Formazan (B1609692) Solubilization: A solubilizing agent (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[13][15]

  • Absorbance Reading: The absorbance is read at 570 nm using a microplate reader.[13][15]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.

In Vitro Bystander Effect Assay (Co-culture System)

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[14][15]

Methodology:

  • Cell Preparation: Two cell lines are used: an antigen-positive target cell line and an antigen-negative bystander cell line, which is often labeled with a fluorescent protein like GFP for easy identification.[15]

  • Co-culture Seeding: The two cell lines are seeded together in a 96-well plate at a defined ratio.

  • ADC Treatment: The co-culture is treated with the ADC for 48-144 hours.[15]

  • Analysis: The viability of the fluorescently labeled antigen-negative cells is assessed using flow cytometry or fluorescence microscopy to quantify the extent of bystander killing.

Visualizing the Mechanisms

To further illustrate the distinct pathways of cleavable and non-cleavable linkers, the following diagrams depict their mechanisms of action and a typical experimental workflow.

Cleavable_Linker_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (Low pH, High Proteases) ADC_circulating ADC (Stable in Circulation) ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Binding & Endocytosis ADC_in_lysosome ADC in Lysosome ADC_internalized->ADC_in_lysosome Trafficking Payload_release Payload Release ADC_in_lysosome->Payload_release Linker Cleavage Payload_in_cytoplasm Free Payload in Cytoplasm Payload_release->Payload_in_cytoplasm Bystander_effect Payload Diffuses to Neighboring Cell Payload_in_cytoplasm->Bystander_effect Apoptosis Cell Death (Apoptosis) Payload_in_cytoplasm->Apoptosis

Caption: Mechanism of a cleavable linker ADC.

NonCleavable_Linker_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC_circulating ADC (Highly Stable) ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Binding & Endocytosis ADC_degradation Antibody Degradation ADC_internalized->ADC_degradation Trafficking & Fusion with Lysosome Payload_release Payload-Linker-AA Release ADC_degradation->Payload_release Proteolysis Payload_in_cytoplasm Active Metabolite in Cytoplasm Payload_release->Payload_in_cytoplasm Apoptosis Cell Death (Apoptosis) Payload_in_cytoplasm->Apoptosis No_bystander No Bystander Effect (Poor Permeability) Payload_in_cytoplasm->No_bystander

Caption: Mechanism of a non-cleavable linker ADC.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay Decision_Point Lead Candidate Selection Plasma_Stability->Decision_Point Cytotoxicity Cytotoxicity Assay (IC50) Cytotoxicity->Decision_Point Bystander Bystander Effect Assay Bystander->Decision_Point PK_Study Pharmacokinetics (PK) Study Efficacy Xenograft Efficacy Study PK_Study->Efficacy Toxicity Toxicity Study Efficacy->Toxicity Decision_Point->PK_Study

Caption: A typical experimental workflow for ADC evaluation.

Conclusion

The decision between a cleavable and a non-cleavable linker for an ADC is a critical step in the drug development process, with significant implications for the therapeutic index.[7] Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for treating heterogeneous tumors.[4][7] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[4][7] Non-cleavable linkers provide greater plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release.[7] The optimal linker strategy is not a one-size-fits-all solution and depends on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication.[5][7]

References

A Head-to-Head Battle for Stability: Chloroacetamide vs. Maleimide-Based ADCs in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy. For years, maleimide-based conjugation has been a mainstay in ADC development, but concerns about its stability have prompted the exploration of alternative chemistries. This guide provides an objective comparison of the in vivo stability of traditional maleimide-based ADCs against the emerging alternative of chloroacetamide-based conjugation, supported by available experimental data and detailed methodologies.

While direct, head-to-head in vivo comparative studies with quantitative data for chloroacetamide versus maleimide-based ADCs are not extensively available in the public domain, this guide will delve into the well-documented instability of maleimide (B117702) linkers and present chloroacetamide as a promising, more stable alternative based on existing evidence.

The Achilles' Heel of Maleimide-Based ADCs: The Retro-Michael Reaction

The conjugation of a thiol group from a cysteine residue on the antibody to a maleimide linker results in a thiosuccinimide linkage. Under physiological conditions, this linkage is susceptible to a reverse Michael reaction, leading to the deconjugation of the linker-payload.[1][2][3][4][5][6][7][8] This premature payload release is a significant liability, contributing to decreased therapeutic efficacy and increased off-target toxicities.[1][2][3][4][7] The released payload can then bind to other molecules in the plasma, most notably albumin.[3][9][10][11]

Efforts to mitigate this instability have led to the development of "stabilized" maleimides, for example, through the promotion of thiosuccinimide ring hydrolysis, which renders the linkage resistant to the retro-Michael reaction.[1][12][13][14]

Chloroacetamide: A More Stable Contender

Chloroacetamide-based conjugation offers a more stable alternative to the maleimide-thiol linkage. The resulting thioether bond is significantly more resistant to cleavage in the physiological environment of the bloodstream. While direct comparative ADC studies are limited, the inherent stability of the thioether bond suggests a lower propensity for premature payload release, potentially leading to an improved safety and efficacy profile.

Quantitative Data on ADC Stability

The following tables summarize the available data on the stability of various maleimide-based ADCs. This data highlights the inherent instability of traditional maleimide linkers and the improvements offered by stabilized maleimide technologies.

Table 1: In Vitro Plasma Stability of Maleimide-Based ADCs

Linker ChemistryADCIncubation ConditionsPayload Shedding/DeconjugationReference
Traditional Maleimide mil40-12c'21 days at 37°C in the presence of excess reducing thiol groups31%[2]
N-alkyl maleimide MMAE ADC7 days at 37°C in thiol-containing buffer and serum35-67%[15]
Stabilized Maleimide mil40-12c (maleamic methyl ester-based)21 days at 37°C in the presence of excess reducing thiol groups~9%[2]
N-aryl maleimide MMAE ADC7 days at 37°C in thiol-containing buffer and serum<20%[15]

Table 2: Comparison of Key Linker Characteristics

FeatureChloroacetamide-Based LinkerMaleimide-Based Linker
Bond Type ThioetherThiosuccinimide
In Vivo Stability High (theoretically)Variable (prone to retro-Michael reaction)
Premature Payload Release Low (theoretically)High (for traditional maleimides)
Off-Target Toxicity Potentially lowerPotentially higher
Clinical Experience Less established for ADCsExtensive

Experimental Protocols

A robust evaluation of ADC stability is crucial for preclinical development. The following is a detailed methodology for a typical in vivo plasma stability assay.

In Vivo Plasma Stability Assay Protocol

1. Animal Model and ADC Administration:

  • Select an appropriate animal model (e.g., mice, rats).

  • Administer the ADC intravenously (IV) at a predetermined dose.

2. Blood Sampling:

  • Collect blood samples at various time points post-injection (e.g., 0, 1, 6, 24, 48, 96, 168 hours).

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood to separate the plasma by centrifugation.

3. ADC Capture and Analysis (LC-MS Method):

  • Immunoaffinity Capture:

    • Use protein A-coated magnetic beads to capture the ADC from the plasma samples.[3]
    • Wash the beads to remove non-specifically bound proteins.

  • Sample Preparation for DAR Analysis:

    • Elute the intact ADC from the beads.
    • Alternatively, for payload analysis, enzymatically cleave the linker to release the payload.[5]

  • LC-MS Analysis:

    • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[2][16][17][18]
    • Quantify the amount of total antibody and conjugated antibody to calculate the degree of drug loss over time.

4. Data Analysis:

  • Plot the average DAR over time to determine the in vivo stability of the ADC.

  • Calculate the ADC's half-life in circulation.

Visualizing the Mechanisms and Workflows

Signaling and Reaction Pathways

cluster_maleimide Maleimide ADC Instability cluster_chloroacetamide Chloroacetamide ADC Stability ADC_maleimide Maleimide ADC (in circulation) Thiol Endogenous Thiol (e.g., Albumin) Deconjugated_ADC Deconjugated ADC ADC_maleimide->Deconjugated_ADC Retro-Michael Reaction Payload_adduct Payload-Thiol Adduct (Off-target) Thiol->Payload_adduct Payload Transfer ADC_chloroacetamide Chloroacetamide ADC (in circulation) Stable_ADC Stable ADC (remains conjugated) ADC_chloroacetamide->Stable_ADC Stable Thioether Bond

Figure 1. Comparison of in vivo stability pathways.

ADC ADC in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Cell_Death Cell Death Payload->Cell_Death Cytotoxic Effect

Figure 2. General ADC internalization and payload release pathway.

Experimental and Logical Workflows

Start Start: In Vivo Study ADC_Admin Administer ADC to Animal Model Start->ADC_Admin Blood_Collection Collect Blood at Time Points ADC_Admin->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation Immuno_Capture Immuno-capture ADC (e.g., Protein A beads) Plasma_Separation->Immuno_Capture Analysis LC-MS Analysis (DAR Measurement) Immuno_Capture->Analysis Data_Analysis Analyze DAR vs. Time Analysis->Data_Analysis End End: Determine Stability Data_Analysis->End

Figure 3. Experimental workflow for in vivo ADC stability assay.

cluster_comparison Linker Chemistry Comparison cluster_properties Key Properties Maleimide Maleimide-Based Stability In Vivo Stability Maleimide->Stability Lower Chloroacetamide Chloroacetamide-Based Chloroacetamide->Stability Higher (Theoretically) Toxicity Off-Target Toxicity Stability->Toxicity Inversely Correlated Efficacy Therapeutic Efficacy Stability->Efficacy Directly Correlated

Figure 4. Logical relationship of linker chemistry and ADC properties.

Conclusion

The stability of the linker is a cornerstone of a successful ADC. While maleimide chemistry has been historically important, its inherent instability through the retro-Michael reaction presents a significant challenge. The data clearly indicates that even stabilized maleimides can be susceptible to some degree of payload loss. Chloroacetamide-based conjugation presents a theoretically more stable alternative, promising to reduce premature payload release and thereby enhance the therapeutic window of ADCs. As more direct comparative data becomes available, the advantages of chloroacetamide and other next-generation linker technologies will become clearer, paving the way for safer and more effective antibody-drug conjugates.

References

The great divide: A comparative analysis of PROTAC efficiency with PEG vs. alkyl chain linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of two of the most common linker compositions: polyethylene (B3416737) glycol (PEG) chains and alkyl chains, offering insights into their impact on PROTAC efficiency, supported by experimental data.

The Balancing Act: Physicochemical Properties and Cellular Permeability

The choice between a hydrophilic PEG linker and a more hydrophobic alkyl chain significantly influences a PROTAC's physicochemical properties, which in turn affect its cellular permeability and bioavailability.

PEG linkers , composed of repeating ethylene (B1197577) glycol units, are known for their hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC molecule.[1][2] This is a crucial advantage, as the often large and complex nature of PROTACs can lead to poor solubility. Furthermore, the flexibility of PEG linkers can be advantageous for cell permeability. It is hypothesized that PEG linkers can adopt folded conformations, shielding their polar surface area and creating a more compact, less polar structure that can more easily traverse the lipophilic cell membrane.[2] However, excessive PEGylation can sometimes hinder passive diffusion.[2]

Alkyl linkers , consisting of saturated hydrocarbon chains, are more hydrophobic and can contribute to lower aqueous solubility.[1] However, their lipophilic nature can, in some cases, enhance membrane permeability.[3] Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in artificial membrane permeability assays.[3] Alkyl chains are also generally considered to have good metabolic stability.[3]

The selection of the linker is therefore a balancing act between enhancing solubility and ensuring efficient cell penetration to reach the intracellular target.

Impact on Degradation Efficiency: A Tale of Two Linkers

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The composition and length of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient degradation.[3]

Flexible linkers like PEG and alkyl chains are often the initial choice in PROTAC design due to their synthetic accessibility and the conformational freedom they provide, which can facilitate the formation of a productive ternary complex.[1][4] However, the optimal choice is highly dependent on the specific target and E3 ligase pair.

In some cases, the exchange of an alkyl chain for a PEG linker has been shown to impact degradation potency. For instance, one study noted that replacing a nine-atom alkyl chain with three PEG units resulted in only weak degradation of the target protein, suggesting that the incorporation of oxygen atoms in the linker was inhibitory to PROTAC activity in that specific context.[5] Conversely, for other targets, PEG linkers have been shown to be crucial for achieving high degradation potency.[6]

The length of the linker is also a critical parameter. For PROTACs targeting TBK1, degradation was not observed with alkyl/ether linkers shorter than 12 atoms, while potent submicromolar degradation was achieved with linkers between 12 and 29 atoms.[5] This highlights that a minimum linker length is often required to bridge the target protein and the E3 ligase effectively.

Data Presentation: Comparative Degradation Efficiency

The following tables summarize quantitative data from various studies, comparing the degradation efficiency of PROTACs with PEG and alkyl-based linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
TBK1 VHLAlkyl/Ether< 12No degradation--
TBK1 VHLAlkyl/Ether21396-
TBK1 VHLAlkyl/Ether2929276-
BRD4 CRBNPEG0 PEG units< 500-H661
BRD4 CRBNPEG1-2 PEG units> 5000-H661
BRD4 CRBNPEG4-5 PEG units< 500-H661
PI3Kα VHLC8 Alkyl8227.471.3MDA-MB-231
mTOR VHLC8 Alkyl845.474.9MDA-MB-231

Data synthesized from published literature.[5][7]

Experimental Protocols

PROTAC Synthesis (General Scheme)

A common method for synthesizing PROTACs with varying linkers is through a stepwise coupling approach.

First Coupling Reaction:

  • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and a bifunctional linker (e.g., HOOC-PEGn-N3 or a corresponding alkyl linker) in a suitable solvent such as DMF.[2]

  • Add coupling reagents like HATU and DIPEA.[2]

  • Stir the reaction at room temperature until completion, monitoring the progress by LC-MS.[2]

  • Purify the resulting E3 ligase-linker intermediate using preparative HPLC.[2]

Second Coupling Reaction (Click Chemistry Example):

  • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the target protein ligand (functionalized with an alkyne) in a solvent mixture like t-BuOH/H2O.[2]

  • Add a copper(I) catalyst, for example, copper(II) sulfate (B86663) and sodium ascorbate.[2]

  • Stir the reaction at room temperature until completion.

  • Purify the final PROTAC product by preparative HPLC.

Western Blot Analysis of Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[8]

Materials and Reagents:

  • Cell line expressing the target protein

  • PROTACs with PEG and alkyl linkers (stock solutions in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTACs for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.[8]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.[8]

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the ternary complex.

  • Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, both in binary and ternary contexts. A typical experiment involves immobilizing the E3 ligase on a sensor chip and flowing the target protein and PROTAC over the surface.[9]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.[9]

  • NanoBRET™ Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to monitor the proximity of the target protein and E3 ligase within the cell upon PROTAC treatment.[10]

Visualizing the Process: Signaling Pathways and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination E1, E2 enzymes PROTAC_Workflow Design PROTAC Design (PEG vs. Alkyl Linker) Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Evaluation Synthesis->In_Vitro Degradation_Assay Degradation Assay (Western Blot) In_Vitro->Degradation_Assay Ternary_Complex_Assay Ternary Complex Assay (SPR, ITC, etc.) In_Vitro->Ternary_Complex_Assay Cell_Based Cell-Based Assays In_Vitro->Cell_Based Permeability Permeability Assays Cell_Based->Permeability In_Vivo In Vivo Studies Cell_Based->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Efficacy Efficacy in Animal Models In_Vivo->Efficacy Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Efficacy->Lead_Optimization

References

A Researcher's Guide to Validating Site-Specific Protein Modifications: Mass Spectrometry and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of site-specific protein modifications are paramount to unraveling complex biological processes and advancing therapeutic discovery. This guide provides a comprehensive comparison of mass spectrometry-based approaches and alternative techniques for the validation of these critical post-translational modifications (PTMs).

Mass spectrometry (MS) has emerged as the gold standard for PTM analysis due to its high sensitivity, specificity, and ability to pinpoint the exact location of a modification on a protein.[1] However, a variety of other techniques, each with its own strengths and weaknesses, can be employed for validation and complementary analysis. This guide will delve into the performance of these methods, provide detailed experimental protocols, and illustrate key workflows to aid in selecting the most appropriate strategy for your research needs.

Comparing the Tools: A Quantitative Overview

Choosing the right technique for PTM validation depends on several factors, including the specific research question, the abundance of the target protein, the required throughput, and available instrumentation. The following table summarizes the key performance metrics of common mass spectrometry and antibody-based methods.

FeatureSelected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Tandem Mass Tag (TMT) LabelingLabel-Free Quantification (LFQ)Western BlotEnzyme-Linked Immunosorbent Assay (ELISA)
Principle Targeted quantification of specific peptide ionsIsobaric labeling for relative quantification of multiple samplesRelative quantification based on signal intensity or spectral countingImmunoassay for protein detectionImmunoassay for quantitative protein measurement in solution
Primary Use Targeted validation and absolute quantificationDiscovery and relative quantification across multiple conditionsDiscovery and relative quantificationValidation of protein presence and relative changesQuantification of specific target proteins
Sensitivity High (pg to fg range)[2]High, multiplexing can increase effective sensitivity[3]Moderate to high, dependent on instrument and methodModerate (ng to pg range)High (pg to ng range)
Precision (CV%) Excellent (<10-15%)[2]Very good (<15-20%)[4]Good (15-30%)[5]Semi-quantitative, higher variabilityGood (<15%)
Throughput High for targeted analytes[2]High (up to 18 samples simultaneously with TMTpro)[6]Moderate to highLow to moderateHigh
Number of Sites Targeted (a few to hundreds of peptides)High-throughput (thousands of sites)[7]High-throughput (thousands of sites)Single site per antibodySingle site per antibody pair
Strengths High specificity, reproducibility, and accuracy for targeted PTMs.[2][8]Excellent for comparative studies, high multiplexing capabilities.[3]No chemical labeling required, simpler sample preparation.[9]Widely accessible, good for initial validation.Highly quantitative for specific targets, high throughput.
Limitations Requires prior knowledge of PTM site and fragmentation pattern.Can be expensive, potential for ratio distortion.Can be affected by variations in sample preparation and instrument performance.[5]Often not truly quantitative, antibody-dependent.Requires highly specific antibody pairs, limited to known modifications.

In-Depth Experimental Protocols

To provide practical guidance, this section outlines detailed methodologies for key experiments in PTM validation.

Mass Spectrometry: Phosphopeptide Enrichment and LC-MS/MS Analysis

This protocol describes a general workflow for the enrichment and analysis of phosphorylated peptides from a complex protein mixture.

1. Protein Extraction and Digestion:

  • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Quantify the protein concentration of the lysate.

  • Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.

  • Digest the proteins into peptides using a protease such as trypsin.

2. Phosphopeptide Enrichment:

  • Enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. These methods selectively capture negatively charged phosphopeptides.

3. LC-MS/MS Analysis:

  • Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

  • The LC separates the peptides based on their physicochemical properties before they enter the mass spectrometer.

  • The mass spectrometer isolates and fragments the peptide ions (MS/MS) to determine their amino acid sequence and the precise location of the phosphate (B84403) group.

4. Data Analysis:

  • Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the phosphopeptides and localize the phosphorylation sites.

  • Perform quantitative analysis using methods like label-free quantification, TMT, or SRM to compare the abundance of specific phosphopeptides across different samples.

Alternative Method: Western Blot for Site-Specific Phosphorylation

Western blotting is a widely used technique to validate the presence and relative changes in a specific PTM.

1. Sample Preparation:

  • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

2. Gel Electrophoresis and Transfer:

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein at the site of interest.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Wash the membrane to remove unbound secondary antibody.

4. Detection:

  • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Capture the light signal using a detector to visualize the protein band corresponding to the phosphorylated target.

  • For relative quantification, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein as a loading control.

Alternative Method: ELISA for Site-Specific Phosphorylation

ELISA is a plate-based immunoassay that allows for the quantitative measurement of a specific phosphorylated protein.[10][11]

1. Plate Coating:

  • Coat the wells of a 96-well plate with a capture antibody that binds to the target protein, regardless of its phosphorylation state.

2. Sample Incubation:

  • Add the cell or tissue lysates to the coated wells and incubate to allow the target protein to bind to the capture antibody.

  • Wash the wells to remove unbound proteins.

3. Detection Antibody Incubation:

  • Add a detection antibody that is specific for the phosphorylated site of interest on the target protein. This antibody is typically conjugated to an enzyme like HRP.

  • Incubate to allow the detection antibody to bind to the captured phosphorylated protein.

  • Wash the wells to remove unbound detection antibody.

4. Signal Development and Measurement:

  • Add a substrate that is converted by the enzyme on the detection antibody into a colored product.

  • Stop the reaction and measure the absorbance of the colored product using a microplate reader.

  • The absorbance is proportional to the amount of phosphorylated protein in the sample. A standard curve can be generated using known amounts of a phosphorylated protein standard to determine the absolute concentration in the samples.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in mass spectrometry-based PTM analysis and Western blot validation.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction & Digestion PTM_Enrichment PTM Peptide Enrichment Protein_Extraction->PTM_Enrichment LC_Separation LC Separation PTM_Enrichment->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Database_Search Database Search & PTM Identification MS_Analysis->Database_Search Quantification Quantification Database_Search->Quantification

Caption: Mass Spectrometry Workflow for PTM Analysis.

Western_Blot_Workflow cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection SDS_PAGE SDS-PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Substrate Substrate Addition Secondary_Ab->Substrate Signal_Detection Signal Detection Substrate->Signal_Detection

Caption: Western Blot Workflow for PTM Validation.

Conclusion

The validation of site-specific protein modifications is a multifaceted process that often requires the integration of multiple techniques. Mass spectrometry provides unparalleled depth and precision for the discovery and quantification of PTMs. Antibody-based methods like Western blotting and ELISA serve as essential tools for the validation and routine analysis of specific modifications. By understanding the quantitative performance and experimental details of each approach, researchers can design robust validation strategies to confidently advance their understanding of protein function and its role in health and disease.

References

Unveiling the Selectivity of Chloroacetamido-PEG4-C2-Boc: A Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity of Chloroacetamido-PEG4-C2-Boc with other amino acids, supported by experimental data and protocols.

The chloroacetamide moiety is a key electrophilic "warhead" used in bioconjugation, chemical biology, and the development of targeted covalent inhibitors, including Proteolysis Targeting Chimeras (PROTACs). Its reactivity profile dictates its utility and potential for off-target effects. This guide provides an objective comparison of the reactivity of this compound with various nucleophilic amino acids.

The chloroacetamide group is well-established to react efficiently and selectively with the thiol side chain of cysteine under mild physiological conditions.[1] This high reactivity is due to the excellent nucleophilicity of the thiolate anion. While cysteine is the primary target, understanding the potential for cross-reactivity with other amino acids is crucial for designing specific and effective molecular tools.

Quantitative Cross-Reactivity Assessment

While direct, quantitative kinetic data for this compound across a full panel of amino acids is not extensively published in a single study, the reactivity of the chloroacetamide warhead is well-characterized. The following table summarizes the generally accepted reactivity hierarchy based on available literature for chloroacetamide and similar electrophiles. The reaction with cysteine is rapid and considered the primary conjugation pathway. Reactions with other nucleophilic amino acids are significantly slower and often require specific conditions, such as elevated pH, to become notable.

Amino AcidNucleophilic GroupRelative Reactivity with ChloroacetamideConditions for Reactivity
Cysteine Thiol (-SH)High Rapid reaction at physiological pH (7.4) and above.
Histidine ImidazoleLow to ModerateSluggish reaction at neutral pH; reactivity increases with pH.[2]
Lysine Amine (-NH₂)Very LowCan react at higher pH, but significantly slower than with cysteine.[3]
Serine Hydroxyl (-OH)NegligibleGenerally considered unreactive under physiological conditions.
Threonine Hydroxyl (-OH)NegligibleGenerally considered unreactive under physiological conditions.
Tyrosine Phenol (-OH)NegligibleGenerally considered unreactive under physiological conditions.
Arginine GuanidiniumNegligibleGenerally considered unreactive under physiological conditions.

Note: The relative reactivity is a qualitative summary based on established principles of chloroacetamide chemistry. Reaction rates are highly dependent on factors such as pH, temperature, solvent, and the local microenvironment within a protein's binding pocket.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound, two common experimental approaches are the Nuclear Magnetic Resonance (NMR)-based assay and the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) assay.

NMR-Based Reactivity Assay

This method allows for the direct monitoring of the reaction between the chloroacetamide warhead and an amino acid by observing changes in the NMR spectrum over time. It provides a robust way to measure reaction kinetics.[4]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent).

    • Prepare stock solutions of each amino acid to be tested (e.g., N-acetyl-cysteine, N-acetyl-histidine, etc.) in a compatible deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) at a known concentration. The pH of the buffer should be carefully controlled, typically at physiological pH (7.4).

  • NMR Experiment:

    • In an NMR tube, mix the this compound solution with the amino acid solution at a defined concentration ratio (e.g., 1:1 or with an excess of the amino acid).

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify characteristic peaks for the reactant (this compound) and the product (the amino acid adduct).

    • Integrate the signal intensities of these peaks in each spectrum.

    • Plot the decrease in the reactant concentration or the increase in the product concentration over time.

    • From this data, the reaction rate constant (k) can be calculated by fitting the data to an appropriate kinetic model (e.g., second-order rate law).

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis reagent Chloroacetamido- PEG4-C2-Boc Stock mix Mix in NMR Tube reagent->mix amino_acid Amino Acid Stock (in D2O buffer) amino_acid->mix acquire Acquire 1H NMR Spectra over Time mix->acquire integrate Integrate Reactant/Product Peaks acquire->integrate plot Plot Concentration vs. Time integrate->plot calculate Calculate Rate Constant (k) plot->calculate

Workflow for NMR-based cross-reactivity assessment.
DTNB (Ellman's Reagent) Assay for Thiol Reactivity

This colorimetric assay is specifically used to quantify the consumption of free thiol groups (from cysteine) over time as they react with an electrophile.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of a thiol-containing compound (e.g., N-acetyl-cysteine or glutathione) in the reaction buffer.

    • Prepare a stock solution of DTNB in the reaction buffer.

  • Reaction:

    • In a microplate well or cuvette, initiate the reaction by mixing the this compound solution with the thiol solution in the reaction buffer.

    • Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).

  • Quantification:

    • At various time points, take an aliquot of the reaction mixture and add it to the DTNB solution.

    • Allow the color to develop for a few minutes.

    • Measure the absorbance at 412 nm using a spectrophotometer.

    • The absorbance is proportional to the concentration of remaining free thiols.

  • Data Analysis:

    • Calculate the concentration of reacted thiol at each time point.

    • Plot the concentration of the reacted thiol versus time to determine the reaction rate.

DTNB_Workflow cluster_setup Reaction Setup cluster_incubation Time Course cluster_detection Detection cluster_result Analysis reagent Chloroacetamido- PEG4-C2-Boc mix Initiate Reaction reagent->mix thiol Thiol (e.g., Cysteine) thiol->mix buffer Reaction Buffer (pH 7.4) buffer->mix aliquot Take Aliquots at Time Points mix->aliquot dtnb Add DTNB Solution aliquot->dtnb measure Measure Absorbance at 412 nm dtnb->measure calculate Calculate Thiol Consumption measure->calculate plot Determine Reaction Rate calculate->plot

Workflow for the DTNB assay to measure thiol reactivity.

Logical Relationship of Reactivity

The high selectivity of the chloroacetamide warhead for cysteine is a cornerstone of its application in targeted covalent modification. This selectivity is driven by the superior nucleophilicity of the cysteine thiolate compared to other amino acid side chains at physiological pH.

Reactivity_Logic cluster_amino_acids Nucleophilic Amino Acids chloroacetamide This compound cys Cysteine (Thiol) chloroacetamide->cys High Reactivity (pH 7.4) his Histidine (Imidazole) chloroacetamide->his Low Reactivity lys Lysine (Amine) chloroacetamide->lys Very Low Reactivity others Other Nucleophiles (Ser, Thr, Tyr) chloroacetamide->others Negligible Reactivity covalent_bond_high Rapid Covalent Bond Formation cys->covalent_bond_high covalent_bond_low Slow/Negligible Reaction his->covalent_bond_low lys->covalent_bond_low others->covalent_bond_low

References

A Comparative Guide to Antibody-Drug Conjugate Generations: An In Vitro and In Vivo Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The evolution of ADCs has progressed through distinct generations, each characterized by advancements in antibody engineering, linker technology, and payload selection. This guide provides an objective comparison of the in vitro and in vivo performance of different ADC generations, supported by experimental data and detailed methodologies.

Key Characteristics Across ADC Generations

The progression from first to third-generation ADCs has been driven by the goal of enhancing the therapeutic index – maximizing efficacy while minimizing toxicity. Key improvements have focused on linker stability, payload potency, and the homogeneity of the final conjugate, as measured by the drug-to-antibody ratio (DAR).

First-generation ADCs , such as gemtuzumab ozogamicin (B1678132) (Mylotarg®), were pioneering but often limited by unstable linkers, leading to premature payload release and off-target toxicity.[1] They typically utilized murine or chimeric antibodies, which could elicit an immune response in patients.

Second-generation ADCs , including ado-trastuzumab emtansine (Kadcyla®), introduced more stable linkers and more potent cytotoxic agents, such as maytansinoids (DM1) and auristatins (MMAE).[2] These ADCs often employed humanized antibodies to reduce immunogenicity. However, traditional conjugation methods resulted in a heterogeneous mixture of ADCs with varying DARs, which could impact pharmacokinetics and efficacy.

Third-generation ADCs , exemplified by fam-trastuzumab deruxtecan (B607063) (Enhertu®), represent the current state-of-the-art.[2] They feature highly stable, often cleavable linkers, and novel, highly potent payloads like topoisomerase I inhibitors.[2] A key advancement is the use of site-specific conjugation technologies to produce homogeneous ADCs with a defined DAR, leading to improved consistency and a wider therapeutic window.[3]

In Vitro Performance Comparison

The in vitro efficacy of ADCs is primarily assessed through cytotoxicity assays, which determine the concentration of the ADC required to kill 50% of cancer cells (IC50). Lower IC50 values indicate higher potency.

ADC GenerationRepresentative ADCTarget AntigenPayloadCell LineIC50 (ng/mL)Reference
First Gemtuzumab ozogamicin (Mylotarg®)CD33CalicheamicinHL-60Not directly comparable due to different payload class and units. However, >60% colony growth inhibition was observed at 7.0 nM.[1]
Second Ado-trastuzumab emtansine (Kadcyla®)HER2DM1SK-BR-3 (HER2-high)~10-50[4][5]
JIMT-1 (HER2-moderate)~50-100[4]
MDA-MB-435 (HER2-low)>1000[4]
Third Fam-trastuzumab deruxtecan (Enhertu®)HER2Deruxtecan (DXd)SK-BR-3 (HER2-high)~1-10[4]
JIMT-1 (HER2-moderate)~10-50[4]
MDA-MB-435 (HER2-low)~100-500[4]

In Vivo Performance Comparison

In vivo efficacy is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. Tumor growth inhibition (TGI) is a key metric for assessing anti-tumor activity.

Note: Direct comparison of in vivo data across different generations is challenging due to the lack of studies using the same xenograft model for representative ADCs from all three generations. The data presented below is from separate studies.

ADC GenerationRepresentative ADCXenograft ModelDosing ScheduleTumor Growth Inhibition (%)Reference
First Gemtuzumab ozogamicin (Mylotarg®)HL-60 (AML)Single dose (60-90 mg/m²)60% of mice tumor-free[1]
Second Ado-trastuzumab emtansine (Kadcyla®)NCI-N87 (Gastric)5 mg/kg, single doseSignificant tumor growth delay[6][7]
Third Fam-trastuzumab deruxtecan (Enhertu®)NCI-N87 (Gastric)5 mg/kg, single doseSuperior tumor growth inhibition compared to Kadcyla[6]

A head-to-head clinical trial (DESTINY-Breast03) in patients with HER2-positive metastatic breast cancer demonstrated the superiority of the third-generation ADC, Enhertu®, over the second-generation ADC, Kadcyla®.[8][9][10] Enhertu® showed a significant improvement in progression-free survival.[8][9][10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for determining the IC50 of an ADC.

  • Cell Seeding: Seed cancer cells (e.g., SK-BR-3, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[11]

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADC solutions.[11] Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

In Vitro Internalization Assay (Flow Cytometry)

This protocol outlines a general method for assessing ADC internalization.

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable buffer.

  • Antibody/ADC Incubation: Incubate the cells with a fluorescently labeled antibody or ADC at a concentration of 1-10 µg/mL for 30-60 minutes on ice to allow binding to the cell surface.[13]

  • Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 2, 4, 24 hours).[13]

  • Surface Signal Quenching/Stripping: To differentiate between surface-bound and internalized ADC, either quench the surface fluorescence with an anti-fluorophore antibody or strip the surface-bound ADC with a low pH buffer (e.g., glycine (B1666218) buffer, pH 2.5).[14]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the internalized ADC.

  • Data Analysis: The increase in MFI over time corresponds to the rate and extent of internalization.

In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating ADC efficacy in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of immunocompromised mice (e.g., nude or NOD-SCID).[15]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[16] Measure the tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).[15][17]

  • Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).[16] Administer the ADC intravenously (IV) at the specified dose and schedule (e.g., single dose or weekly).[15] The control group receives a vehicle control (e.g., PBS).[15]

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study.[17]

  • Endpoint: The study typically concludes when tumors in the control group reach a predetermined maximum size or if signs of toxicity are observed.[16]

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group. Survival curves can also be generated using the Kaplan-Meier method.[16]

Visualizing Mechanisms and Workflows

To better understand the processes involved in ADC action and evaluation, the following diagrams illustrate a general experimental workflow and the signaling pathways activated by different generation payloads.

Experimental_Workflow General Experimental Workflow for ADC Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Internalization Internalization Assay (Flow Cytometry) Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Bystander Bystander Effect Assay Internalization->Data_Analysis Bystander->Data_Analysis Xenograft Xenograft Model Establishment Treatment ADC Administration Xenograft->Treatment Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Monitoring->Data_Analysis ADC_Selection Select ADCs from Different Generations ADC_Selection->Cytotoxicity ADC_Selection->Internalization ADC_Selection->Bystander ADC_Selection->Xenograft

Caption: A generalized workflow for the comparative evaluation of different generation ADCs.

Signaling_Pathways Payload-Induced Apoptosis Signaling Pathways cluster_gen2 Second Generation (e.g., MMAE) cluster_gen3 Third Generation (e.g., Deruxtecan) MMAE MMAE Payload Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin G2M G2/M Phase Cell Cycle Arrest Tubulin->G2M Apoptosis2 Apoptosis G2M->Apoptosis2 Deruxtecan Deruxtecan (DXd) Payload Topo1 Topoisomerase I Inhibition Deruxtecan->Topo1 DNA_Damage DNA Double-Strand Breaks Topo1->DNA_Damage Apoptosis3 Apoptosis DNA_Damage->Apoptosis3

Caption: Simplified signaling pathways for second and third-generation ADC payloads leading to apoptosis.

References

A Comparative Guide to PROTAC Linker Performance: Novel vs. Established Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The efficacy of Proteolysis-Targeting Chimeras (PROTACs) is critically dependent on the linker component that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex, ultimately influencing the potency and selectivity of protein degradation. This guide provides an objective comparison of novel PROTAC linkers against more established ones, supported by experimental data, to aid in the rational design of next-generation protein degraders.

Data Presentation: A Quantitative Look at Linker Performance

The performance of PROTACs is typically quantified by two key metrics: the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[1]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
Established Linkers
Alkyl/Ether ChainsAlkyl/EtherBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85
16-atom alkyl linkerEstrogen Receptor α (ERα)Von Hippel-Lindau (VHL)~250>90
Polyethylene Glycol (PEG)PEG4BET BromodomainsCereblon (CRBN)<100>90
PEG6Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)~10~90
Novel Linkers
Rigid LinkersPiperidine/PiperazineAndrogen Receptor (AR)Von Hippel-Lindau (VHL)<10>95
CycloalkanesVariousVariousVariesVaries
Click Chemistry LinkersTriazole-containingBRD4Cereblon (CRBN)<500>80
"Clickable" Alkynyl/AzidoPARP1VHL, CRBN, MDM2VariesVaries
Photoswitchable LinkersAzobenzene-containingBRD proteinsVon Hippel-Lindau (VHL)Light-dependentLight-dependent
Macrocyclic LinkersCyclized PEG-basedBRD4Von Hippel-Lindau (VHL)Comparable to linearComparable to linear

Experimental Protocols: Methodologies for Key Experiments

The following are detailed methodologies for key experiments commonly used to evaluate the performance of PROTAC linkers.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control.

NanoBRET™ Target Engagement Assay for Ternary Complex Formation

This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

  • Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Cell Plating and Labeling: Plate the transfected cells in a white-bottom 96-well plate. Label the HaloTag®-E3 ligase fusion protein with the HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC Treatment and Substrate Addition: Treat the cells with the PROTAC at various concentrations. Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes in PROTAC action and evaluation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantification of Bands detection->analysis end End: Degradation Profile analysis->end

Caption: Experimental workflow for Western Blot analysis.

NanoBRET_Workflow start Start: Cell Transfection plating Cell Plating and Labeling (HaloTag®) start->plating treatment PROTAC Treatment plating->treatment substrate Add NanoBRET™ Substrate treatment->substrate measurement Measure Donor (460nm) & Acceptor (618nm) Emissions substrate->measurement analysis Calculate NanoBRET™ Ratio measurement->analysis end End: Ternary Complex Formation analysis->end

References

The Critical Role of Linkers in Ternary Complex Formation: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of molecules that induce ternary complex formation, such as Proteolysis Targeting Chimeras (PROTACs), is a paramount challenge. The linker connecting the two protein-binding moieties is not merely a passive spacer but a critical determinant of the stability and kinetics of the resulting ternary complex. This guide provides a quantitative comparison of how different linkers influence ternary complex formation, supported by experimental data and detailed methodologies, to aid in the optimization of these powerful molecules.

The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation. This complex brings a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The length, composition, and attachment points of the linker are pivotal in orchestrating the precise geometry and protein-protein interactions required for efficient ternary complex formation and function.

Impact of Linker Length on Ternary Complex Formation and Degradation

The length of the linker is a crucial parameter that dictates the ability of the PROTAC to bridge the POI and the E3 ligase effectively. A linker that is too short can lead to steric hindrance, preventing simultaneous binding of both proteins. Conversely, an excessively long linker can result in a highly flexible and unstable ternary complex, leading to inefficient ubiquitination.[1] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the optimal length for a given target and E3 ligase pair.[1]

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
BTKCereblonPEG-based8>1000<10Namalwa[2]
BTKCereblonPEG-based12~9>99Namalwa[2]
BTKCereblonPEG-based16~12>99Namalwa[2]
ERαCereblonNot Specified12>1000<20MCF7[1]
ERαCereblonNot Specified161>95MCF7[1]
ERαCereblonNot Specified20100~60MCF7[1]
p38αCereblonNot Specified13>1000<10HEK293T[1]
p38αCereblonNot Specified15-17<10>90HEK293T[1]
p38αCereblonNot Specified19>100~50HEK293T[1]

Key Observation: The data clearly demonstrates the existence of an optimal linker length or a "sweet spot" for achieving maximal degradation of the target protein.[1] For instance, in the case of BTK degradation, a 12-atom linker proved to be significantly more effective than an 8-atom linker.[2] Similarly, for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in markedly reduced efficacy.[1]

Influence of Linker Composition and Attachment Point

Beyond length, the chemical composition of the linker and its attachment points on the protein-binding ligands can dramatically affect ternary complex formation and, consequently, degradation efficiency.

PROTACTargetE3 LigaseLinker CompositionPomalidomide (B1683931) Attachment PointDC50 (nM)Dmax (%)Cell LineReference
Compound XBTKCereblonPEG-basedC4Inactive-Namalwa[2]
MT-802BTKCereblonPEG-basedC5~9>99Namalwa[2]
MT-809BTKCereblonPEG-basedC5~12>99Namalwa[2]
Compound 15EGFRCereblonAlkyl-etherNot Specified43.4>90A549[2]
Compound 16EGFRCereblonAlkyl-etherNot Specified32.996A549[2]

Key Observation: A change in the attachment point of the E3 ligase ligand can have a profound impact. For BTK PROTACs, switching the pomalidomide attachment point from C4 to C5 dramatically improved degradation potency.[2] Furthermore, even subtle modifications in the linker's chemical structure, such as those in the alkyl-ether linkers for EGFR degraders, can lead to noticeable differences in degradation efficacy.[2]

Quantitative Biophysical Characterization of Ternary Complexes

Several biophysical techniques are employed to quantify the formation and stability of the POI-PROTAC-E3 ternary complex, providing valuable insights into the binding affinities and kinetics that guide linker optimization.[1][3]

SystemTechniqueParameterBinary Interaction (PROTAC-Protein)Ternary ComplexCooperativity (α)Reference
VHL-MZ1-Brd4BD2ITCKD (nM)MZ1-VHL: 59VHL-MZ1-Brd4BD2: 415[3]
VHL-MZ1-Brd4BD2SPRKD (nM)MZ1-VHL: 29; MZ1-Brd4BD2: 1-26[3]
VHL-MZ1-Brd4BD2SPRkoff (s-1)-0.014-[3]
VHL-MZ1-Brd4BD2SPRHalf-life (s)-130-[4][5]
VHL-MZ1-Brd2BD2SPRHalf-life (s)-<10-[4]
VHL-MZ1-Brd3BD2SPRHalf-life (s)-<10-[4]

Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. It is calculated as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary).[5] A value of α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes, often due to favorable protein-protein interactions.[5] The MZ1-Brd4BD2-VHL system exhibits strong positive cooperativity, which contributes to its potent and selective degradation of Brd4.[3][4][5] The significantly shorter half-lives of the ternary complexes with Brd2 and Brd3 highlight the role of linker-mediated interactions in determining selectivity.[4]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique for measuring the kinetics and affinity of binding events in real-time.[3]

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) of binary and ternary complex formation.

Methodology:

  • Immobilization: One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip.

  • Binary Interaction: A solution containing the PROTAC is flowed over the sensor surface to measure its binding to the immobilized protein.

  • Ternary Complex Formation: A pre-incubated mixture of the PROTAC and the second protein (the POI) is flowed over the sensor surface. Alternatively, the POI can be injected simultaneously with the PROTAC.

  • Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or more complex models for ternary interactions) to extract kinetic and affinity constants. Single-cycle kinetics may be necessary for high-affinity interactions with slow off-rates.[3]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[3]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Methodology:

  • Sample Preparation: One binding partner (e.g., the E3 ligase) is placed in the sample cell, and the other (e.g., the PROTAC, or a pre-formed PROTAC-POI complex) is loaded into the injection syringe.

  • Titration: The syringe component is titrated into the sample cell in a series of small injections.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the injectant and fitted to a binding model to determine the thermodynamic parameters.

Visualizing the Process

To better understand the relationships and workflows involved in studying ternary complex formation, the following diagrams are provided.

PROTAC_Signaling_Pathway PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

SPR_Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Immobilize Immobilize E3 Ligase on Sensor Chip RunBinary Inject PROTAC over Chip (Binary Interaction) Immobilize->RunBinary RunTernary Inject PROTAC + POI Mix (Ternary Formation) Immobilize->RunTernary PrepBinary Prepare PROTAC Solution PrepBinary->RunBinary PrepTernary Prepare PROTAC + POI Solution (Pre-incubated) PrepTernary->RunTernary DataAnalysis Fit Sensorgrams to Binding Models RunBinary->DataAnalysis RunTernary->DataAnalysis Results Determine KD, kon, koff DataAnalysis->Results

Caption: SPR experimental workflow for ternary complex analysis.

Linker_Properties_Logic cluster_outcomes Impact on... Linker Linker Properties (Length, Composition, Attachment) Geometry Ternary Complex Geometry Linker->Geometry PPI Protein-Protein Interactions Linker->PPI Stability Ternary Complex Stability (KD, t½) Geometry->Stability PPI->Stability Kinetics Formation Kinetics (kon, koff) Stability->Kinetics Efficacy Degradation Efficacy (DC50, Dmax) Stability->Efficacy Kinetics->Efficacy

Caption: Relationship between linker properties and degradation efficacy.

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugate Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[2]Proteolytic degradation of the antibody backbone in the lysosome.[2]
Released Payload Unmodified, potent payload (e.g., MMAE).[2]Payload attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[2]
Plasma Stability Generally lower, with potential for premature drug release.[2]Generally higher, leading to a more stable ADC in circulation.[2]
Bystander Effect High, due to the release of membrane-permeable payload.[2]Low to negligible, as the released payload is charged and less permeable.[2]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[2]Lower potential due to higher stability and limited bystander effect.[2]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[2]May be less effective as it relies on direct targeting of all cancer cells.

Comparative Cytotoxicity Data

The following tables summarize representative in vitro cytotoxicity data (IC50 values) from various studies comparing ADCs with different linker chemistries. Lower IC50 values indicate higher potency.

Table 1: In Vitro Cytotoxicity (IC50) of Trastuzumab-Based ADCs in HER2-Positive Cancer Cell Lines

Cell LineLinker TypePayloadIC50 (pM)Reference
SK-BR-3Cleavable (Val-Cit)MMAE14.3[3]
SK-BR-3Cleavable (β-Galactosidase)MMAE8.8[3][4]
SK-BR-3Non-Cleavable (SMCC)DM133[4]
HCC1954Cleavable (Val-Cit-PABA)Auristatin Derivative60[5]
NCI-H522Cleavable (Glycopeptide)MMAU2,000 - 4,000[1]
NCI-H522Cleavable (Val-Cit)MMAE18,000[1]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers Targeting HER2

Linker TypePayloadIC50 (pM) in HER2+ cellsKey Observation
Protease-Sensitive (Val-Cit)MMAE14.3Potent cytotoxicity, influenced by protease expression levels.[3]
pH-Sensitive (Hydrazone)DoxorubicinVariableGenerally less potent in direct comparisons with protease-sensitive linkers.[3]
Enzyme-Sensitive (β-Galactosidase)MMAE8.8Demonstrated higher potency than both a Val-Cit ADC and a non-cleavable ADC.[3]
Sulfatase-CleavableMMAE61Showed higher cytotoxicity than a non-cleavable ADC.[3]

Experimental Protocols

A well-designed in vitro cytotoxicity assay is crucial for the comparative evaluation of ADCs. The following is a detailed protocol for a typical MTT assay.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of ADCs with varied linker chemistries on a target cancer cell line.

Materials:

  • Target antigen-expressing cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs).

  • Antigen-negative cancer cell line (for specificity control).

  • Complete cell culture medium (e.g., McCoy's 5A supplemented with 10% FBS).

  • ADCs with different linkers (e.g., cleavable and non-cleavable).

  • Control antibody (unconjugated).

  • Free payload.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6][7]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs, control antibody, and free payload in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.[7]

    • Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours).[6]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Visualizing the Process: Workflows and Pathways

To better understand the experimental and biological processes involved, the following diagrams have been generated.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Cell Seeding in 96-well Plate B Overnight Incubation (37°C, 5% CO2) A->B C ADC Serial Dilution & Treatment B->C D Incubation (72-120h) C->D E Add MTT Reagent D->E F Incubation (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Calculate % Viability H->I J Determine IC50 I->J

General workflow for a comparative ADC cytotoxicity assay.

G cluster_0 Internalization cluster_1 Intracellular Trafficking & Payload Release cluster_2 Cytotoxicity A ADC binds to target antigen B Receptor-mediated endocytosis A->B C Formation of ADC-containing endosome B->C D Endosome fuses with lysosome C->D E_cleavable Cleavable Linker: Enzymatic cleavage D->E_cleavable Cleavable E_non_cleavable Non-cleavable Linker: Antibody degradation D->E_non_cleavable Non-cleavable F Payload Release E_cleavable->F E_non_cleavable->F G Payload binds to intracellular target (e.g., tubulin, DNA) F->G H Cell Cycle Arrest G->H I Apoptosis H->I

Simplified signaling pathway of ADC-induced cytotoxicity.

Conclusion

The selection of a linker is a pivotal decision in the development of an ADC, with significant trade-offs between cleavable and non-cleavable options. Cleavable linkers can offer enhanced potency, particularly in heterogeneous tumors, through the bystander effect. However, this may come at the cost of reduced plasma stability and a higher risk of off-target toxicity.[2] Conversely, non-cleavable linkers generally provide superior stability and a more favorable safety profile, but their efficacy can be limited in tumors with varied antigen expression due to the lack of a bystander effect.[2] A thorough comparative analysis using standardized in vitro cytotoxicity assays, as detailed in this guide, is essential for making an informed decision to develop safer and more effective ADC therapeutics.

References

Validating On-Target Activity: A Comparative Guide to Cellular Thermal Shift Assays (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate directly engages its intended target within the complex cellular environment is a pivotal step in establishing its mechanism of action. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and versatile method for verifying target engagement in a physiologically relevant setting. This guide provides an objective comparison of CETSA with other prominent target validation techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

The fundamental principle behind many target engagement assays is ligand-induced stabilization. The binding of a small molecule to its protein target often increases the protein's stability against thermal denaturation or proteolytic degradation. CETSA, along with other methods like Drug Affinity Responsive Target Stability (DARTS), leverages this phenomenon to provide direct evidence of binding in a label-free manner.

Comparative Analysis of Target Engagement Assays

CETSA offers a unique advantage by its applicability in intact cells, providing a more accurate depiction of drug-target interactions within a native biological context.[1][2] However, various other techniques, both in vitro and in-cell, provide complementary information. The choice of assay depends on factors such as the stage of drug discovery, the nature of the target protein, and the specific questions being addressed.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures ligand-induced changes in protein thermal stability.[3][4]Measures ligand-induced protection against proteolysis.[5]Measures changes in refractive index upon ligand binding to an immobilized target.Measures the heat change upon ligand binding to a target in solution.
Assay Environment Intact cells, cell lysates, or tissue samples.[6][7]Primarily cell lysates, but can be adapted for purified proteins.[5]In vitro (purified proteins).In vitro (purified proteins).
Labeling Requirement Label-free.[6]Label-free.[5]Label-free (one binding partner is immobilized).Label-free.
Throughput Low to high, adaptable for screening (CETSA HT).[7]Low to medium.Medium to high.Low.
Sensitivity Generally high, but target-dependent.[5]Can be less sensitive if ligand binding causes only minor conformational changes.[5]Very high.Moderate.
Quantitative Data Dose-response curves (ITDRF), apparent Tagg shifts.[5][8]Can generate dose-dependent protection, but often less quantitative than CETSA.[5]Binding affinity (KD), kinetics (kon, koff).Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).
Key Advantage Measures target engagement in a physiological, cellular context.[1][9]Does not rely on thermal stability changes, offering an orthogonal validation method.[5]Provides real-time kinetic data.Provides a complete thermodynamic profile of the interaction.[10]
Limitations Not all ligand binding events cause a thermal shift; requires a specific antibody for Western blot detection.[1][5]Requires careful optimization of protease digestion; not suitable for all proteins.[5]Requires immobilization of the target, which may affect its conformation; not suitable for membrane proteins in their native environment.Requires large amounts of pure, soluble protein; sensitive to buffer composition.

Experimental Protocols

Below are generalized protocols for performing CETSA and DARTS experiments. Optimization is often necessary depending on the specific target protein, cell type, and compound being investigated.

This protocol outlines the main steps for a Western blot-based CETSA experiment.

  • Cell Culture and Treatment:

    • Culture a suitable cell line to 70-80% confluency.

    • Treat the cells with various concentrations of the compound of interest or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 67°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific primary antibody.

    • Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

  • Cell Lysate Preparation:

    • Harvest cells and prepare a cell lysate using a suitable lysis buffer without proteases.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Incubate aliquots of the cell lysate with different concentrations of the test compound or a vehicle control for a specific time at room temperature or 37°C.

  • Limited Proteolysis:

    • Add a protease (e.g., pronase or thermolysin) to each sample at an optimized concentration.

    • Incubate for a specific time to allow for limited digestion. The duration and protease concentration are critical parameters that need to be optimized for each target.

  • Stopping the Reaction and Analysis:

    • Stop the proteolytic reaction by adding a protease inhibitor cocktail and/or by boiling the samples in SDS-PAGE loading buffer.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • An increase in the band intensity of the full-length protein in the compound-treated samples compared to the control indicates that the compound has bound to the target and protected it from proteolytic degradation.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Heating cluster_lysis 3. Lysis & Fractionation cluster_analysis 4. Analysis A Culture cells B Treat with compound or vehicle A->B C Harvest and aliquot cells B->C D Apply temperature gradient C->D E Lyse cells (e.g., freeze-thaw) D->E F Centrifuge to separate soluble and aggregated proteins E->F G Collect supernatant (soluble fraction) F->G H Western Blot for target protein G->H I Quantify and plot melting curve H->I

CETSA experimental workflow.

Target_Engagement_Comparison cluster_invitro In Vitro Assays (Purified Components) cluster_incell In-Cell / In-Lysate Assays cluster_functional Functional Cellular Assays SPR SPR (Kinetics, Affinity) CETSA CETSA (Thermal Stability) SPR->CETSA informs cellular studies ITC ITC (Thermodynamics, Affinity) ITC->CETSA informs cellular studies Functional Downstream Effect (e.g., phosphorylation, gene expression) CETSA->Functional links binding to function DARTS DARTS (Protease Stability) DARTS->Functional links binding to function

Comparison of target engagement assays.

PARP7_STING_Pathway cluster_pathway PARP7 in STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN PARP7 PARP7 PARP7->STING inhibits PARP7_Inhibitor PARP7 Inhibitor (e.g., RBN-2397) PARP7_Inhibitor->PARP7 inhibits

PARP7 inhibition in the STING pathway.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Chloroacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Chloroacetamido-PEG4-C2-Boc. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of the product.

Hazard Identification and Personal Protective Equipment (PPE)

This compound contains a reactive chloroacetamide moiety, which is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] The primary hazards are associated with the chloroacetamide group, which is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. For tasks with a higher risk of direct contact, consider double-gloving. Inspect gloves for tears before use and replace them immediately if contaminated.
Eye Protection Chemical safety goggles or a face shield must be worn.
Body Protection A laboratory coat must be worn to protect skin and clothing. For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron or suit.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if working outside of a fume hood.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are vital to ensure the stability of this compound and the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and dark place.[3][4]

  • For long-term storage, it is strongly recommended to store the material under an inert atmosphere (e.g., Argon or Nitrogen) at -20°C.[3][4]

  • Keep the container tightly sealed to prevent moisture ingress, as PEG derivatives can be sensitive to moisture.[3][4]

Handling:

  • Before use, allow the container to slowly warm to room temperature before opening to prevent condensation.[3][4]

  • All handling of the solid material and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust when handling the solid.

  • After dispensing the required amount, backfill the container with an inert gas (Argon or Nitrogen) before sealing and returning to storage.[3][4]

  • Wash hands thoroughly after handling, even if gloves were worn.

Disposal Plan

All waste containing this compound, including empty containers, contaminated labware, and unused material, must be treated as hazardous waste.

Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for all this compound waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Chemical Neutralization (Deactivation): The chloroacetamide functional group can be hydrolyzed under basic conditions, rendering it less reactive. This procedure should be performed by trained personnel in a chemical fume hood.

  • Principle: Base-catalyzed hydrolysis of the chloroacetamide will substitute the chlorine with a hydroxyl group.[2][5][6]

  • Procedure (General Guidance):

    • For liquid waste containing this compound, slowly add a solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) while stirring.

    • Monitor the pH of the solution, aiming for a pH > 12.

    • Allow the reaction to proceed for a sufficient amount of time (e.g., several hours to overnight) at room temperature to ensure complete hydrolysis. The exact time may vary depending on the concentration and solvent.

    • After the reaction is complete, neutralize the solution to a pH between 6 and 8 with a suitable acid (e.g., hydrochloric acid).

  • Note: This is a general guideline. The specific conditions for hydrolysis may need to be optimized for your particular application.

Final Disposal:

  • All neutralized and un-neutralized waste must be disposed of through a licensed hazardous waste management facility.[7]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup.[2]

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing, the container label should be defaced before disposal.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_warm Equilibrate Compound to Room Temp prep_setup->prep_warm handle_weigh Weigh Solid Compound prep_warm->handle_weigh handle_dissolve Prepare Stock Solution handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Glassware & Surfaces handle_use->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate disp_neutralize Chemical Neutralization (Optional) cleanup_segregate->disp_neutralize disp_package Package & Label Hazardous Waste disp_neutralize->disp_package disp_contact Contact EHS for Pickup disp_package->disp_contact

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroacetamido-PEG4-C2-Boc
Reactant of Route 2
Reactant of Route 2
Chloroacetamido-PEG4-C2-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.